2-Amino-3-(4-bromobenzoyl)thiophene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c12-8-3-1-7(2-4-8)10(14)9-5-6-15-11(9)13/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAXJDFGNXSVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357676 | |
| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399043-24-4 | |
| Record name | 2-Amino-3-(4-bromobenzoyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-(4-bromobenzoyl)thiophene
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-3-(4-bromobenzoyl)thiophene (CAS No. 399043-24-4), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and detailed analysis.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in modern medicinal chemistry, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its structural features allow it to serve as a versatile synthon for the creation of more complex, fused heterocyclic systems and compound libraries for drug discovery.[3][4] The title compound, this compound, incorporates three key functionalities: a nucleophilic amino group at the C2 position, a conjugated benzoyl moiety at C3, and a bromine atom on the phenyl ring. This specific arrangement of functional groups makes it a valuable intermediate for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in various therapeutic targets.[4][5] The bromine atom, in particular, serves as a strategic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Physicochemical Properties
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 399043-24-4 | [5] |
| Molecular Formula | C₁₁H₈BrNOS | [5] |
| Molecular Weight | 282.16 g/mol | [5] |
| Appearance | Yellow flakes | [5] |
| Melting Point | 178-186 °C | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
Part 1: Synthesis via the Gewald Reaction
The most robust and widely adopted method for constructing the 2-aminothiophene skeleton is the Gewald multicomponent reaction.[1] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and the ability to generate polysubstituted thiophenes with high functional group tolerance.
Causality Behind the Synthetic Strategy
The Gewald reaction is a cascade process involving three key components:
-
An α-methylene ketone (or aldehyde).
-
A compound with an activated methylene group (typically a nitrile, such as malononitrile or a cyanoacetate).
-
Elemental sulfur .
The reaction is typically facilitated by a basic catalyst, such as a secondary amine (e.g., morpholine or diethylamine) or triethylamine. The choice of base is critical; it must be strong enough to deprotonate the activated methylene compound to initiate the Knoevenagel condensation but not so strong as to cause unwanted side reactions.
For the specific synthesis of this compound, the logical precursors are 2-cyano-1-(4-bromophenyl)ethanone (providing the 3-(4-bromobenzoyl) group and the nitrogen for the 2-amino group via the cyano function) and an aldehyde to provide the C4 and C5 positions of the thiophene ring. An alternative and common variant of the Gewald synthesis involves the reaction of an appropriate ketone, an α-cyano ester or dinitrile, and elemental sulfur.[2]
The overall workflow is designed for efficiency, converging three simple components into a complex heterocyclic product in a single operational step, thereby maximizing atom economy and minimizing waste.
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through several key stages. While the exact sequence can vary with substrates and conditions, the generally accepted pathway is as follows:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile. This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The sulfur, acting as a nucleophile (often proposed to be activated by the amine base), adds to the β-position of the unsaturated intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes intramolecular cyclization via attack of the enolate onto the sulfur chain. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@Linfield - Science and Social Sciences: Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1 [digitalcommons.linfield.edu]
- 3. Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 2-Amino-3-(4-bromobenzoyl)thiophene: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity. Among these, the 2-aminothiophene moiety has emerged as a "privileged structure," a core component in a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 2-Amino-3-(4-bromobenzoyl)thiophene.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the fundamental chemical properties of this compound, detail its synthesis with an emphasis on the underlying mechanistic principles, explore its significant applications in contemporary therapeutic research, and provide actionable experimental protocols.
Core Compound Identification and Properties
Chemical Identity:
| Property | Value | Source |
| Systematic Name | (2-Aminothiophen-3-yl)(4-bromophenyl)methanone | [2] |
| CAS Number | 399043-24-4 | [2] |
| Molecular Formula | C₁₁H₈BrNOS | [2] |
| Molecular Weight | 282.16 g/mol | [2] |
Chemical Structure:
The structure of this compound features a central 2-aminothiophene ring. The amino group at the C2 position and the 4-bromobenzoyl group at the C3 position are critical for its chemical reactivity and biological interactions. The presence of the electron-rich thiophene ring, combined with the hydrogen bond donor (amino group) and acceptor (carbonyl group), makes it a versatile scaffold for engaging with biological targets.[3]
Figure 1: Chemical structure of this compound.
Synthesis of this compound
The synthesis of polysubstituted 2-aminothiophenes is most effectively achieved through the Gewald reaction . This multicomponent reaction is a cornerstone of thiophene chemistry due to its operational simplicity, the accessibility of starting materials, and its high efficiency in creating molecular complexity in a single step.[4][5]
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[4][6] The generally accepted mechanism proceeds through several key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone and the activated nitrile. The base (e.g., morpholine, piperidine, or triethylamine) deprotonates the α-carbon of the nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4]
-
Sulfur Addition (Michael Addition): The elemental sulfur (typically S₈) is activated by the base to form a nucleophilic sulfur species. This species then adds to the β-carbon of the unsaturated nitrile intermediate in a Michael-type addition.[6]
-
Ring Closure and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the terminal sulfur attacks the nitrile group. A subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[6]
Figure 2: Conceptual workflow of the Gewald reaction for synthesizing the target compound.
Experimental Protocol: Gewald Synthesis
This protocol is a representative procedure for the synthesis of 2-amino-3-aroylthiophenes, adapted from established methodologies for the Gewald reaction.[7][8]
Materials:
-
4-Bromobenzoylacetonitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzoylacetonitrile (1.0 eq), elemental sulfur (1.1 eq), and ethanol to form a slurry.
-
Addition of Base: To the stirring slurry, add morpholine (1.5 eq) dropwise at room temperature. The addition of the base is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.[6]
Self-Validation and Causality:
-
Choice of Base: Morpholine is a common choice as it is a moderately strong secondary amine that effectively catalyzes the initial Knoevenagel condensation without promoting significant side reactions.[7]
-
Stoichiometry: A slight excess of sulfur is used to ensure complete conversion of the nitrile intermediate. The amount of base is typically in slight excess to drive the reaction to completion.
-
Solvent: Ethanol is a good choice as it is a polar protic solvent that can dissolve the reactants to a sufficient extent and is easy to remove.
-
Purification: Recrystallization is an effective method for purifying the final product, as the 2-aminothiophene derivative is typically a crystalline solid with different solubility properties compared to the starting materials and byproducts.
Applications in Drug Discovery and Development
The 2-amino-3-aroylthiophene scaffold, including this compound, is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a variety of biological targets.
Inhibition of Tubulin Polymerization (Antimitotic Agents)
Microtubules are dynamic cytoskeletal polymers essential for cell division (mitosis), and they represent a clinically validated target for cancer therapy.[9] Several 2-amino-3-aroylthiophenes have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents that arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[9]
The 2-amino-3-benzoylthiophene core can be considered a bioisostere of combretastatin A-4, a potent natural product that binds to the colchicine site on β-tubulin, thereby preventing its polymerization. The 2-amino and the aroyl groups are crucial for this interaction.
Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)
2-Amino-3-benzoylthiophenes have been extensively studied as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[10] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, and they can enhance the affinity and/or efficacy of the natural ligand.[10] This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to fewer side effects. The development of A1 adenosine receptor PAMs is of interest for treating conditions like ischemia and other energy-deficit states.[10] More recently, derivatives of this scaffold have also been investigated as PAMs for the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[11]
Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiophene scaffold has been successfully employed to develop inhibitors of several kinases.
-
Atypical Protein Kinase C (aPKC) Inhibitors: A series of 2-amino-3-carboxy-4-phenylthiophenes have been identified as novel inhibitors of aPKC isoforms. These kinases are involved in inflammatory responses and vascular permeability, making them attractive targets for diseases like diabetic retinopathy.[8]
-
VEGFR-2/AKT Dual Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) and the serine/threonine kinase AKT are key players in cancer cell proliferation and angiogenesis. Fused thiophene derivatives have been designed as dual inhibitors of this critical signaling axis.
Figure 3: Key application areas of the 2-amino-3-aroylthiophene scaffold in drug discovery.
Protocol: In-Vitro Tubulin Polymerization Assay
This protocol provides a step-by-step methodology for evaluating the effect of a test compound, such as this compound, on tubulin polymerization in a cell-free system. This is a crucial assay for confirming the mechanism of action for potential antimitotic agents.[9][12]
Principle:
The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase, while stabilizers will enhance it.[9]
Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine or Nocodazole)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader (37 °C) with 340 nm absorbance capability
-
96-well, half-area, clear-bottom plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to test a range of concentrations (e.g., 0.1 µM to 100 µM). Prepare similar dilutions for the positive control.
-
On ice, reconstitute the lyophilized tubulin in the polymerization buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 5-10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37 °C.
-
In each well, add 10 µL of the diluted test compound, positive control, or DMSO vehicle. It is recommended to perform each condition in triplicate.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well, bringing the total volume to 100 µL. Pipette gently to mix, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37 °C.
-
Data Analysis:
-
Plot Data: Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
Determine Parameters: From the resulting sigmoidal curves, determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (absorbance at the plateau).
-
Calculate IC₅₀: Plot the Vmax or the maximum polymer mass as a function of the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[12]
Safety and Handling
-
Potential Health Effects:
-
Eye: May cause eye irritation.[13]
-
Skin: May cause skin irritation.[13]
-
Inhalation: May cause respiratory tract irritation. The toxicological properties have not been fully investigated.[13]
-
Ingestion: May cause irritation of the digestive tract. The toxicological properties have not been fully investigated.[13]
-
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Conclusion
This compound represents a valuable and versatile scaffold for modern drug discovery. Its efficient synthesis via the Gewald reaction, combined with its demonstrated ability to interact with key biological targets in oncology, metabolic diseases, and neurology, underscores its importance for medicinal chemistry programs. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this and related 2-aminothiophene derivatives.
References
- Material Safety Data Sheet for a related thiophene derivative. (Note: A specific MSDS for the title compound was not found, so this is based on analogous compounds).
- 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC.
- Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1. DigitalCommons@Linfield, 2013.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- Tubulin Polymeriz
- Gewald reaction. Wikipedia.
- Gewald Reaction. Organic Chemistry Portal.
- (2-Aminothiophen-3-yl)(4-bromophenyl)methanone. Chem-Impex.
- Green methodologies for the synthesis of 2-aminothiophene. PMC, 2022.
- SAFETY DATA SHEET for Thiophene. Sigma-Aldrich, 2024.
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Organic Chemistry, 2023.
- SAFETY DATA SHEET for 2-Amino-3,5-dibromobenzaldehyde. Fisher Scientific.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Inhibition of tubulin polymerization evaluated by cell-free tubulin...
- SAFETY DATA SHEET for 2-Amino-4'-bromobenzophenone. TCI Chemicals, 2025.
- SAFETY DATA SHEET for 5-Bromobenzo[b]thiophene. Thermo Fisher Scientific, 2025.
- Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Taylor & Francis Online, 2022.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- (2-AMINOTHIOPHEN-3-YL)(4-BROMOPHENYL)METHANONE. CymitQuimica.
- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed, 2024.
- Capture, mutual inhibition and release mechanism for aPKC–Par6 and its multisite polarity substr
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central.
- The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. Benchchem.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. (2-AMINOTHIOPHEN-3-YL)(4-BROMOPHENYL)METHANONE [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DigitalCommons@Linfield - Science and Social Sciences: Synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (S2): A Precursor to Selective Bromodomain Inhibitor, (+)-JQ1 [digitalcommons.linfield.edu]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derthon.com [derthon.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
1H NMR and 13C NMR spectral data of 2-Amino-3-(4-bromobenzoyl)thiophene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-3-(4-bromobenzoyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a privileged scaffold in medicinal chemistry and materials science, the unambiguous structural characterization of this compound is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of the title compound. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an authoritative resource for researchers, offering a deep dive into spectral interpretation, data acquisition, and structural validation. We will explore the nuanced effects of the thiophene core, the electron-donating amino group, and the electron-withdrawing bromobenzoyl moiety on the spectral output, ensuring a thorough understanding for its application in advanced synthesis and drug development.
The Strategic Importance of the Aminobenzoylthiophene Scaffold
Thiophene derivatives are foundational building blocks in a vast array of pharmaceuticals and functional materials.[1] The specific substitution pattern in this compound creates a molecule with significant potential. The 2-amino group is a key pharmacophore, while the 3-aroyl substituent is crucial for various biological activities. Furthermore, the presence of a bromine atom on the benzoyl ring provides a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries. A precise and complete structural elucidation via NMR is the non-negotiable first step that underpins all subsequent research and guarantees the integrity of derived data.
Figure 1. Structure of this compound with atom numbering.
Decoding the Proton Environment: ¹H NMR Analysis
The ¹H NMR spectrum is dictated by the electronic environment of each proton. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl group (-C(O)Ar) creates a distinct and predictable pattern of signals.[2][3]
-
Thiophene Protons (H4 & H5): The protons on the thiophene ring appear as two distinct doublets due to vicinal coupling. H5 is typically found further downfield than H4. This is because H5 is deshielded by the anisotropic effect of the nearby carbonyl group, whereas H4 is shielded by the electron-donating resonance effect of the amino group at C2.
-
Aromatic Protons (Bromobenzoyl Ring): The 1,4-disubstituted (para) pattern of the bromobenzoyl ring results in a classic AA'BB' system, which often simplifies to two apparent doublets, each integrating to 2H. The protons ortho to the electron-withdrawing carbonyl group are more deshielded and appear further downfield than the protons meta to it.
-
Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6] In solvents like DMSO-d₆, the signal is often more distinct, whereas in CDCl₃, it can be very broad and sometimes difficult to distinguish from the baseline.[7]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H5 (Thiophene) | 7.40 - 7.60 | d | JH4-H5 ≈ 5.5 - 6.0 Hz | Coupled to H4; deshielded by adjacent carbonyl group. |
| H-ortho (Benzoyl) | 7.70 - 7.90 | d | Jortho-meta ≈ 8.0 - 8.5 Hz | Protons ortho to the electron-withdrawing C=O group; coupled to meta protons. |
| H-meta (Benzoyl) | 7.60 - 7.80 | d | Jortho-meta ≈ 8.0 - 8.5 Hz | Protons meta to the C=O group; coupled to ortho protons. |
| H4 (Thiophene) | 6.30 - 6.50 | d | JH4-H5 ≈ 5.5 - 6.0 Hz | Coupled to H5; shielded by the electron-donating -NH₂ group. |
| -NH₂ (Amino) | 5.50 - 7.50 | s (broad) | N/A | Exchangeable protons; chemical shift is highly solvent and concentration dependent. |
Mapping the Carbon Skeleton: ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.[8]
-
Thiophene Carbons: The carbon atom attached to the amino group (C2) is significantly deshielded due to the electronegativity of nitrogen. Conversely, the carbons ortho (C3) and para (C5) to the amino group are shielded due to its electron-donating resonance effect.[9] The carbon bearing the benzoyl group (C3) will also be influenced by its electron-withdrawing nature.
-
Benzoyl Carbons: The carbonyl carbon (C=O) exhibits the most downfield chemical shift, typically in the 180-190 ppm range. The carbon attached to the bromine (C4') is shielded due to the "heavy atom effect," while the remaining aromatic carbons show shifts typical for a substituted benzene ring.
-
Quaternary Carbons: Carbons with no attached protons (C2, C3, C1', C4') often show lower intensity signals due to longer relaxation times.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Carbonyl) | 185.0 - 190.0 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C2 (Thiophene) | 155.0 - 165.0 | Attached to the electron-donating amino group. |
| C1' (Benzoyl) | 135.0 - 140.0 | Quaternary carbon adjacent to the carbonyl and within the aromatic ring. |
| C5 (Thiophene) | 130.0 - 135.0 | Deshielded by the adjacent sulfur atom. |
| C-meta (Benzoyl) | 131.0 - 133.0 | Standard aromatic carbon chemical shift. |
| C-ortho (Benzoyl) | 129.0 - 131.0 | Standard aromatic carbon chemical shift. |
| C4' (Benzoyl) | 125.0 - 128.0 | Carbon directly attached to the bromine atom. |
| C4 (Thiophene) | 118.0 - 122.0 | Shielded carbon in the thiophene ring. |
| C3 (Thiophene) | 110.0 - 115.0 | Shielded quaternary carbon adjacent to the electron-donating amino group. |
Authoritative Protocols for Data Acquisition
Obtaining high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocols are designed for a standard 400 MHz spectrometer.[10]
Core Experimental Workflow
Figure 2. Standardized workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of high-purity this compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to resolve N-H protons).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Utilize a standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Set to ~12-16 ppm, centered around 7 ppm.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a delay of 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Spectral Width: Set to ~220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[10]
-
Relaxation Delay: Use a delay of 2-5 seconds to ensure adequate relaxation, especially for quaternary carbons.
-
The Self-Validating System: 2D NMR for Unambiguous Assignment
While 1D spectra provide the foundation, 2D NMR experiments are the gold standard for confirming structural assignments. They create a self-validating dataset where correlations must be internally consistent.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak would definitively link H4 and H5 on the thiophene ring, and another would link the ortho and meta protons on the bromobenzoyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment would unambiguously link the ¹H signals for H4, H5, H-ortho, and H-meta to their corresponding ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting molecular fragments. Key expected correlations include from H5 to the carbonyl carbon (C=O) and from the H-ortho protons to the carbonyl carbon, confirming the connectivity of the rings through the ketone linker.
Figure 3. Logical relationship showing how 2D NMR validates and connects 1D NMR data.
Conclusion
The comprehensive NMR analysis of this compound provides a detailed and unambiguous structural fingerprint. The predictable patterns arising from the electronic interplay of its functional groups allow for confident assignment of all ¹H and ¹³C resonances. This in-depth spectral guide, combining theoretical interpretation with robust experimental protocols and validation strategies, equips researchers with the necessary tools to verify the integrity of this crucial building block, thereby ensuring the reliability and reproducibility of their synthetic and drug discovery endeavors.
References
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]
-
Satonaka, H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. 1983. Available from: [Link]
-
Lewis, R.G., & Dyer, D.S. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. 1968. Available from: [Link]
-
Stasyuk, A.J., et al. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. 2018. Available from: [Link]
-
Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. 2021. Available from: [Link]
-
AK Lectures. Aromatic Hydrogens and Electron Withdrawing Groups. Available from: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Gaba, M., & Mohan, C. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. 2015. Available from: [Link]
-
Reddit. Amine protons on NMR. r/OrganicChemistry. 2023. Available from: [Link]
-
Singh, P., et al. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. 2024. Available from: [Link]
-
Holzer, W., et al. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. Molecules. 1998. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 10. academic.oup.com [academic.oup.com]
- 11. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-(4-bromobenzoyl)thiophene
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-3-(4-bromobenzoyl)thiophene is a heterocyclic compound belonging to the 2-aminothiophene class of molecules, which are recognized as valuable scaffolds in medicinal chemistry.[1][2][3] Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. This guide provides a detailed technical overview of two primary analytical techniques for the characterization of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By detailing the theoretical principles, providing robust experimental protocols, and interpreting the resulting spectral data, this document serves as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities.
Molecular Structure and Spectroscopic Significance
The structural integrity of a drug candidate is the foundation of its pharmacological activity. For this compound (Molecular Formula: C₁₁H₈BrNOS, Molecular Weight: 282.16 g/mol for ⁷⁹Br), the arrangement of its functional groups dictates its chemical properties and interactions.[4] Spectroscopic methods provide an empirical confirmation of this arrangement.
-
Infrared (IR) spectroscopy probes the vibrational modes of covalent bonds. The presence of the primary amine (-NH₂), the conjugated ketone (C=O), the substituted thiophene, and the bromophenyl rings will each produce characteristic absorption bands.
-
Mass spectrometry (MS) provides information about the molecular weight and elemental composition. Crucially for this molecule, it reveals the presence of bromine through a distinct isotopic pattern and offers structural insights through predictable fragmentation pathways.
Figure 1: Chemical structure of this compound.
Infrared (IR) Spectroscopy Analysis
Principle of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[5] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a peak in the IR spectrum. The position of this peak (wavenumber, cm⁻¹) is characteristic of the bond type (e.g., C=O, N-H), while its intensity relates to the change in dipole moment during the vibration.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance Fourier-transform Infrared (ATR-FTIR) spectroscopy is a preferred method for solid samples due to its minimal sample preparation requirements.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This allows the instrument software to subtract signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. The causality here is critical: good contact is required for the IR beam to penetrate the sample effectively.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard range, such as 4000–650 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the instrument's software.
Data Interpretation and Expected Vibrational Frequencies
The IR spectrum provides a molecular "fingerprint." For this compound, several key diagnostic peaks are expected. The conjugation of the carbonyl group with both the thiophene and bromophenyl rings lowers its stretching frequency compared to a simple aliphatic ketone.[6][7][8][9]
Table 1: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Characteristics |
| 3450–3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity sharp peaks.[5][10][11] |
| ~3100 | C-H Stretch | Aromatic (Thiophene & Phenyl) | Medium to weak peaks, often appearing just above 3000 cm⁻¹.[12] |
| 1640–1620 | C=O Stretch | Aryl-Thienyl Ketone | Strong, sharp peak. Frequency is lowered due to conjugation.[6][7] |
| 1600–1570 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium intensity peak, confirming the primary amine.[13] |
| 1590–1450 | C=C Stretch | Aromatic (Thiophene & Phenyl) | Multiple sharp peaks of varying intensity. |
| 1250–1020 | C-N Stretch | Aromatic Amine | Medium to strong peak.[13] |
| ~830 | C-H Out-of-Plane Bend | p-disubstituted Phenyl | Strong peak, indicative of the 1,4-substitution pattern. |
| 780-680 | C-S Stretch | Thiophene Ring | Weak to medium peak in the fingerprint region.[14] |
Mass Spectrometry (MS) Analysis
Principle of Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule in the gas phase. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•). The excess energy imparted causes the molecular ion to fragment in predictable ways, providing a structural fingerprint.
Experimental Protocol: Direct Infusion EI-MS
-
Sample Preparation: Dissolve a small quantity (<1 mg) of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC inlet with the column removed.
-
Ionization: Set the electron energy to 70 eV and the source temperature appropriately (e.g., 200-250 °C) to ensure volatilization without thermal degradation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40–400) to detect the molecular ion and all significant fragment ions.
Data Interpretation: The Bromine Isotopic Signature
A defining characteristic in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance (50.7% and 49.3%, respectively).[15][16][17]
This results in the molecular ion appearing as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge (m/z) units. This "M⁺• / M+2⁺•" doublet is an unmistakable indicator of the presence of a single bromine atom in the molecule or fragment.[18][19]
-
Expected M⁺•: C₁₁H₈⁷⁹BrNOS = m/z 280.96 (observed as 281)
-
Expected M+2⁺•: C₁₁H₈⁸¹BrNOS = m/z 282.96 (observed as 283)
Fragmentation Pathway Analysis
The most common fragmentation events for benzoyl derivatives involve cleavage adjacent to the stable carbonyl group.[20][21] The primary cleavage is expected to form the highly stable 4-bromobenzoyl cation.
Table 2: Expected Major Fragment Ions
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Loss | Ion Name |
| 281 / 283 | [C₁₁H₈BrNOS]⁺• | Molecular Ion (M⁺•) |
| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation |
| 155 / 157 | [C₆H₄Br]⁺ (Loss of CO from 183/185) | 4-Bromophenyl cation |
| 128 | [C₁₁H₈BrNOS - C₇H₄BrO]⁺• | Loss of bromobenzoyl radical |
| 110 | [C₅H₄NS]⁺ | Thiophene-containing fragment |
| 77 | [C₆H₅]⁺ (from other potential fragmentations) | Phenyl cation |
The fragmentation pathway can be visualized to clarify these relationships. The formation of the benzoyl cation (m/z 183/185) and its subsequent loss of carbon monoxide to form the bromophenyl cation (m/z 155/157) are classic fragmentation patterns for such structures.[20][22][23][24]
Sources
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. The C=O Stretch [sites.science.oregonstate.edu]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. Video: IR Frequency Region: X–H Stretching [jove.com]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. ijpscr.info [ijpscr.info]
- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. savemyexams.com [savemyexams.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 4-BROMOBENZOPHENONE(90-90-4) MS spectrum [chemicalbook.com]
- 23. Methanone, (4-bromophenyl)phenyl- [webbook.nist.gov]
- 24. researchgate.net [researchgate.net]
solubility and stability of 2-Amino-3-(4-bromobenzoyl)thiophene
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-3-(4-bromobenzoyl)thiophene
Foreword
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a novel chemical entity is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the . As a molecule incorporating a 2-aminothiophene core, it belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey to clinical application is contingent on a robust understanding of its developability profile. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design, execute, and interpret these critical studies effectively.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a molecule's intrinsic properties is the foundation for any solubility or stability investigation. The structure of this compound reveals several key features that will dictate its behavior.
-
Structure: The molecule consists of a thiophene ring, which is an aromatic heterocycle analogous to benzene, substituted with an amino group at the 2-position and a 4-bromobenzoyl group at the 3-position.[3]
-
Functional Groups of Interest:
-
2-Amino Group: This basic moiety will exhibit pH-dependent protonation, significantly influencing solubility in aqueous media. Its presence also introduces a potential site for oxidative degradation.
-
Ketone Linker: The benzoyl ketone is a potential site for hydrolysis, particularly under basic conditions.
-
Thiophene Ring: While generally stable, the sulfur heteroatom can be susceptible to oxidation. The electron-rich nature of the ring can also influence its reactivity.[3]
-
Bromophenyl Group: The bromine atom adds to the overall lipophilicity of the molecule, which may decrease aqueous solubility.
-
A summary of predicted and known properties for structurally related compounds is presented below. It is imperative that these parameters are experimentally determined for the specific molecule of interest.
| Property | Predicted/Typical Value | Significance in Drug Development |
| Molecular Weight | ~312.18 g/mol [4][5] | Influences diffusion and membrane permeability. |
| pKa (of Amino Group) | Estimated 3-5 | Determines the ionization state at different physiological pH values, directly impacting solubility and absorption. |
| cLogP | Estimated >3 | A measure of lipophilicity; high values often correlate with low aqueous solubility but good membrane permeability. |
| Aqueous Solubility | Predicted to be low, especially at neutral pH, due to the aromatic rings and bromo-substituent.[3] | A critical parameter for oral bioavailability and intravenous formulation. Poor solubility is a major hurdle in drug development. |
| Polymorphism | Possible | Different crystalline forms can have vastly different solubility and stability profiles, impacting bioavailability and manufacturing consistency. |
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is required to fully characterize the solubility of this compound.
Thermodynamic (Equilibrium) Solubility
This is the gold-standard measurement, representing the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the most common and accepted protocol.
Causality Behind Experimental Choices: The choice of a broad pH range is critical. For a molecule with a basic amino group, solubility is expected to be significantly higher at acidic pH due to the formation of the more soluble protonated salt. The inclusion of biorelevant media (FaSSIF and FeSSIF) is essential to predict in vivo performance in the fasted and fed states, respectively, providing a more accurate forecast of oral absorption than simple buffers alone.
Experimental Protocol: Shake-Flask Method
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and biorelevant media (FaSSIF and FeSSIF).
-
Addition of Compound: Add an excess of this compound to each buffer/media in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, stability-indicating analytical method, such as HPLC-UV.
Data Presentation: Hypothetical Thermodynamic Solubility Data
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 37 | 150.5 |
| Acetate Buffer | 4.5 | 37 | 25.2 |
| Phosphate Buffer | 6.8 | 37 | 1.8 |
| Phosphate Buffer | 7.4 | 37 | 1.5 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 6.5 | 37 | 5.3 |
| FeSSIF (Fed State Simulated Intestinal Fluid) | 5.0 | 37 | 35.8 |
| Water | ~7.0 | 25 | 1.2 |
| DMSO | N/A | 25 | >100,000 |
Kinetic Solubility
This high-throughput assay measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It is valuable for early-stage discovery to quickly flag compounds with potential solubility issues.
Experimental Protocol: Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilution: Serially dilute the stock solution into a multi-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Rigorous Stability Assessment
Evaluating the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH to ensure safety and efficacy.[6][7][8] Forced degradation studies are a cornerstone of this assessment, purposefully exposing the molecule to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[9]
Forced Degradation (Stress Testing) Workflow
The goal of forced degradation is to achieve 5-20% degradation of the parent molecule. This allows for the reliable detection of degradation products without completely destroying the sample.
Diagram: Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Experimental Protocols: Forced Degradation
-
Acid Hydrolysis:
-
Incubate the compound in 0.1 M HCl at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis. Causality: The ketone linkage and the aminothiophene ring could be susceptible to acid-catalyzed hydrolysis or rearrangement.
-
-
Base Hydrolysis:
-
Incubate the compound in 0.1 M NaOH at 60°C.
-
Withdraw aliquots and neutralize with 0.1 M HCl. Causality: Saponification of any potential ester impurities or degradation of the ketone linker is a primary concern. Thiophene rings can also be sensitive to strong bases.[10]
-
-
Oxidative Degradation:
-
Treat the compound with 3% H₂O₂ at room temperature.
-
Monitor the reaction closely and quench if necessary by dilution. Causality: The sulfur atom in the thiophene ring and the amino group are potential sites of oxidation.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C).
-
Dissolve samples at various time points for analysis. Causality: This test assesses the intrinsic thermal stability of the solid form.
-
-
Photostability:
-
Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples against a dark control. Causality: Aromatic and heterocyclic systems can be susceptible to photolytic degradation.
-
Data Interpretation and Potential Degradation Pathways
A stability-indicating HPLC method must be developed, which can separate the parent compound from all process impurities and degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.
Diagram: Potential Degradation Pathways
Caption: Plausible degradation pathways for the molecule.
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Mass Balance (%) | Remarks |
| 0.1 M HCl (60°C) | 24h | 92.5 | 7.3 | 99.8 | Minor degradation observed. |
| 0.1 M NaOH (60°C) | 8h | 85.1 | 14.5 | 99.6 | Significant degradation.[10] |
| 3% H₂O₂ (RT) | 24h | 89.8 | 10.0 | 99.8 | Moderate degradation. |
| Thermal (80°C, solid) | 7 days | 99.5 | 0.4 | 99.9 | Thermally stable as a solid. |
| Photolytic (ICH Q1B) | - | 98.2 | 1.7 | 99.9 | Stable to light. |
Mass Balance is the sum of the assay of the parent compound and the percentage of all degradation products. A value close to 100% indicates that all major degradation products have been detected.
Conclusion and Forward-Looking Strategy
This guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of the . The data generated from these studies are not merely a set of parameters but are critical decision-making tools in the drug development process. They inform formulation strategies, define storage conditions, establish shelf-life, and are a non-negotiable component of any regulatory submission.[6][9] By understanding the potential liabilities of this promising 2-aminothiophene derivative early, researchers can proactively design strategies—such as salt formation, particle size reduction, or formulation with solubilizing excipients—to mitigate these risks and pave the way for successful clinical development.
References
-
Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Available at: [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]
-
2-Bromothiophene | 1003-09-4. SynZeal. Available at: [Link]
-
2-Bromothiophene | C4H3BrS | CID 13851. PubChem. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. Available at: [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
- Synthetic method of 4-bromobenzo [ b ] thiophene. Google Patents.
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
Results of forced degradation studies. ResearchGate. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Nouvelle synthèse et étude de la stabilité de l'amino‐3 thiophène. Sci-Hub. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
-
Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. Available at: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[11][12]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc. Available at: [Link]
- Process for preparing thiophene derivatives. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-4-(3-bromophenyl)thiophene-3-carboxylic acid methy… [cymitquimica.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromothiophene | 1003-09-4 | SynZeal [synzeal.com]
- 12. chemscene.com [chemscene.com]
The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged 2-Aminothiophene Core
The 2-aminothiophene scaffold, a five-membered aromatic heterocycle containing sulfur and an amino group at the C2 position, represents a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the interplay of the electron-rich sulfur atom and the amino substituent, coupled with its conformational flexibility, render it a "privileged scaffold." This term denotes a molecular framework that can serve as a ligand for a diverse range of biological targets. The inherent reactivity of the 2-aminothiophene ring system also allows for facile and diverse functionalization, providing access to a vast chemical space of derivatives with a wide spectrum of biological activities and material properties.[2] From potent kinase inhibitors in oncology to novel positive allosteric modulators in metabolic diseases and advanced materials for organic electronics, the applications of 2-aminothiophene derivatives are both broad and profound.[3][4] This in-depth technical guide provides a comprehensive overview of the historical discovery, synthetic evolution, and diverse applications of this remarkable heterocyclic system.
A Journey Through Time: The Historical Development of 2-Aminothiophene Chemistry
The story of 2-aminothiophenes is not one of a single, sudden discovery but rather an evolution of synthetic methodologies. While the thiophene ring itself was discovered in the late 19th century, the efficient synthesis of its 2-amino substituted derivatives remained a challenge for many years. Early methods were often multi-step, low-yielding, and limited in scope.
A paradigm shift occurred in the 1960s with the work of German chemist Karl Gewald. His development of a one-pot, three-component reaction, now famously known as the Gewald reaction , revolutionized the field.[5] This elegant and highly versatile method allowed for the straightforward synthesis of polysubstituted 2-aminothiophenes from readily available starting materials: a ketone or aldehyde, an activated nitrile, and elemental sulfur, in the presence of a base.[6][7] The simplicity and efficiency of the Gewald reaction opened the floodgates for the exploration of the chemical and biological properties of this class of compounds, solidifying its importance in heterocyclic chemistry.
Parallel to the development of the Gewald reaction, other significant synthetic routes to thiophenes, which could be adapted for the synthesis of 2-aminothiophene precursors or analogues, were being established. The Fiesselmann thiophene synthesis , developed by Hans Fiesselmann in the 1950s, provided a route to substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[6] Another important contribution was the Gompper synthesis , which offered an alternative pathway to a variety of heterocyclic compounds, including thiophenes. While not as ubiquitously used for 2-aminothiophenes as the Gewald reaction, these methods represent important tools in the synthetic chemist's arsenal for accessing specific substitution patterns.
Masters of Synthesis: Key Methodologies for Constructing the 2-Aminothiophene Core
The ability to efficiently and selectively synthesize 2-aminothiophene derivatives is paramount to their widespread application. The following sections detail the mechanisms, scope, and practical considerations of the most important synthetic methodologies.
The Gewald Reaction: A Pillar of 2-Aminothiophene Synthesis
The Gewald reaction stands as the most versatile and widely employed method for the synthesis of 2-aminothiophenes.[5] Its success lies in its convergent nature, bringing together three simple components to construct a complex heterocyclic scaffold in a single step.
Reaction Mechanism: The mechanism of the Gewald reaction, while utilized for decades, was only fully elucidated through detailed computational and experimental studies much later.[8] It is generally accepted to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[1][6]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile. The exact nature of the sulfurating agent is complex and can involve polysulfides formed from elemental sulfur and the base.[8]
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), and absolute ethanol (150 mL).
-
Addition of Reagents: To the stirred solution, add elemental sulfur powder (0.1 mol) followed by the dropwise addition of diethylamine (20 mL) as the base.
-
Reaction Conditions: Heat the reaction mixture to 55-65 °C and maintain this temperature with stirring for 2 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture in a refrigerator overnight. The precipitated product will form.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
The Fiesselmann Thiophene Synthesis: An Alternative Route
The Fiesselmann synthesis offers a valuable alternative for the preparation of substituted thiophenes, particularly when the desired substitution pattern is not readily accessible through the Gewald reaction.[6]
Reaction Mechanism: The Fiesselmann synthesis proceeds via the following steps:
-
Michael Addition: A base deprotonates the thioglycolic acid derivative, which then acts as a nucleophile and attacks the triple bond of the α,β-acetylenic ester in a Michael-type addition.
-
Second Addition: A second molecule of the thioglycolic acid derivative adds to the resulting double bond.
-
Cyclization and Elimination: The intermediate then undergoes a base-mediated intramolecular cyclization, followed by elimination of a molecule of the thioglycolic acid derivative and an alcohol to form the thiophene ring.
Experimental Protocol: A Representative Fiesselmann Synthesis
Note: Detailed, step-by-step protocols for the Fiesselmann synthesis leading directly to 2-aminothiophenes are less common in the literature, as this method is more frequently used for other thiophene derivatives. The following is a general procedure that can be adapted.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the α,β-acetylenic ester (1 equivalent) in a suitable anhydrous solvent (e.g., THF or ethanol).
-
Base and Thiol Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a suitable base (e.g., sodium ethoxide in ethanol, 1.1 equivalents) dropwise. Following the addition of the base, add the thioglycolic acid derivative (e.g., ethyl thioglycolate, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.
The Gompper Synthesis: A Versatile Heterocycle Synthesis
The Gompper synthesis is a versatile method for the preparation of a variety of five- and six-membered heterocycles, including 2-aminothiophenes. This reaction typically involves the reaction of a ketene dithioacetal with an active methylene compound.
Reaction Mechanism: The mechanism of the Gompper synthesis for 2-aminothiophenes generally involves:
-
Michael Addition: A base-generated carbanion from an active methylene nitrile (e.g., malononitrile) undergoes a Michael addition to the ketene dithioacetal.
-
Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, with the nitrogen of the nitrile group attacking one of the thiomethyl groups, leading to the elimination of methanethiol.
-
Aromatization: Tautomerization of the cyclized intermediate leads to the aromatic 2-aminothiophene product.
Experimental Protocol: Gompper-type Synthesis of a 2-Aminothiophene Derivative
Note: As with the Fiesselmann synthesis, detailed, step-by-step protocols for the Gompper synthesis of 2-aminothiophenes can be specific to the desired product. The following is a general representation.
-
Preparation of the Ketene Dithioacetal: Prepare the ketene dithioacetal from a corresponding active methylene compound and carbon disulfide in the presence of a base, followed by alkylation with methyl iodide.
-
Reaction Setup: In a round-bottom flask, dissolve the ketene dithioacetal (1 equivalent) and an active methylene nitrile (e.g., malononitrile, 1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product is collected by filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) and then recrystallize from an appropriate solvent to obtain the pure 2-aminothiophene derivative.
The Diverse World of 2-Aminothiophene Derivatives: Applications in Medicinal Chemistry and Materials Science
The synthetic accessibility and structural versatility of 2-aminothiophenes have led to their widespread use in various scientific disciplines.
Medicinal Chemistry: A Scaffold for Drug Discovery
The 2-aminothiophene core is a prominent feature in a multitude of biologically active compounds, demonstrating a wide range of pharmacological effects.
Antipsychotic Agents: One of the most well-known drugs containing a fused 2-aminothiophene ring system is Olanzapine , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[10][11] Olanzapine's mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12][13] The synthesis of olanzapine often involves the use of a 2-amino-3-cyano-5-methylthiophene precursor.[14]
Kinase Inhibitors: Deregulation of protein kinases is a hallmark of many diseases, particularly cancer. 2-Aminothiophene derivatives have emerged as potent inhibitors of various kinases. For example, derivatives have been developed as inhibitors of p38 MAP kinase , a key enzyme in inflammatory signaling pathways.[15]
| Compound | Scaffold | p38α IC50 (nM) | Cellular Potency (TNFα inhibition, nM) |
| Compound 21[15] | Heterobicyclic | Potent | Good |
Positive Allosteric Modulators (PAMs) of GLP-1R: 2-Aminothiophene derivatives have been identified as small molecule positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[16][17] These compounds enhance the effect of the endogenous GLP-1 peptide, leading to increased insulin secretion.[3]
| Compound | Modification | GLP-1R Activity | Insulin Secretion |
| S-1[16] | 2-aminothiophene core | Dose-dependent increase | 1.5-fold increase at 5 µM |
| Compound 7[14] | 2-aminothiophene-3-arylketone | - | ~2-fold increase at 5 µM |
Materials Science: Building Blocks for Functional Materials
The electronic properties of the 2-aminothiophene ring make it an attractive building block for the synthesis of functional organic materials.
Azo Dyes: 2-Aminothiophenes are valuable precursors for the synthesis of heterocyclic azo dyes.[18][19] Diazotization of the amino group followed by coupling with an electron-rich aromatic compound yields brightly colored dyes with good fastness properties, suitable for dyeing synthetic fibers like polyester.[20][21]
Conductive Polymers: Polythiophenes are a well-known class of conducting polymers. The incorporation of amino groups onto the thiophene monomer can modulate the electronic and physical properties of the resulting polymer. Poly(2-aminothiophene) and its derivatives can be synthesized through oxidative polymerization and exhibit interesting electrical and optical properties.[4]
| Polymer | Synthesis Method | Conductivity (S/cm) |
| Polythiophene | Oxidative polymerization | Varies with dopant and synthesis conditions |
Conclusion: A Scaffold with a Bright Future
From its humble beginnings in the annals of heterocyclic chemistry to its current status as a privileged scaffold in drug discovery and a versatile building block in materials science, the journey of the 2-aminothiophene core is a testament to the power of synthetic innovation. The development of the Gewald reaction, in particular, has been instrumental in unlocking the vast potential of this heterocyclic system. As our understanding of disease biology deepens and the demand for novel functional materials grows, the 2-aminothiophene scaffold is poised to play an even more significant role in the future of science and technology. The continued exploration of its synthetic transformations and the rational design of new derivatives will undoubtedly lead to the discovery of new medicines and advanced materials with transformative impact.
References
-
Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). Bioorganic & Medicinal Chemistry, 111, 117864. [Link]
- CN102250116A - Preparation method of olanzapine. (n.d.).
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Chemical Biology & Drug Design, 99(6), 857-867. [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). [Link]
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Chem Biol Drug Des, 99(6), 857-867. [Link]
-
Olanzapine. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246. [Link]
-
Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). [Link]
-
Synthesis and spectral properties of azo dyes derived from 2-aminothiophenes and 2-aminothiazoles. (1999). Dyes and Pigments, 42(3), 249-265. [Link]
-
Azo Dyes from Substituted 2‐Aminothiophens. (2002). Chemistry of Heterocyclic Compounds, 38(11), 1369-1372. [Link]
-
Olanzapine. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Olanzapine? (2024). Patsnap Synapse. [Link]
-
Signaling architecture of the glucagon-like peptide-1 receptor. (2024). Journal of Clinical Investigation, 134(2). [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(41), 26583-26613. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]
-
ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (2010). ChemInform, 41(32). [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). Journal of Pharmaceutical Negative Results, 13(Special Issue 10), 1810-1825. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). European Journal of Medicinal Chemistry, 140, 465-493. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-aminothiophenes via Scheme 2. (2013). Green Chemistry, 15(11), 3139-3143. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 1-8. [Link]
-
Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. (2020). Macromolecular Rapid Communications, 41(19), 2000287. [Link]
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (2022). Chem Biol Drug Des, 99(6), 857-867. [Link]
-
Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
-
The Chemistry of Conducting Polythiophenes. (2001). Advanced Materials, 13(22), 1699-1715. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ijpbs.com [ijpbs.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. JCI - Signaling architecture of the glucagon-like peptide-1 receptor [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sci-Hub. Synthesis and properties of novel aziridinyl azo dyes from 2-aminothiophenes—Part 1: Synthesis and spectral properties / Dyes and Pigments, 1999 [sci-hub.ru]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 21. Sci-Hub. Synthesis and spectral properties of azo dyes derived from 2-aminothiophenes and 2-aminothiazoles / Dyes and Pigments, 1999 [sci-hub.ru]
The Biological Potential of Substituted 2-Aminothiophenes: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide
Executive Summary
The 2-aminothiophene core is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] Its versatile synthetic accessibility, primarily through the robust Gewald reaction, and its capacity for diverse functionalization make it a "privileged scaffold".[3][4] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of substituted 2-aminothiophenes. We will delve into their established roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their discovery pipelines.
Introduction: The Enduring Relevance of the 2-Aminothiophene Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, offering a high degree of structural diversity and proven therapeutic utility.[4][5] Among these, the 2-aminothiophene moiety stands out as a critical building block in organic synthesis and drug design.[1] Its ability to act as a bioisostere for phenyl groups allows it to mimic endogenous ligands and interact with a wide array of biological targets, including enzymes and receptors.[6]
The biological actions of 2-aminothiophenes are broad and potent, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[7][8] This wide spectrum of activity is a direct result of the scaffold's electronic properties and its ability to be readily substituted at various positions, allowing for the fine-tuning of its pharmacophore and pharmacokinetic profiles.[1] The development of numerous clinical candidates and marketed drugs containing this core structure underscores its therapeutic potential and solidifies its importance in medicinal chemistry.[7][9]
Synthetic Methodologies: The Cornerstone Gewald Reaction
The most convergent and well-established approach for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyano ester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[5][8] The elegance of the Gewald reaction lies in its efficiency, atom economy, and the ability to generate molecular diversity in a single step.
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur to form a polysulfide intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.[10]
Caption: Workflow of the Gewald three-component reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes a representative Gewald synthesis. The causality behind the choices is critical: ethanol serves as an effective solvent for the reactants, while diethylamine acts as the essential base catalyst to drive the condensation and cyclization steps. The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring optimal yield and preventing side-product formation. Purification via recrystallization is a self-validating system that removes unreacted starting materials and impurities, yielding a product of high purity confirmed by melting point and spectral analysis.
Materials:
-
Acetophenone (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Diethylamine (2.0 mmol)
-
Ethanol (20 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC apparatus.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).
-
Catalyst Addition: Slowly add diethylamine (2.0 mmol) to the stirred mixture at room temperature. The addition of the base is the key initiation step for the Knoevenagel condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting materials are consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual diethylamine and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Characterization: Dry the purified crystals and characterize them by determining the melting point and using spectral analysis (IR, ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure.[8]
The Broad Spectrum of Biological Activities
The true potential of the 2-aminothiophene scaffold is realized in its diverse pharmacological activities. Different substitution patterns on the thiophene ring allow for interaction with a wide range of biological targets.
Anticancer Activity
Substituted 2-aminothiophenes have demonstrated significant antitumor activity through various mechanisms of action.[2][9] Their molecular structure enables them to bind to specific targets within cellular signaling pathways crucial for cancer cell proliferation and survival.[9]
Mechanisms of Action:
-
Kinase Inhibition: Many 2-aminothiophene derivatives, particularly fused systems like thienopyrimidines, act as potent inhibitors of protein kinases such as VEGFR-2 and Akt.[11] By blocking these kinases, they disrupt downstream signaling pathways responsible for angiogenesis, cell growth, and survival.
-
Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, often in the G1 or S phase, thereby preventing cancer cells from progressing through division.[12][13][14]
-
Induction of Apoptosis: A key anticancer mechanism is the induction of programmed cell death (apoptosis). These compounds can trigger apoptosis by activating effector proteins like caspases or by modulating the BCL-2 protein family.[9][13]
Caption: Dual inhibition of VEGFR-2/Akt pathways by 2-aminothiophenes.
Structure-Activity Relationship (SAR): Studies have shown that the antiproliferative potential is highly dependent on the nature and position of substituents. For example, some studies found that specific alkyl substitutions at the 5-position led to highly selective cytostatic agents.[13] Derivatives have shown potent activity against various cancer cell lines, including cervical (HeLa) and pancreatic (PANC-1) adenocarcinoma, with efficacy comparable or superior to the standard drug doxorubicin.[12][14] Notably, many of these compounds exhibit a protective effect on non-tumoral cells, indicating a favorable therapeutic window.[12][14]
Quantitative Data Summary: Antiproliferative Activity
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6CN14 | HeLa | < 5 µM (at 48h) | [12] |
| 7CN09 | HeLa | < 5 µM (at 48h) | [12] |
| 6CN14 | PANC-1 | ~10 µM (at 48h) | [12] |
| 7CN09 | PANC-1 | < 5 µM (at 48h) | [12] |
| TJ191 | Malignant T-cell | Nanomolar range |[13] |
Antimicrobial and Antifungal Activity
The 2-aminothiophene scaffold is present in numerous compounds with significant antimicrobial properties.[8] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[5][15]
Mechanisms of Action: The precise mechanisms are varied, but they often involve the disruption of essential cellular processes in the microorganism. The lipophilic nature of the thiophene ring can facilitate passage through the bacterial cell membrane, allowing the molecule to reach intracellular targets.
Structure-Activity Relationship (SAR): The antimicrobial potency is strongly influenced by the substituents. For instance, studies have shown that 3-amino thiophene-2-carboxamide derivatives display higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl derivatives.[15] The presence of specific cyclic and heterocyclic moieties at the 5-position has also been shown to confer significant antibacterial and antifungal activity.[2]
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease with limited therapeutic options.[3] 2-Aminothiophene derivatives have emerged as promising new drug candidates against Leishmania species.[3]
Mechanisms of Action: The antileishmanial effect appears to be multifactorial. Some studies suggest it is related to an immunomodulatory mechanism, helping the host immune system clear the parasite.[3] Other derivatives may act by inducing apoptosis in the parasite.
Structure-Activity Relationship (SAR):
-
The presence of an indole group linked to the 2-amino position has been shown to be favorable for activity.[3]
-
The size and nature of cycloalkyl chains at the C-4 and C-5 positions can modulate the activity.[3]
-
Bioisosteric replacement of the thiophene sulfur with selenium (to form 2-aminoselenophenes) can increase activity without compromising safety.[3]
Quantitative Data Summary: Antileishmanial Activity (vs. L. amazonensis)
| Compound ID | Form | IC₅₀ (µM) | Reference |
|---|---|---|---|
| SB-83 | Promastigote | 3.37 | [3] |
| SB-200 | Promastigote | 3.65 | [3] |
| Compound 19 | Promastigote | 2.16 | [3] |
| Compound 19 | Amastigote | 0.90 | [3] |
| Compound 42 | Promastigote | 2.97 | [3] |
| Compound 42 | Amastigote | 1.71 |[3] |
Featured Experimental Protocol: In Vitro Biological Assay
To validate the biological potential of newly synthesized compounds, robust and reproducible in vitro assays are essential. The MTT assay is a standard colorimetric method for assessing cell viability and proliferation, making it a cornerstone for primary screening of potential anticancer agents.
Caption: General workflow for in vitro biological screening.
Protocol: MTT Assay for Antiproliferative Activity
This protocol is a self-validating system because it includes negative controls (vehicle-treated cells, representing 100% viability) and positive controls (a known cytotoxic drug like doxorubicin). The causality is clear: the MTT reagent is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa) and non-cancerous cell line (e.g., 3T3 fibroblasts).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Synthesized 2-aminothiophene compounds and a positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilizing agent (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well microtiter plates, incubator (37°C, 5% CO₂), spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the test compounds and doxorubicin in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 5, 10, 25, 50 µM).[12] Ensure the final DMSO concentration is non-toxic (<0.5%).
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells (negative control) and doxorubicin wells (positive control).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation).
Future Perspectives and Conclusion
The substituted 2-aminothiophene scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its synthetic tractability via the Gewald reaction and its proven, diverse biological activities make it a highly attractive starting point for developing novel therapeutics.[1] Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific, validated drug targets (e.g., novel kinases or epigenetic targets).[9]
-
Green Synthesis: Further development of environmentally friendly synthetic methodologies using greener catalysts and solvents to align with sustainable chemistry principles.[6]
-
Hybrid Molecules: The use of the 2-aminothiophene core as a building block to create hybrid molecules that combine its pharmacophore with that of other known bioactive agents to achieve synergistic effects or multi-target activity.[1]
References
-
Guedes-da-Silva, P., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. Available at: [Link]
-
Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Available at: [Link]
-
Darwish, D.G., et al. (2024). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. ResearchGate. Available at: [Link]
-
Sabt, A.A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]
-
Aguiar, A.C.V.O., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. Available at: [Link]
-
Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
Duvauchelle, V., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Available at: [Link]
-
Shaik, A.B., et al. (2016). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at: [Link]
-
Aguiar, A.C.V.O., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. Available at: [Link]
-
Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. Available at: [Link]
-
Ghorab, M.M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Fernández-de-la-Torre, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
-
Al-Etaibi, A. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Semantic Scholar. Available at: [Link]
-
Zare, M., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 5. ijpscr.info [ijpscr.info]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 14. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.red]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) of 2-amino-3-benzoylthiophenes
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-Benzoylthiophenes
Executive Summary
The 2-amino-3-benzoylthiophene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and diverse biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical class, focusing on its two primary, well-documented therapeutic applications: as allosteric modulators of the A₁ adenosine receptor (A₁AR) and as potent antimitotic agents that inhibit tubulin polymerization. We will dissect the key structural features of the thiophene core, the 2-amino group, and the 3-benzoyl moiety, explaining the causal relationships between specific chemical modifications and their impact on biological potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation.
The 2-Amino-3-Benzoylthiophene Core: A Scaffold of Opportunity
The inherent value of the 2-amino-3-benzoylthiophene core lies in its rigid, yet highly functionalized, structure. The thiophene ring acts as a stable bioisostere for a benzene ring but with distinct electronic properties, while the vicinal amino and benzoyl groups provide crucial hydrogen bonding and steric interaction points.[1] The orientation of the 2-amino and 3-benzoyl groups is often constrained by an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen, which is proposed to be a key feature for its biological activity.[1]
The primary synthetic route to this scaffold is the Gewald reaction, a robust and versatile one-pot, multi-component condensation.[2][3][4] This reaction typically involves an activated ketone, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base, making it an efficient method for generating diverse libraries of substituted 2-aminothiophenes.[2][3][5] The accessibility of starting materials and the operational simplicity of this reaction are key reasons why the 2-amino-3-benzoylthiophene scaffold has been extensively explored.
General Synthetic Workflow: The Gewald Reaction
The Gewald reaction provides a direct and efficient pathway to polysubstituted 2-aminothiophenes. The process is a cornerstone for creating libraries of analogs for SAR studies.
Caption: Workflow of the Gewald multicomponent reaction for synthesizing 2-aminothiophenes.
SAR as Allosteric Modulators of the A₁ Adenosine Receptor
2-Amino-3-benzoylthiophenes are a well-established class of positive allosteric modulators (PAMs) of the A₁ adenosine receptor.[6][7] These compounds do not activate the receptor directly but enhance the binding and/or efficacy of orthosteric agonists like adenosine.[7] This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism, potentially reducing side effects and receptor desensitization. The SAR for this activity is distinct and highly sensitive to substitutions at all three key regions of the molecule.
The Thiophene Ring (C4 and C5 Positions)
Modifications at the C4 and C5 positions of the thiophene ring significantly influence PAM activity.
-
C4-Position: Alkyl substitution, particularly with small groups like methyl, generally increases activity.[1] This suggests the presence of a hydrophobic pocket in the allosteric binding site that favorably accommodates these groups. More complex substitutions, such as a 4-[(4-arylpiperazin-1-yl)methyl] moiety, have also been explored, indicating that this position can be a vector for further optimization.[8]
-
C5-Position: In contrast to the C4 position, substitution at C5 appears to have little effect or can be detrimental, though some exceptions exist.[1] However, recent studies have shown that introducing a 5-arylethynyl group can produce highly effective PAMs, expanding the SAR at this position.[9] The neopentyl substituent in combination with a 5-arylethynyl moiety has been shown to produce a large degree of allosteric enhancement.[9]
The 2-Amino Group
The 2-amino group is an essential pharmacophoric feature.
-
Requirement for NH₂: The primary amino group is critical for activity. At least one hydrogen atom on the amine is necessary, strongly suggesting it acts as a hydrogen bond donor.[1]
-
N-Alkylation: N-alkylation or acylation typically leads to a loss of activity, reinforcing the importance of the unsubstituted amino group in forming a key interaction within the allosteric pocket, likely through the aforementioned intramolecular hydrogen bond with the 3-carbonyl group.[1]
The 3-Benzoyl Group
This region offers the most significant opportunity for modulating potency and selectivity.
-
Carbonyl Linker: The keto carbonyl group is essential for activity and is believed to act as a hydrogen bond acceptor.[1]
-
Phenyl Ring Substitution: This is a critical determinant of potency.
-
Electron-withdrawing groups often enhance activity. The 3-(trifluoromethyl) substitution on the phenyl ring is considered optimal in many series, leading to the prototypical A₁AR PAM, PD 81,723.[1]
-
Replacing the phenyl ring with a naphthoyl moiety can also lead to potent compounds.[10]
-
Isosteric replacement of the phenyl ring with hydrophobic moieties like cyclohexyl is tolerated, but replacement with hydrogen-bond-forming heterocycles (e.g., furanyl, pyridinyl) results in a loss of activity, indicating the binding domain is primarily hydrophobic.[1][6]
-
| Compound/Modification | Target | Key Modification | Activity/Potency | Reference |
| PD 81,723 | A₁AR | 4,5-dimethyl; 3'-(CF₃)-benzoyl | Favorable enhancement-to-antagonism ratio | [1] |
| Analog Series | A₁AR | C4-alkyl substitution | Increased activity | [1] |
| Analog Series | A₁AR | Phenyl replaced with pyridinyl | Loss of significant activity | [6] |
| Analog 7e | A₁AR | 3-(1-naphthoyl) substituent | Substantial AE activity (52% score) | [11] |
| MRS7935 (Analog 15) | A₁AR | 5-(3,4-F₂-phenylethynyl) | Enhanced PAM activity | [9] |
SAR as Anticancer Agents: Tubulin Polymerization Inhibitors
A distinct branch of SAR for 2-amino-3-benzoylthiophenes has established them as potent antimitotic agents that function by inhibiting tubulin polymerization.[12][13][14] These compounds typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules and arresting the cell cycle in the G₂/M phase, ultimately leading to apoptosis. The SAR for this activity often mimics that of other colchicine-site binders like Combretastatin A-4 (CA-4).
The 3-Benzoyl Moiety: The "A-Ring" Mimic
For antitubulin activity, the benzoyl moiety acts as the "A-ring" mimic of CA-4, requiring specific substitution patterns.
-
Trimethoxybenzoyl Group: A 3',4',5'-trimethoxybenzoyl group is a hallmark of potent activity in this class.[12][13] This substitution pattern is critical for interacting with the colchicine binding site. Replacing it with other patterns generally leads to a significant drop in potency.
The Thiophene Ring: The Heterocyclic Linker
The thiophene ring serves as the linker between the "A-ring" (trimethoxybenzoyl) and the "B-ring" (substituent at C5).
-
C4-Position: Small alkyl groups, like methyl, are well-tolerated and can sometimes slightly improve activity compared to an unsubstituted C4 position.[12]
-
C5-Position: This position is crucial for defining potency and acts as the "B-ring" mimic.
-
Aryl/Heteroaryl Groups: A directly attached aryl group at C5 confers potent activity.[13]
-
Ethynyl Linker: Introducing an ethynyl linker between the C5 position and an aryl/heteroaryl ring is a highly effective strategy. The 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-(thiophen-3'-yl ethynyl) thiophene derivative was identified as exceptionally potent, with IC₅₀ values in the nanomolar range against several cancer cell lines.[12] The ethynyl group is essential, as reduction to an ethyl group leads to inactivity.[12]
-
The 2-Amino Group
Similar to the A₁AR modulators, the 2-amino group is considered a key pharmacophoric element, likely involved in hydrogen bonding interactions within the colchicine site.
Caption: Key SAR principles for 2-amino-3-benzoylthiophenes as tubulin inhibitors.
| Compound ID | C4-Substituent | C5-Substituent | Antiproliferative Activity (IC₅₀) | Reference |
| 5a | H | -C≡C-Ph | ~1-5 µM | [12] |
| 5b | Me | -C≡C-Ph | ~1-5 µM (similar to 5a) | [12] |
| 5g | H | -C≡C-(3-Thienyl) | 0.1-0.2 µM | [12] |
| 5k/5m | H/Me | -CH₂CH₂-Aryl | Generally inactive | [12] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-defined experimental protocols are essential.
Synthesis: Microwave-Assisted Gewald Reaction[15]
This protocol provides an efficient, high-yield synthesis of the core scaffold.
-
Reagent Preparation: In a 10 mL microwave process vial, combine the appropriate benzoylacetonitrile (1.0 mmol), the ketone or aldehyde (1.1 mmol), elemental sulfur (1.2 mmol), and diethylamine (Et₂NH) as the base (2.0 mmol).
-
Solvent: Add ethanol or another suitable solvent (e.g., THF) if the reaction is not performed neat.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 130 °C for 30-60 minutes.
-
Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified.
-
Purification: Purification is achieved via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-amino-3-benzoylthiophene product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Biological Assay: Tubulin Polymerization Inhibition Assay[14]
This cell-free assay directly measures the effect of a compound on the assembly of tubulin heterodimers into microtubules.
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.
-
Assay Setup: In a 96-well plate, add the tubulin solution. Include wells for a negative control (DMSO vehicle), a positive control inhibitor (e.g., colchicine or CA-4), and a positive control promoter (e.g., paclitaxel).
-
Initiation of Polymerization: Add the test compounds to the appropriate wells. Initiate polymerization by adding GTP (1.0 mM final concentration) and transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The change in absorbance is directly proportional to the mass of the microtubule polymer formed.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percent inhibition at the endpoint relative to the DMSO control. Determine the IC₅₀ value (the concentration of compound that inhibits tubulin polymerization by 50%) by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The 2-amino-3-benzoylthiophene scaffold represents a highly versatile platform in drug discovery. The distinct structure-activity relationships for its roles as an A₁AR allosteric modulator and a tubulin polymerization inhibitor highlight its adaptability. For A₁AR modulation, the SAR points towards a hydrophobic allosteric site, with potency driven by electron-withdrawing groups on the benzoyl ring and small alkyl groups at the C4 position. For anticancer activity, the SAR is dictated by the requirements of the colchicine binding site, demanding a 3',4',5'-trimethoxybenzoyl moiety and favoring an aryl/heteroaryl group at C5, often connected via an ethynyl spacer.
Future research should focus on leveraging these established SAR principles to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. For A₁AR modulators, separating PAM activity from competitive antagonism remains a key challenge.[1] For antitubulin agents, developing analogs with improved water solubility and reduced off-target toxicities will be critical for clinical translation. The synthetic tractability of the Gewald reaction ensures that the exploration of this privileged scaffold will continue to be a fruitful endeavor for medicinal chemists.
References
- Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Synthesis and Characterization of Novel 2-Amino-3-benzoylthiophene Derivatives as Biased Allosteric Agonists and Modulators of the Adenosine A1 Receptor.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts.
- Gewald reaction. Wikipedia.
- 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modific
- Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. PubMed.
- Synthesis and Characterization of Novel 2-Amino-3-benzoylthiophene Derivatives as Biased Allosteric Agonists and Modulators of the Adenosine A1 Receptor.
- Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Monash University.
- 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)
- Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. PubMed.
- Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor.
- Synthesis and Biological Evaluation of a New Series of 2-amino-3-aroyl Thiophene Derivatives as Agonist Allosteric Modulators of the A1 Adenosine Receptor. A Position-Dependent Effect Study. PubMed.
- Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives.
- Synthesis and biological evaluation of 2-amino-3-(3 ',4 ',5 '-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. SFERA.
- Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity
- 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymeriz
Sources
- 1. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-amino-3-(3 ',4 ',5 '-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents [sfera.unife.it]
- 14. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-3-(4-bromobenzoyl)thiophene: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 2-aminothiophene motif is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile pharmacophore and a synthetically tractable building block.[1][2] Among its many derivatives, 2-amino-3-(4-bromobenzoyl)thiophene has emerged as a particularly valuable scaffold. Its unique trifecta of reactive sites—a nucleophilic amine, an aryl bromide handle for cross-coupling, and an aroyl group that can engage in key hydrogen bonding—provides chemists with a powerful platform for generating diverse molecular architectures. This guide provides an in-depth analysis of this building block, detailing its synthesis, chemical reactivity, and strategic application in the development of innovative therapeutics, including kinase inhibitors and allosteric modulators.
Introduction: The Strategic Value of this compound
The utility of this compound in drug discovery is rooted in its distinct structural features, which offer a blueprint for molecular recognition and synthetic elaboration.
-
The 2-Aminothiophene Core: This moiety is a bioisostere of purine, a fundamental component of nucleic acids and signaling molecules.[3] This inherent similarity allows derivatives to effectively interact with a wide range of biological targets, particularly ATP-binding sites in kinases.
-
The 3-(4-bromobenzoyl) Group: The ketone serves as a potent hydrogen bond acceptor, crucial for anchoring the molecule within a target's binding pocket. The attached phenyl ring provides a vector for substitution, allowing for fine-tuning of steric and electronic properties. Crucially, the para-bromo substituent is not merely a placeholder; it is a versatile synthetic handle.
-
Orthogonality in Reactivity: The primary amine at the C2 position and the aryl bromide at the C4' position possess distinct reactivities. This allows for selective, stepwise functionalization, enabling the construction of complex molecular libraries from a single, common core.
This combination of features makes this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich starting point for drug discovery campaigns.
Synthesis and Physicochemical Properties
The most common and efficient route to 2-amino-3-aroylthiophenes is the Gewald multicomponent reaction .[4][5][6] This one-pot synthesis combines a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[6]
For the synthesis of the title compound, the reaction proceeds via the condensation of 4-bromoacetophenone, malononitrile, and sulfur, typically catalyzed by a base like morpholine or triethylamine. The reaction mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[6]
| Property | Value |
| Molecular Formula | C₁₁H₈BrNOS |
| Molecular Weight | 282.16 g/mol [7] |
| CAS Number | 399043-24-4[7] |
| Appearance | Typically a yellow to brown solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Key Synthetic Transformations: A Chemist's Toolkit
The true power of this compound lies in its synthetic versatility. The three primary reactive sites can be addressed with a high degree of chemoselectivity.
Caption: Key reactive sites and transformations of the core scaffold.
Reactions at the C2-Amino Group: Building Fused Systems
The nucleophilic amino group is readily functionalized. Simple acylation or sulfonylation provides a straightforward way to probe the SAR of this vector. More strategically, it serves as the key component for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines .[8][9][10] These structures are purine isosteres and are frequently found in kinase inhibitors.[3]
The construction of the thieno[2,3-d]pyrimidine ring is often achieved by treating the aminothiophene with reagents like formamide, orthoformates, or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine, which can lead to a Dimroth rearrangement.[8]
Reactions at the C4'-Bromo Group: Vectorial Elaboration
The aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Suzuki-Miyaura Coupling: This is the most widely used reaction for this position.[11][12] It involves coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[13][14][15] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and is instrumental in building biaryl structures that can access additional binding pockets.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing secondary or tertiary amines. This is particularly useful for installing groups that can modulate solubility or form salt bridges.
-
Sonogashira Coupling: The introduction of an alkyne via Sonogashira coupling provides a linear, rigid linker to probe deeper into a binding site or to serve as a handle for further "click" chemistry functionalization.
Case Studies in Drug Discovery
The strategic application of this building block is best illustrated through its successful use in developing potent and selective modulators of key biological targets.
Case Study 1: p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis.[16][17] Many potent p38 inhibitors utilize a thienopyrimidine scaffold.
Rationale: The 2-amino-3-aroylthiophene core serves as an excellent starting point. The amino group is used to construct the pyrimidine ring, which mimics the adenine of ATP and forms key hydrogen bonds in the kinase hinge region. The 4-bromobenzoyl moiety positions the aryl group in a solvent-exposed region, where the bromo-handle can be used to introduce substituents that enhance potency and selectivity.
Caption: Synthetic workflow for a p38 MAP kinase inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
The C4 position of the thienopyrimidine ring is critical. Small, nucleophilic amines are generally preferred.
-
The nature of the group introduced via Suzuki coupling at the original bromo-position significantly impacts potency and pharmacokinetics. Large, hydrophobic groups often occupy the "selectivity pocket" of p38α.[16]
| Compound | C4-Amine | C5-Aryl Group (from Suzuki) | p38α IC₅₀ (nM) |
| Lead | -NH₂ | 4-Bromophenyl | >1000 |
| Analog A | -NH(cyclopropyl) | 4-Fluorophenyl | 150 |
| Analog B | -NH(methyl) | 2,4-Dichlorophenyl | 38[18] |
| Analog C | -NH(ethyl) | 4-(N-morpholino)phenyl | 21 |
Data are representative and compiled from typical p38 inhibitor SAR studies.[19][20]
Case Study 2: Allosteric Modulators of the A₁ Adenosine Receptor
The A₁ adenosine receptor (A₁AR) is a G protein-coupled receptor (GPCR) involved in cardiovascular and neuronal functions. Positive allosteric modulators (PAMs) that enhance the effect of the endogenous ligand (adenosine) are sought after as therapeutics.[21][22] The 2-amino-3-benzoylthiophene scaffold is a well-established core for A₁AR PAMs.[23]
Rationale: Unlike kinase inhibitors, these molecules do not target an ATP-binding site. Instead, the 2-aminothiophene core fits into a specific allosteric pocket on the receptor surface.[22] The 3-aroyl group forms a critical hydrogen bond, while the rest of the scaffold is decorated to optimize van der Waals and hydrophobic interactions within this site. The 4-bromo handle is again used via Suzuki coupling to explore this pocket.
SAR Insights:
-
A 4-chlorobenzoyl group at C3 is often optimal.[24]
-
The C2-amino group is essential for activity.
-
Substituents introduced at the original bromo-position have a profound effect on activity. Electron-withdrawing groups on the coupled aryl ring, such as fluoro or trifluoromethoxy, often lead to the most potent PAMs.[24] This highlights the importance of tuning the electronics of the distal aryl ring to maximize interactions in the allosteric site.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol uses Pd(PPh₃)₄ as a robust, general-purpose catalyst. Na₂CO₃ is a common and effective base for Suzuki couplings. The dioxane/water solvent system ensures solubility for both the organic substrate and the inorganic base. The reaction is run under an inert atmosphere (N₂) to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.
-
Sparge the resulting suspension with nitrogen gas for 15 minutes to degas the solvent.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of nitrogen.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Core
Causality: This two-step, one-pot procedure first forms an intermediate amidine from the aminothiophene and DMF-DMA. This intermediate is then cyclized with an amine (e.g., ammonia from ammonium chloride) to form the pyrimidine ring. The choice of a high-boiling solvent like xylenes or DMF allows the reaction to be driven to completion at elevated temperatures.
-
In a sealed tube, dissolve this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq).
-
Heat the mixture to 120 °C for 2-4 hours. Monitor the formation of the intermediate by TLC/LC-MS.
-
Cool the reaction mixture slightly and add ammonium chloride (3.0 eq) and glacial acetic acid (as catalyst, ~0.5 eq).
-
Reseal the tube and heat to 140-150 °C for 12-18 hours.
-
Cool the reaction to room temperature. A precipitate may form.
-
Dilute the mixture with water and filter the solid, or extract with an organic solvent like ethyl acetate if no solid forms.
-
Wash the collected solid or the organic extract with water and brine.
-
Dry the product to afford the crude thieno[2,3-d]pyrimidine, which can be further purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a strategically designed building block that provides a robust and versatile entry point into chemical libraries targeting diverse protein classes. Its orthogonal reactive handles allow for systematic exploration of chemical space, making it an enduringly valuable scaffold in the pursuit of novel therapeutics. Future applications will likely see this core integrated into more complex synthetic strategies, such as DNA-encoded library (DEL) synthesis and fragment-based drug discovery (FBDD), where its reliability and versatility will continue to accelerate the identification of next-generation medicines.
References
-
Nguyen, T. et al. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
SABAN, R. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Li, G. et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. [Link]
-
Mohareb, R. M. et al. Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical Research. [Link]
-
Fathalla, W. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. [Link]
-
Abdelgawad, M. A. et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Titchenell, P. M. et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central. [Link]
-
Romagnoli, R. et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. PubMed. [Link]
-
Cushman, M. et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. [Link]
-
Brown, D. et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed. [Link]
-
Romagnoli, R. et al. (2015). Synthesis and Biological Evaluation of a New Series of 2-amino-3-aroyl Thiophene Derivatives as Agonist Allosteric Modulators of the A1 Adenosine Receptor. A Position-Dependent Effect Study. PubMed. [Link]
-
Jacobson, K. A. et al. (2021). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Abdelaziz, M. A. et al. (2021). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]
-
Francis, C. L. et al. (2019). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. [Link]
-
Li, Z. et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. National Institutes of Health. [Link]
-
Kumar, A. et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][25]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]
-
Wang, B. et al. (2018). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]
-
Li, Z. et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed. [Link]
-
Castelli, R. et al. (2013). Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. PubMed. [Link]
-
Hagar, M. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
-
Titchenell, P. M. et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]
-
Saravanan, J. et al. (2011). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link]
-
Wudl, F. et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]
-
Figshare. Practical Synthesis of a p38 MAP Kinase Inhibitor. [Link]
-
Aisa, H. A. et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Leadbeater, N. E. (2006). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]
-
Semantic Scholar. synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. [Link]
-
SciSpace. (Open Access) Synthesis and structure–activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors (2013). [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
-
Kumar, R. et al. (2015). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
-
Yarmoluk, S. et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. figshare.com [figshare.com]
- 21. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Gewald Synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene
Introduction: The Strategic Importance of 2-Amino-3-aroylthiophenes
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The Gewald three-component reaction, first reported in the 1960s, remains a highly efficient and atom-economical method for the synthesis of these versatile heterocycles.[4][5][6] This one-pot synthesis brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst, to construct the polysubstituted thiophene ring.[7][8]
This document provides a detailed guide for the synthesis of a specific, high-value derivative: 2-Amino-3-(4-bromobenzoyl)thiophene. The presence of the bromobenzoyl group at the 3-position offers a strategic handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[9] These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and practical considerations for success.
Reaction Overview and Mechanistic Insights
The Gewald synthesis of this compound proceeds via a cascade of reactions, initiated by a Knoevenagel condensation, followed by sulfur addition and a final intramolecular cyclization and tautomerization.[4][10]
Reactants at a Glance:
| Reactant | Structure | Role |
| 4'-Bromoacetophenone | Carbonyl Component | |
| Malononitrile | Active Methylene Nitrile | |
| Elemental Sulfur (S₈) | Sulfur Source for Thiophene Ring | |
| Base Catalyst (e.g., Morpholine) | Catalyst for Condensation |
The Mechanistic Pathway:
The reaction is generally accepted to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 4'-bromoacetophenone and malononitrile.[10] The base deprotonates the active methylene group of malononitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the α,β-unsaturated dinitrile intermediate, 2-(4-bromobenzylidene)malononitrile.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, adds to the β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur activation and addition is complex and can involve polysulfide intermediates.[1][11]
-
Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the terminal sulfur attacks one of the nitrile groups. A subsequent tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.[10]
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of the target compound.
Materials and Equipment:
-
4'-Bromoacetophenone (C₈H₇BrO, MW: 199.04 g/mol )
-
Malononitrile (CH₂(CN)₂, MW: 66.06 g/mol )
-
Elemental Sulfur (S, MW: 32.06 g/mol )
-
Morpholine (C₄H₉NO, MW: 87.12 g/mol )
-
Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Malononitrile is toxic; handle with appropriate personal protective equipment (gloves, safety glasses).
-
Avoid inhalation of sulfur powder.
-
Ethanol is flammable; keep away from open flames.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (10.0 g, 50.2 mmol), malononitrile (3.32 g, 50.2 mmol), and elemental sulfur (1.61 g, 50.2 mmol).
-
Solvent and Catalyst Addition: Add 100 mL of ethanol to the flask, followed by the dropwise addition of morpholine (4.4 mL, 50.2 mmol) as the catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, then heated to reflux (approximately 78 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Product Isolation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: The collected solid is dried in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization of this compound:
-
CAS Number: 399043-24-4[12]
-
Molecular Formula: C₁₁H₈BrNOS[12]
-
Molecular Weight: 282.16 g/mol [12]
-
Appearance: Typically a pale yellow to light brown solid.
-
Spectroscopic Analysis: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization
The Gewald reaction is generally robust, but certain issues may arise.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure the reflux temperature is maintained. |
| Dimerization of the α,β-unsaturated nitrile intermediate.[13] | Optimize the reaction temperature; a lower temperature may favor the desired intramolecular cyclization.[13] | |
| Dark, Tarry Reaction Mixture | Formation of complex polysulfides or polymerization.[13] | Carefully control the reaction temperature to avoid overheating. Ensure the purity of starting materials. |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent. | After cooling, slowly add cold water to the reaction mixture to induce precipitation. |
For optimization, different bases such as piperidine or triethylamine can be screened.[14] The solvent can also be varied, with DMF being a common alternative to ethanol.[15] Recent advancements have also explored the use of microwave irradiation to reduce reaction times and improve yields.[10]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Experimental workflow for the Gewald synthesis of this compound.
Conclusion
The Gewald synthesis provides a powerful and direct route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science. The protocol outlined in this document serves as a robust starting point, with ample opportunities for optimization to suit specific laboratory conditions and research goals.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
The Gewald multicomponent reaction. (2012). Molecular Diversity, 16(4), 695-705. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
-
Reaction optimization studies of the modified Gewald reaction. (2018). ResearchGate. Available at: [Link]
-
Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
-
2‐Aminothiophenes by Gewald reaction. (2021). Journal of Heterocyclic Chemistry, 58(11), 2206-2228. Available at: [Link]
-
Optimization of reaction conditions in the presence of catalytic amount of base. (2017). ResearchGate. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653-24673. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega, 6(47), 31693-31705. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. Available at: [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett, 34(16), 1735-1740. Available at: [Link]
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2009). Australian Journal of Chemistry, 62(4), 402-406. Available at: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. Available at: [Link]
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (2018). Sciforum. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). Molecular Diversity. Available at: [Link]
-
Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. (2014). ResearchGate. Available at: [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies, 10(5), 14-17. Available at: [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 262-266. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. scbt.com [scbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Gewald Multicomponent Reaction for 2-Aminothiophene Synthesis
Introduction: The Enduring Utility of the Gewald Reaction in Modern Chemistry
Since its discovery by Karl Gewald in the 1960s, the Gewald multicomponent reaction has become a cornerstone of heterocyclic chemistry, providing a remarkably efficient and versatile pathway to polysubstituted 2-aminothiophenes.[1][2][3][4] This one-pot synthesis combines a carbonyl compound (an aldehyde or ketone), an α-activated acetonitrile, and elemental sulfur in the presence of a base.[5][6] The enduring appeal of this reaction lies in its operational simplicity, the ready availability of starting materials, and the high structural diversity of the products it can generate.[1][5]
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry and drug discovery. Its incorporation into molecules can confer a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antiproliferative properties.[7][8][9][10] Consequently, the Gewald reaction is not merely an academic curiosity but a powerful engine for generating compound libraries for pharmaceutical and agrochemical research.[6][8][11]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep understanding of the reaction mechanism, a robust and validated experimental protocol, and critical insights into optimization and troubleshooting.
The Chemical Symphony: Understanding the Reaction Mechanism
The Gewald reaction is a cascade of well-understood organic transformations that seamlessly build the thiophene ring in a single operation. The generally accepted mechanism proceeds through three principal stages.[12]
Stage 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[2][13][14] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, which is made acidic by the adjacent electron-withdrawing group (e.g., -CN or -COOEt).[14][15] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[2][16]
Stage 2: Michael Addition of Sulfur & Thorpe-Ziegler Cyclization Elemental sulfur (S₈) is then attacked by a nucleophile. Computational studies suggest that the deprotonated Knoevenagel adduct is the most likely nucleophile to initiate the opening of the sulfur ring, forming a polysulfide intermediate.[13][17] This is followed by an intramolecular nucleophilic attack of the terminal sulfur anion onto the electrophilic carbon of the nitrile group. This ring-closing step is a form of Thorpe-Ziegler cyclization, a classic method for forming rings via intramolecular nitrile condensation.[18][19][20]
Stage 3: Tautomerization and Aromatization The cyclic intermediate rapidly undergoes tautomerization to furnish the final, thermodynamically stable aromatic 2-aminothiophene product.[2][13] This aromatization is the primary driving force for the entire reaction sequence.[13][21]
Caption: A simplified representation of the Gewald reaction pathway.
In the Laboratory: A Detailed Experimental Protocol
This section provides a general, robust protocol for the one-pot, three-component Gewald synthesis. The quantities are illustrative for a typical laboratory scale (5-10 mmol).
Materials and Reagents
| Component | Examples | Role | Purity/Notes |
| Carbonyl Compound | Cyclohexanone, Acetophenone, 2-Pentanone, Benzaldehyde | Electrophile | Reagent grade or higher. Aldehydes can be more reactive but also prone to self-condensation.[5] |
| Active Methylene Nitrile | Malononitrile, Ethyl Cyanoacetate, Cyanoacetamide | Nucleophile Precursor | Reagent grade or higher. The choice affects the C3 substituent on the thiophene ring.[12] |
| Sulfur Source | Elemental Sulfur (S₈) | Ring Component | Finely powdered "flowers of sulfur" is recommended for better dispersion and reactivity.[5] |
| Base Catalyst | Morpholine, Piperidine, Triethylamine | Catalyst | Reagent grade. Catalyzes the initial Knoevenagel condensation.[15] |
| Solvent | Ethanol, Methanol, N,N-Dimethylformamide (DMF) | Reaction Medium | Anhydrous grade is not strictly necessary, but dry solvents can be beneficial. Ethanol is a common and effective choice.[5] |
Equipment
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (beakers, separatory funnel, Büchner funnel)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone or aldehyde (10.0 mmol, 1.0 equiv), the active methylene nitrile (10.0 mmol, 1.0 equiv), and elemental sulfur (0.32 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add the solvent (e.g., Ethanol, 25-30 mL). Stir the mixture to create a suspension.
-
Base Addition: Add the base catalyst (e.g., Morpholine, 1.0 mmol, 0.1 equiv) dropwise to the stirring suspension at room temperature.
-
Heating and Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (typically 50-80°C, depending on the solvent and substrates).[4][18] The reaction is often accompanied by the evolution of hydrogen sulfide (H₂S), so it must be performed in a well-ventilated fume hood .
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent is 20-30% ethyl acetate in hexanes. The disappearance of the starting materials and the appearance of a new, often UV-active spot, indicates product formation. Reaction times can vary from 2 to 24 hours.[12]
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath.
-
If a precipitate forms: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold solvent (e.g., cold ethanol) to remove soluble impurities.[12]
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude residue can then be purified.
-
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying solid products. Common solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[12] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by column chromatography. A typical mobile phase is a gradient of ethyl acetate in hexanes.[12]
-
Experimental Workflow Diagram
Caption: A flowchart of the key steps in the Gewald synthesis protocol.
Troubleshooting Common Issues
Even robust reactions can present challenges. This guide provides solutions to common problems encountered during the Gewald synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base catalyst.[15]2. Low reaction temperature.3. Impure starting materials. | 1. Use a fresh bottle of base or distill it before use.2. Systematically increase the temperature in 5-10°C increments.3. Check the purity of reagents; purify if necessary. |
| Reaction Stalls at Knoevenagel Intermediate | The second phase (sulfur addition/cyclization) is slower or has a higher activation energy. | Once TLC confirms the formation of the intermediate, you may need to increase the temperature slightly to drive the reaction to completion. Ensure sulfur is finely powdered for maximum surface area.[5] |
| Formation of Dark Brown Tar or Polymer | 1. Reaction temperature is too high, causing polymerization or complex polysulfide formation.[22]2. Unwanted side reactions of highly reactive aldehydes. | 1. Reduce the reaction temperature and maintain careful control.[22]2. Consider slower addition of the aldehyde or base to control the initial condensation rate. |
| Difficult Purification / Multiple Side Products | Dimerization of the α,β-unsaturated nitrile intermediate is a known competing side reaction.[22] | Optimize conditions to favor the intramolecular cyclization. This can sometimes be achieved by adjusting the temperature, using a different solvent, or changing the rate of reagent addition.[22] |
Conclusion: A Versatile Tool for Chemical Innovation
The Gewald reaction remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. Its ability to rapidly generate molecular complexity from simple precursors makes it indispensable for creating libraries of novel 2-aminothiophene derivatives. These compounds are of significant interest in drug discovery, serving as key building blocks for a multitude of therapeutic agents.[7][9] By understanding the underlying mechanism and mastering the experimental protocol detailed in this guide, researchers can effectively harness the power of this classic multicomponent reaction to accelerate their research and development programs.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Li, J. T., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(15), 2259-2266. [Link]
-
Thomas, J., et al. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900. [Link]
-
Ghahremanpour, M. M., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9637-9646. [Link]
-
ACS Spring 2021. Computational investigations on the mechanism of the Gewald reaction. [Link]
-
Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 241, 114620. [Link]
-
Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 165-175. [Link]
-
ResearchGate. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Ghahremanpour, M. M., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
ResearchGate. Applications substituted 2-aminothiophenes in drug design. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]
-
ResearchGate. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]
-
Al-dujaili, A. H., & Al-Zayadi, A. H. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2018(3), M998. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
Semantic Scholar. Thorpe-Ziegler reaction. [Link]
-
Grokipedia. Thorpe reaction. [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jk-sci.com [jk-sci.com]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 18. d-nb.info [d-nb.info]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Application of Thieno[2,3-d]pyrimidines from 2-Amino-3-(4-bromobenzoyl)thiophene
An Application Guide for Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of significant interest in contemporary drug discovery. Structurally, it acts as a bioisostere of purine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] This scaffold is the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective properties.[1][2][3] The versatility and therapeutic potential of thieno[2,3-d]pyrimidines make them a privileged structure in the design of novel therapeutic agents.[4]
A cornerstone in the construction of this powerful scaffold is the appropriately substituted 2-aminothiophene. Specifically, 2-amino-3-(4-bromobenzoyl)thiophene serves as a highly versatile starting material. Its 2-amino group is poised for cyclization to form the pyrimidine ring, while the 4-bromobenzoyl moiety not only influences the molecule's biological activity but also provides a reactive handle for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5]
This application note provides a detailed guide for the synthesis of the key precursor, this compound, via the Gewald reaction, followed by robust protocols for its subsequent transformation into the thieno[2,3-d]pyrimidine framework. We will explore the rationale behind experimental choices and present the methodologies in a format tailored for researchers in synthetic and medicinal chemistry.
PART I: Synthesis of the Key Precursor: this compound via the Gewald Reaction
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[8][9] The reaction is prized for its operational simplicity, mild conditions, and the availability of starting materials.[7]
The synthesis of this compound typically starts from 4-bromoacetophenone, malononitrile, and elemental sulfur. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[6]
Caption: Generalized workflow for the synthesis of a 2-aminothiophene precursor.
Protocol 1: Gewald Synthesis of 2-Amino-3-cyano-4-(4-bromophenyl)-5-methylthiophene
Note: This protocol provides a representative synthesis for a closely related 2-aminothiophene, which serves as a common precursor. The direct synthesis of this compound can be complex; often, the aroyl group is installed or modified in a subsequent step.
Materials:
-
4-Bromoacetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or Diethylamine)
-
Ethanol, 95%
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromoacetophenone (19.9 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ethanol (80 mL).
-
Catalyst Addition: To the stirred suspension, add morpholine (8.7 mL, 0.1 mol) dropwise at room temperature. The mixture may warm slightly.
-
Sulfur Addition: After stirring for 10 minutes, add elemental sulfur (3.2 g, 0.1 g-atom) in one portion.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The resulting 2-amino-3-cyano-4-(4-bromophenyl)-5-methylthiophene is often of sufficient purity for the next step.
Causality and Experimental Insights:
-
Base Selection: Morpholine or diethylamine acts as a catalyst for both the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.[10] Its basicity is crucial for deprotonating the active methylene compound (malononitrile).
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates a suitable reaction temperature under reflux.
-
Temperature: Gentle heating accelerates the reaction rate without promoting significant side product formation. Some variations of the Gewald reaction can even be performed at room temperature, albeit with longer reaction times.[11] Microwave irradiation has also been shown to dramatically reduce reaction times.[6]
PART II: Cyclization to the Thieno[2,3-d]pyrimidine Core
With the 2-aminothiophene precursor in hand, the next critical step is the annulation of the pyrimidine ring. Several reliable methods exist, primarily differing in the "C1" synthon used to form the pyrimidine ring.
Method A: Cyclization with Formamide
This is one of the most direct methods to prepare unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. The 2-aminothiophene reacts with formamide, which serves as both the reagent and, often, the solvent.
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis using formamide.
Protocol 2: Synthesis of 4-(4-Bromophenyl)thieno[2,3-d]pyrimidine
Materials:
-
This compound (Precursor from Part I, or commercially available[12][13])
-
Formamide
-
Round-bottom flask with reflux condenser and heating mantle
-
Stirring apparatus
Procedure:
-
Reaction Setup: Place this compound (2.82 g, 10 mmol) and formamide (20 mL) in a 100 mL round-bottom flask equipped with a stir bar.
-
Reaction: Heat the mixture to reflux (approx. 190-200°C) under a nitrogen atmosphere for 6-8 hours. Monitor the reaction's progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Purification: Pour the cooled mixture into cold water (100 mL). Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Drying: Dry the solid product in a vacuum oven. Recrystallization from a suitable solvent like ethanol or a mixture of DMF/water may be performed for higher purity.
Causality and Experimental Insights:
-
Reagent Function: Formamide decomposes at high temperatures to provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by intramolecular cyclization and dehydration.
-
High Temperature: The high boiling point of formamide makes it an ideal solvent and reagent for this thermal cyclization, which requires significant energy input to proceed.
Method B: Synthesis via Chlorination and Amination
This two-step sequence is highly effective for introducing diverse substituents at the 4-position of the pyrimidine ring, which is a key modification point for tuning biological activity.[5][14] The process involves converting an intermediate thieno[2,3-d]pyrimidin-4-one to a 4-chloro derivative, which is then subjected to nucleophilic substitution.
Caption: Workflow for 4-substituted thieno[2,3-d]pyrimidines.
Protocol 3: Synthesis of 4-(Morpholino)-substituted Thieno[2,3-d]pyrimidine
Step 1: Chlorination
-
Reaction Setup: Suspend the thieno[2,3-d]pyrimidin-4-one intermediate (e.g., the product from Protocol 2 after hydrolysis, 10 mmol) in phosphorus oxychloride (POCl₃, 25 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3-4 hours. The suspension should become a clear solution.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The 4-chloro product will precipitate.
-
Isolation: Filter the solid, wash with abundant cold water until the filtrate is neutral, and dry under vacuum.[14]
Step 2: Nucleophilic Substitution (Amination)
-
Reaction Setup: Dissolve the 4-chlorothieno[2,3-d]pyrimidine (6.1 mmol) and morpholine (0.85 mL) in ethanol (15 mL).[15]
-
Reaction: Reflux the mixture for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Isolation: After cooling, the product may precipitate. If not, evaporate the solvent under reduced pressure.
-
Purification: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product.[15]
Causality and Experimental Insights:
-
Chlorinating Agent: POCl₃ is a standard and effective reagent for converting the lactam (amide) functionality of the pyrimidinone into a more reactive chloropyrimidine.
-
Nucleophilic Aromatic Substitution (S_NAr): The 4-chloro group is an excellent leaving group, making the C4 position highly susceptible to attack by nucleophiles like primary or secondary amines (e.g., morpholine), allowing for the straightforward synthesis of diverse libraries of compounds.[16][17]
Data Summary and Characterization
The following tables provide a summary of typical reaction conditions and representative analytical data for synthesized compounds.
Table 1: Comparison of Synthetic Protocols
| Protocol | Key Reagents | Temperature (°C) | Typical Time (h) | Yield (%) | Key Features |
| Protocol 2 | Formamide | 190-200 | 6-8 | 60-80 | Direct, one-step cyclization to the pyrimidinone. |
| Protocol 3 | POCl₃, then Amine | 105 (reflux) | 3-5 per step | 70-90 (overall) | Versatile for C4-functionalization; creates diverse libraries.[15] |
Table 2: Representative Characterization Data for a Thieno[2,3-d]pyrimidine Derivative
| Property | Data |
| Compound Name | N-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine |
| Appearance | White solid |
| Melting Point | 174.2-175.5 °C |
| ¹H NMR (400 MHz) | δ 8.48 (s, 1H), 7.48 (d, 2H), 7.19 (d, 2H), 6.90 (s, 1H), 4.84 (t, 1H), 4.10 (t, 2H), 3.13 (t, 2H), 2.35 (s, 3H) |
| ¹³C NMR (100 MHz) | δ 166.1, 155.2, 152.4, 136.4, 132.6, 130.4, 128.8, 124.6, 122.4, 116.0, 64.7, 63.9, 26.0, 20.5 |
| MS (ESI) m/z | [M + H]⁺: 298 |
| Reference | [18] |
Note: Data is for a representative compound from the literature to illustrate typical spectral features.
Conclusion and Future Directions
The synthesis of thieno[2,3-d]pyrimidines from this compound is a robust and adaptable process, central to the development of new therapeutic agents. The Gewald reaction provides efficient access to the necessary 2-aminothiophene precursors, while subsequent cyclization reactions—whether through thermal treatment with formamide or via a chlorination-amination sequence—offer reliable pathways to the desired heterocyclic core. The presence of the 4-bromophenyl group is particularly advantageous, serving as a key pharmacophore and a site for late-stage functionalization to explore and optimize biological activity, particularly in the development of kinase inhibitors and anticancer agents.[5][19][20] These protocols provide a solid foundation for researchers and drug development professionals to synthesize and explore this valuable chemical space.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Multidisciplinary Digital Publishing Institute. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online. [Link]
-
Representative active compounds containing thieno[2,3-d]pyrimidinone core. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC. PubMed Central. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]
-
Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC. PubMed Central. [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. PubMed. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
(PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine. SciELO. [Link]
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC. NIH. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scirp.org. [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC. PubMed Central. [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. [Link]
-
ChemInform Abstract: Efficient Synthesis of Thieno[2,3-d]pyrimidines and Related Fused Systems. ResearchGate. [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
- 12. This compound synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
- 14. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine | Atlantis Press [atlantis-press.com]
- 17. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives | MDPI [mdpi.com]
cyclization reactions of 2-amino-3-aroylthiophenes
An In-Depth Technical Guide to the Cyclization Reactions of 2-Amino-3-Aroylthiophenes: Synthesis, Protocols, and Applications
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic pathways involving the cyclization of 2-amino-3-aroylthiophenes. These versatile building blocks are pivotal in the construction of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, which form the core of numerous pharmacologically active agents. This document delves into the underlying reaction mechanisms, provides detailed, field-tested protocols, and discusses the significance of these compounds in modern therapeutic development.
The Strategic Importance of 2-Amino-3-Aroylthiophenes
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry. Its derivatives are key components in a wide range of bioactive molecules and functional materials.[1] Specifically, the 2-amino-3-aroylthiophene motif is an exceptional precursor for creating condensed heterocyclic systems. The strategic placement of a nucleophilic amino group adjacent to an electrophilic aroyl carbonyl group provides an ideal platform for intramolecular or intermolecular cyclization reactions, leading to the rapid assembly of complex molecular architectures.
The resulting fused systems, such as thienopyridines and thienopyrimidines, are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] For instance, thieno[2,3-b]pyridine derivatives have shown potent anti-proliferative effects in prostate cancer models, even in therapy-resistant cases.[4]
Synthesis of the 2-Amino-3-Aroylthiophene Precursor: The Gewald Reaction
The most robust and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[5][6][7] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and mild reaction conditions.[8][9] The reaction typically involves the condensation of a ketone (or aldehyde), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[9][10]
The causality behind this reaction's success lies in its sequential nature: an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur to the intermediate, and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: General workflow of the Gewald multicomponent reaction.
Protocol 2.1: Representative Synthesis of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(phenyl)methanone
This protocol describes a typical Gewald synthesis using cyclohexanone, benzoylacetonitrile, and sulfur.
Materials and Reagents:
-
Cyclohexanone
-
Benzoylacetonitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (30 mL).
-
Add cyclohexanone (1.96 g, 20 mmol), benzoylacetonitrile (2.90 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol).
-
Stir the mixture to form a suspension. Add morpholine (1.74 g, 20 mmol) dropwise to the stirring mixture. The addition of the base is crucial as it catalyzes the initial condensation step.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The disappearance of starting materials indicates reaction completion.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove residual impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-aroylthiophene as a crystalline solid.
-
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be sharp and consistent with literature values.
Key Cyclization Strategy I: Synthesis of Thieno[2,3-b]pyridines via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for constructing quinoline and related fused pyridine rings.[11][12] In the context of our precursor, it involves the acid- or base-catalyzed condensation of the 2-amino-3-aroylthiophene with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[13]
The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thieno[2,3-b]pyridine core.[11] The choice of catalyst (acid vs. base) can influence reaction rates and yields depending on the specific substrates used.
Caption: Simplified mechanism of the Friedländer annulation.
Protocol 3.1: Synthesis of a Substituted Thieno[2,3-b]pyridine
Materials and Reagents:
-
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thien-3-yl)(phenyl)methanone (the product from Protocol 2.1)
-
Cyclohexanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2-amino-3-aroylthiophene (2.85 g, 10 mmol) and cyclohexanone (1.47 g, 15 mmol) in ethanol (25 mL).
-
Add powdered potassium hydroxide (0.84 g, 15 mmol). KOH acts as a strong base to deprotonate the α-methylene group of cyclohexanone, initiating the condensation.
-
Heat the mixture to reflux for 6-8 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water with stirring. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining KOH.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Self-Validation: Confirm the structure of the final thieno[2,3-b]pyridine using NMR, IR, and MS analysis. The disappearance of the primary amine protons and the appearance of aromatic pyridine signals in the ¹H NMR spectrum are key indicators of successful cyclization.
| Reactant 2 (α-Methylene) | Catalyst | Time (h) | Yield (%) |
| Acetone | KOH | 5 | ~75 |
| Cyclopentanone | p-TsOH | 8 | ~80 |
| Ethyl acetoacetate | Piperidine | 6 | ~85 |
| Malononitrile | KOH | 3 | ~90 |
Table 1: Representative yields for the Friedländer synthesis with various α-methylene compounds. Yields are approximate and depend on specific reaction conditions.
Key Cyclization Strategy II: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another class of heterocycles with immense biological importance.[14] They are typically synthesized from 2-aminothiophene precursors that have a carbonyl-containing group at the 3-position, such as an ester, a nitrile, or in our case, an aroyl group which can be transformed. A common strategy involves reacting the 2-aminothiophene-3-carbonitrile (obtainable from the aroyl precursor) or a 2-acylaminothiophene intermediate with a one-carbon synthon.[15]
For instance, heating a 2-aminothiophene-3-carboxamide with triethyl orthoformate or formamide directly constructs the pyrimidine ring. The reaction involves the formation of an amidine intermediate which then undergoes intramolecular cyclization.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidin-4-ones.
Protocol 4.1: Two-Step Synthesis of a Thieno[2,3-d]pyrimidin-4-one
This protocol first converts the 3-aroyl group to a 3-carboxamide, which is then cyclized.
Step A: Conversion of Aroyl to Carboxamide This conversion can be challenging but is often achieved via oxidative degradation or Beckmann rearrangement of the corresponding oxime. For simplicity, we will assume the starting material is the readily available 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which is also prepared via a Gewald reaction (using cyanoacetamide instead of benzoylacetonitrile).
Step B: Cyclization to Thieno[2,3-d]pyrimidin-4-one Materials and Reagents:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
-
Formamide
-
Reflux apparatus
Procedure:
-
Place the 2-amino-3-carboxamide derivative (2.10 g, 10 mmol) in a 50 mL round-bottom flask.
-
Add an excess of formamide (20 mL). Formamide serves as both the reagent and the solvent.
-
Heat the mixture to reflux (around 180-190 °C) for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes or precipitates upon cooling.
-
Pour the cooled mixture into water (100 mL) to precipitate the product fully and dissolve the excess formamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like acetic acid or DMF/water to obtain the pure thieno[2,3-d]pyrimidin-4-one.
-
Self-Validation: Successful synthesis is confirmed by spectroscopic analysis. In ¹H NMR, the disappearance of the two primary amine protons and the carboxamide protons, along with the appearance of a new pyrimidine proton signal and an NH proton, validates the structure.
Applications and Significance in Drug Discovery
The fused heterocyclic cores synthesized through these cyclization reactions are central to many modern drug discovery programs.
-
Thienopyridines: This class includes anti-platelet agents like Ticlopidine and Prasugrel, which are crucial in treating cardiovascular diseases.[16][17] The tetrahydrothieno[3,2-c]pyridine core is a key precursor for these drugs.[16] Furthermore, novel thieno[2,3-b]pyridines have been identified as potent inhibitors of cancer cell growth and motility and as potential chemosensitizers.[4][18]
-
Thienopyrimidines: These scaffolds are known tyrosine kinase inhibitors, a critical class of anticancer drugs.[19] They also exhibit a wide range of other activities, including antimicrobial and anti-inflammatory effects, making them attractive targets for further derivatization and screening.[2]
References
-
Ge, L.-S., Wang, Z.-L., An, X.-L., Luo, X., & Deng, W.-P. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic & Biomolecular Chemistry, 12(42), 8473–8479. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Ge, L.-S., et al. (2014). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Organic & Biomolecular Chemistry. [Link]
-
Ge, L.-S., et al. (2015). ChemInform Abstract: Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. Sci-Hub. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. S. (2010). Synthesis, characterization and biological studies of some novel thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972–3999. [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
Shelke, P. S., et al. (2021). Synthesis, Biological and Molecular Docking Study of Benzimidazole-Clubbed Tetrahydrothieno [3, 2-c] Pyridine as Platelet Inhibitors. ResearchGate. [Link]
-
Singh, O., & Singh, P. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 337-342. [Link]
-
Al-Shammari, M. B., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]
-
Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-73. [Link]
-
Awad, H. M., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 31, 115970. [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-3-cyanothiophene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
El-Gamal, K. M., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. ResearchGate. [Link]
-
Lugovik, K. I., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal, 12(18), 2410-2425. [Link]
-
Perin, N., et al. (2021). Synthesis of 2-Aryl-(3-Organochalcogenyl)Thieno[2,3-b]Pyridines Promoted by Oxone®. ResearchGate. [Link]
- CN103864817A - Preparation method of thienopyridine compound.
-
Ghorab, M. M., et al. (2005). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. [Link]
-
van Veldhuizen, J. J., et al. (2003). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. ResearchGate. [Link]
-
El-Gamal, K., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLoS One, 16(3), e0247494. [Link]
-
Shitikov, N. V., et al. (2024). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7480. [Link]
-
El-Kashef, H. S., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. ResearchGate. [Link]
-
Sangeetha, R., et al. (2023). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry. [Link]
-
Zhang, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]
-
Sharma, U., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(31), 21339-21361. [Link]
-
Jones, D., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]
-
Herrera, A., et al. (2015). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules, 20(7), 12695–12710. [Link]
-
Al-Shammari, M. B., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. ResearchGate. [Link]
-
Krauze, A., et al. (2005). Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Molecules, 10(9), 1093-1102. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
-
El-Emary, T. I. (2008). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]
-
Szemenyei, D., et al. (2006). Friedländer condensation of 2′-aminoacetophenone and 4-cholesten-3-one under various conditions. ResearchGate. [Link]
-
Al-Shammari, M. B., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
-
Chen, Y.-P., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 20(4), 903-913. [Link]
-
Zhang, H., et al. (2019). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. The Journal of Organic Chemistry, 84(15), 9637–9645. [Link]
Sources
- 1. Direct synthesis of polysubstituted 2-aminothiophenes by Cu(ii)-catalyzed addition/oxidative cyclization of alkynoates with thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 15. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-Amino-3-(4-bromobenzoyl)thiophene as a Versatile Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Kinase Inhibitor Landscape and the Promise of the Thiophene Scaffold
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] Their dysregulation is a common driver of numerous diseases.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.[1][3] The 2-amino-3-aroylthiophene core, exemplified by 2-Amino-3-(4-bromobenzoyl)thiophene, represents a privileged scaffold in medicinal chemistry. Thiophene-based compounds are known to target a variety of cancer-specific proteins and modulate key signaling pathways.[4][5][6] This guide provides a detailed overview of the application of the this compound scaffold in the design and evaluation of novel kinase inhibitors, complete with detailed experimental protocols.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of clinically approved kinase inhibitors are designed to be competitive with ATP, binding to the enzyme's active site.[7] The this compound scaffold is well-suited for this purpose. The core structure can be elaborated with various substituents to optimize interactions with the kinase active site, enhancing both potency and selectivity. For instance, the 2-amino group can act as a hydrogen bond donor, while the 4-bromobenzoyl moiety can be modified to explore different pockets within the ATP-binding site. Structure-activity relationship (SAR) studies on related 2-amino-3-carboxy-4-phenylthiophenes have shown that electron-donating groups on the C-4 aryl moiety can enhance inhibitory activity, suggesting the importance of an electron-rich heterocycle for optimal kinase engagement.[8][9]
Below is a representative signaling pathway that can be targeted by inhibitors derived from this scaffold, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis.[10]
Caption: VEGFR-2 signaling pathway inhibited by a thiophene derivative.
Experimental Protocols
The following protocols provide a framework for the synthesis, in vitro evaluation, and cell-based assessment of kinase inhibitors derived from the this compound scaffold.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol is a generalized example based on the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[11]
Materials:
-
Cyclohexanone
-
Ethyl 2-cyanoacetate
-
Sulfur
-
Diethylamine (Et₂NH)
-
Ethanol
-
4-Bromophenylacetonitrile
-
Appropriate reagents for subsequent modifications (e.g., acid chlorides, isocyanates)[4]
Procedure:
-
Gewald Reaction: In a round-bottom flask, combine cyclohexanone, ethyl 2-cyanoacetate, and elemental sulfur in ethanol.
-
Add a catalytic amount of diethylamine and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative, can be isolated by filtration and purified by recrystallization.
-
Introduction of the 4-bromobenzoyl moiety: The initial product can be further modified. For instance, reaction with 4-bromophenylacetonitrile in an acidic environment can lead to the formation of a key intermediate.[12]
-
Subsequent chemical transformations, such as hydrolysis of the ester and coupling with 4-bromoaniline, or direct acylation reactions, can be employed to install the desired 4-bromobenzoyl group and other functionalities.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[2]
Materials:
-
Kinase of interest (e.g., VEGFR-2, AKT)
-
Kinase substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[2]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol 3: Cell-Based Assay for Kinase Inhibitor Evaluation (Cell Viability)
Cell-based assays are crucial for understanding the effect of an inhibitor in a more physiologically relevant context.[1][3][13] The MTT assay is a common method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7, PC3, A549)[10]
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for kinase inhibitor evaluation.
Data Presentation and Interpretation
The inhibitory activity of novel compounds derived from the this compound scaffold should be summarized in a clear and concise manner. A tabular format is recommended for easy comparison of IC50 values against a panel of kinases.
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| Lead-Thiophene-01 | VEGFR-2 | 150 | 500 |
| Lead-Thiophene-01 | AKT | 800 | >1000 |
| Lead-Thiophene-01 | aPKC | 250 | 750 |
| Reference Cpd (e.g., Staurosporine) | VEGFR-2 | 10 | 50 |
Interpretation: The data in the table allows for a quick assessment of the compound's potency and selectivity. For example, "Lead-Thiophene-01" shows moderate potency against VEGFR-2 and aPKC, with weaker activity against AKT. Comparing these values to a non-selective kinase inhibitor like Staurosporine provides context for the compound's profile.[2] Further studies, such as kinome-wide profiling, can provide a more comprehensive understanding of the compound's selectivity.
Trustworthiness and Self-Validation
To ensure the reliability of the results, each protocol incorporates self-validating steps:
-
Synthesis: Thorough characterization of the synthesized compounds using techniques like NMR, Mass Spectrometry, and HPLC is essential to confirm their identity and purity.
-
In Vitro Assays: The inclusion of a positive control (a known inhibitor) and a negative control (vehicle) in each assay is critical for validating the assay's performance.[2]
-
Cell-Based Assays: Parallel testing on non-cancerous cell lines can help determine the selectivity and potential toxicity of the compounds.
By adhering to these principles, researchers can have high confidence in the data generated and make informed decisions about the progression of their drug discovery projects.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and favorable physicochemical properties make it an attractive core for generating diverse chemical libraries. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery endeavors.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- (2013, March 13). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
- NIH. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
- (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. AACR Publications.
- (2021, May). Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. ResearchGate.
- (2015, March 25). Can anyone suggest a protocol for a kinase assay?. ResearchGate.
- (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
-
(2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. Retrieved from
- (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed Central.
- (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
- Mamatha, D. M., Kumara, T. S., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Semantic Scholar.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]
- 12. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inits.at [inits.at]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Investigating 2-Amino-3-(4-bromobenzoyl)thiophene in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Aminothiophene Scaffold in Oncology
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds.[1] Within the realm of oncology, derivatives of 2-aminothiophene have emerged as a promising class of antitumor agents, with several exhibiting potent antiproliferative activities against a range of cancer cell lines.[1][2][3] While extensive research has been conducted on various analogues, this document focuses on the potential applications of 2-Amino-3-(4-bromobenzoyl)thiophene in cancer research. Although direct studies on this specific molecule are not extensively reported, its structural features align with those of other well-characterized 2-aminothiophene derivatives that have demonstrated significant anticancer effects, primarily through the disruption of microtubule dynamics.[4][5][6][7][8]
These application notes provide a comprehensive guide for researchers to explore the anticancer potential of this compound, drawing upon the established mechanisms of structurally related compounds. The protocols outlined herein are designed to rigorously evaluate its efficacy and elucidate its mechanism of action, thereby providing a solid foundation for further drug development efforts.
Hypothesized Mechanism of Action: A Putative Tubulin Polymerization Inhibitor
Based on the substantial body of evidence for structurally similar 2-amino-3-aroylthiophenes, it is hypothesized that this compound functions as an antimitotic agent by inhibiting tubulin polymerization.[4][5][7][9] This proposed mechanism involves the binding of the compound to the colchicine site on β-tubulin, which prevents the assembly of microtubules.[5] Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division.[4][6][7]
The disruption of microtubule dynamics by this compound is predicted to trigger a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase.[4][7][8][10] Prolonged G2/M arrest is a potent inducer of apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.[3][10]
Caption: Proposed mechanism of this compound.
Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential anticancer agent.
Caption: Recommended experimental workflow for compound evaluation.
Detailed Experimental Protocols
In vitro Tubulin Polymerization Assay
Objective: To directly assess the inhibitory effect of this compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules can be monitored by an increase in light scattering or fluorescence. An inhibitor will prevent or reduce this increase.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (10 mM stock)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Positive Control: Combretastatin A-4 or Colchicine
-
Negative Control: DMSO
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also prepare solutions for the positive and negative controls.
-
In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls to triplicate wells.
-
Add 50 µL of the cold tubulin solution to each well.
-
Incubate the plate at 4°C for 5 minutes to allow for compound binding.
-
Initiate polymerization by adding 2.5 µL of 10 mM GTP and 2.5 µL of glycerol to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis: Plot the absorbance against time for each concentration. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which has a purple color that can be quantified.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., 3T3) for selectivity assessment.[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | 3T3 (Non-cancerous) |
| This compound | Hypothetical IC50 (µM) | Hypothetical IC50 (µM) | Hypothetical IC50 (µM) | Hypothetical IC50 (µM) |
| Doxorubicin (Control) | ~0.1 µM | ~0.5 µM | ~0.2 µM | ~1.0 µM |
| Table of Hypothetical IC50 Values. Actual values to be determined experimentally. |
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in the cell. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a DMSO-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the hypothesized mechanism.[4][7][8][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Data Analysis: The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the early and late apoptotic populations in treated cells compared to the control indicates apoptosis induction.[3]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle regulation and apoptosis.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-cdc25c, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Look for an increase in the expression of Cyclin B1, cleaved Caspase-3, and cleaved PARP, and changes in the phosphorylation status of cdc25c in treated cells.[6]
Conclusion
This compound represents a molecule of interest for cancer research due to its structural similarity to a class of compounds known to possess potent antimitotic activity. The provided application notes and protocols offer a robust framework for a systematic investigation into its anticancer properties. The hypothesized mechanism of action as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis, can be thoroughly tested using the described methodologies. Successful validation of these effects would position this compound as a valuable lead compound for the development of novel cancer therapeutics.
References
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Medicinal Chemistry, 6(5), 279-287. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2006). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 49(23), 6845-6850. [Link]
-
Balzarini, J., Thomas, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 26-36. [Link]
-
Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]
-
Gad-Elkareem, M. A. M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry Letters, 11(10), 1337-1340. [Link]
-
de Carvalho, M. C. S., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 133-140. [Link]
-
Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. European Journal of Medicinal Chemistry, 45(12), 5693-5702. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 12. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(18), 5097-5109. [Link]
-
Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Medicinal Chemistry, 6(5), 279-287. [Link]
-
Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 521-543. [Link]
-
Cushman, M., et al. (2011). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry, 19(13), 4063-4074. [Link]
-
Mendez, L., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Journal of Medicinal Chemistry, 64(1), 849-862. [Link]
-
Kim, J., et al. (2024). P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis. Cancers, 16(12), 2230. [Link]
-
Romagnoli, R., et al. (2011). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1269-1277. [Link]
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antimicrobial and Antifungal Activity of Brominated Thiophene Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. As conventional antibiotics lose their efficacy, the scientific community is urgently exploring new chemical scaffolds with novel mechanisms of action. Among these, heterocyclic compounds are a rich source of pharmacologically active molecules. The thiophene ring, a five-membered sulfur-containing heterocycle, is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of bromine atoms to the thiophene scaffold can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, often enhancing its biological activity. This guide provides an in-depth exploration of brominated thiophene derivatives as a promising class of antimicrobial and antifungal agents, complete with detailed protocols for their evaluation.
Mechanistic Insights: How Brominated Thiophenes Combat Microbes
The antimicrobial and antifungal effects of thiophene derivatives are not attributed to a single mechanism but rather a multifactorial process that can vary depending on the specific molecular structure and the target organism. The presence of bromine, an electron-withdrawing group, is crucial in defining the molecule's reactivity and interaction with biological targets.
Primary Proposed Mechanisms of Action:
-
Disruption of Membrane Integrity: A primary mode of action for several thiophene derivatives is the perturbation of the microbial cell membrane. Their lipophilic nature, enhanced by bromine substitution, facilitates insertion into the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell death.[2][3][4] Time-kill curve assays have demonstrated that some thiophene derivatives exhibit rapid bactericidal effects, consistent with membrane disruption.[2][4][5]
-
Enzyme Inhibition: Specific enzymes essential for microbial survival are key targets.
-
Histidine Kinases (HK): In bacteria, two-component signal transduction systems (TCSs) are vital for adapting to environmental changes. Thiophene derivatives have been designed to inhibit histidine kinases, the sensory proteins of TCSs, by targeting their highly conserved ATP-binding domain. This effectively blocks pathogenic signaling pathways.[6]
-
Succinate Dehydrogenase (SDH): In fungi, SDH (also known as Complex II) is a crucial enzyme in both the citric acid cycle and the electron transport chain. Novel thiophene-1,3,4-oxadiazole carboxamides have been developed as potent SDH inhibitors, displaying significant antifungal activity against phytopathogenic fungi.[7]
-
-
Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane presents a significant barrier. Molecular docking studies suggest that thiophene derivatives can bind with high affinity to OMPs, potentially disrupting their function and contributing to increased membrane permeability.[2][3]
-
Induction of Apoptosis-like Cell Death: In fungi such as Candida spp., certain thiophene derivatives have been shown to induce ultrastructural changes and chromatin condensation, which are characteristic features of apoptosis, suggesting a programmed cell death pathway as a mechanism of action.[8]
Below is a conceptual diagram illustrating the primary mechanisms by which brominated thiophene derivatives can exert their antimicrobial effects.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Aminothiophene Precursors
Introduction: The 2-Aminothiophene Scaffold as a Privileged Core
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently reappear in molecules of significant interest. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminothiophene (2-AT) ring is a quintessential example of such a scaffold.[1][2] As a five-membered heterocyclic building block, its unique electronic and structural properties make it a cornerstone in the synthesis of compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4]
The versatility of the 2-aminothiophene core stems from its multiple reactive sites—the amino group, the adjacent C3 position, and the C4/C5 positions on the thiophene ring—which allow for extensive functionalization and the construction of complex, fused heterocyclic systems.[2] This guide provides a comprehensive overview of field-proven synthetic strategies, moving from the foundational synthesis of the 2-AT core to advanced multicomponent and cyclization protocols for generating novel, high-value heterocyclic compounds. The focus is not merely on the procedural steps but on the underlying chemical principles that govern these transformations, empowering researchers to troubleshoot, adapt, and innovate.
Part 1: The Cornerstone - Synthesis of the 2-Aminothiophene Core via the Gewald Reaction
The most robust and widely utilized method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction, a one-pot, multi-component synthesis first reported in the 1960s.[5][6] Its enduring popularity is a testament to its efficiency, operational simplicity, and the ready availability of starting materials.[7]
Mechanistic Insights: The "Why" Behind the One-Pot Wonder
The elegance of the Gewald reaction lies in its sequential cascade of well-understood organic transformations. A comprehensive understanding of this mechanism is critical for optimizing reaction conditions and predicting outcomes with novel substrates. The process is initiated by a base-catalyzed Knoevenagel condensation between an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and a ketone or aldehyde.[6][8] The resulting electron-deficient alkene is a key intermediate. This is followed by the Michael addition of elemental sulfur, which, after a series of intermediates, undergoes ring closure and subsequent tautomerization to yield the aromatic 2-aminothiophene product.[9][10]
The choice of base is crucial; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions. Morpholine and triethylamine are commonly employed for this purpose. The reaction funnels various intermediates toward the thermodynamically stable aromatic thiophene, which is the primary driving force for the entire process.[10][11]
Caption: The Gewald reaction mechanism.
Foundational Protocol: Classical Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a standard, reliable procedure for synthesizing a tetrasubstituted 2-aminothiophene.
Materials:
-
Butan-2-one: 8.65 mL, 0.1 mol
-
Ethyl cyanoacetate: 10.6 mL, 0.1 mol
-
Elemental Sulfur: 3.2 g, 0.1 mol
-
Morpholine: 8.7 mL, 0.1 mol
-
Ethanol: 50 mL
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), butan-2-one (0.1 mol), and ethyl cyanoacetate (0.1 mol).
-
Carefully add morpholine (0.1 mol) to the mixture. The addition is often exothermic; maintain gentle stirring.
-
Add powdered elemental sulfur (0.1 mol) in one portion.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form.
-
Pour the mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual morpholine and unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.
Self-Validation: The success of the protocol is confirmed by the isolation of a solid product with a sharp melting point and characterization via spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). The expected product should be soluble in common organic solvents like DMSO and chloroform.
Protocol Variants & Green Methodologies
To align with the principles of green chemistry, numerous modifications to the classical Gewald reaction have been developed to reduce waste, avoid hazardous solvents, and improve energy efficiency.[6][12] These modern approaches often provide superior yields and simpler workup procedures.
| Methodology | Catalyst/Medium | Key Advantages | Typical Conditions | Reference |
| Microwave-Assisted | L-proline (10 mol%) | Rapid reaction times (minutes vs. hours), often higher yields. | DMF, 60°C, 10-15 min. | [13] |
| Ultrasound-Activation | Sodium polysulfides / Water | Avoids organic solvents, catalyst-free, energy efficient. | Water, 70°C, 30-60 min, 40 kHz sonication. | [12] |
| Green Solvent | Polyethylene Glycol (PEG-600) | Recyclable and biodegradable medium, catalyst-free. | PEG-600, 80°C, 1-2 hours. | [14] |
| Heterogeneous Catalysis | N-methylpiperazine-functionalized polyacrylonitrile fiber | Reusable catalyst (up to 10 times), simple product isolation. | Ethanol, reflux, 4 hours. | [6] |
Part 2: Building Complexity - Annulation Reactions to Form Fused Heterocycles
The true synthetic power of 2-aminothiophenes is realized when they are used as synthons to build more complex, fused heterocyclic systems. Among the most important targets are thieno[2,3-d]pyrimidines, which are structural bioisosteres of quinazolines and purines, and are prevalent in many kinase inhibitors and other pharmaceuticals.[15][16]
Synthesis of Thieno[2,3-d]pyrimidines
The ortho-relationship between the amine and the cyano or ester group in Gewald products provides an ideal arrangement for cyclization reactions to form a fused six-membered pyrimidine ring.
A highly effective and versatile method for constructing the thieno[2,3-d]pyrimidine core involves a two-step sequence: initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclocondensation with an amine, which proceeds via a Dimroth rearrangement.[17]
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.
Step A: Synthesis of the N'-(3-cyano...)-N,N-dimethylmethanimidamide Intermediate
-
Materials: 2-Amino-4,5-dimethyl-3-cyanothiophene (1.64 g, 10 mmol), DMF-DMA (3.3 mL, 25 mmol).
-
Procedure: In a sealed vial suitable for microwave synthesis, combine the 2-aminothiophene derivative and DMF-DMA. Heat the mixture at 70°C under microwave irradiation (200 W) for 20 minutes.[17] The reaction can also be performed by conventional heating at 100-110°C for 2-3 hours.
-
Workup: After cooling, the excess DMF-DMA is removed under reduced pressure. The resulting solid intermediate is typically of sufficient purity to be used directly in the next step without further purification.
Step B: Cyclocondensation to form the Thieno[2,3-d]pyrimidine
-
Materials: Imidamide intermediate from Step A (4.25 mmol), aniline (or other primary amine, 5.1 mmol), glacial acetic acid (10 mL).
-
Procedure: Combine the intermediate, aniline, and glacial acetic acid in a microwave vial. Heat the mixture to 120°C under microwave irradiation (200 W) for 1 hour.[17] Alternatively, reflux in acetic acid for 4-6 hours.
-
Workup: Cool the reaction mixture and pour it into ice water. The precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol. Recrystallization from a suitable solvent (e.g., ethanol or isopropanol) affords the pure thieno[2,3-d]pyrimidine product.
Part 3: Advanced Strategies - Multicomponent Reactions (MCRs)
Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for rapidly assembling complex, "drug-like" molecules from simple building blocks in a single step.[18][19] Incorporating the 2-aminothiophene scaffold into these reactions provides a direct route to novel and highly functionalized peptidomimetics and other structures of pharmaceutical interest.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[18] Using a 2-aminothiophene as the amine component directly embeds this privileged scaffold into the product.
Caption: General mechanism of the Ugi-4CR.
Protocol: Ugi-4CR for Synthesis of a Thiophene-Containing Peptidomimetic
This protocol provides a representative procedure for leveraging a 2-aminothiophene in an Ugi reaction.
Materials:
-
2-Amino-4-phenylthiophene-3-carbonitrile: 200 mg, 1.0 mmol
-
Benzaldehyde: 102 µL, 1.0 mmol
-
Acetic Acid: 57 µL, 1.0 mmol
-
tert-Butyl isocyanide: 113 µL, 1.0 mmol
-
Methanol (MeOH): 3 mL
Procedure:
-
In a 10 mL vial, dissolve the 2-amino-4-phenylthiophene-3-carbonitrile (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (3 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the acetic acid (1.0 mmol) to the solution, followed by the tert-butyl isocyanide (1.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction should be monitored by TLC or LC-MS.
-
Causality Note: The choice of a polar, protic solvent like methanol is critical as it facilitates both the initial imine formation and the subsequent steps of the reaction cascade.[18][20]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography (using a gradient eluent, e.g., from hexane to 70:30 hexane:ethyl acetate) to isolate the pure Ugi product.
Trustworthiness: The protocol's validity rests on the well-established Ugi reaction mechanism. Characterization of the final product by NMR will show signals corresponding to all four input components, confirming the successful multi-component assembly.
Conclusion
The 2-aminothiophene scaffold is far more than a simple heterocycle; it is a versatile platform for the synthesis of a vast array of complex molecules. From the foundational and highly adaptable Gewald reaction to sophisticated annulation and multicomponent strategies, the protocols and insights provided here offer a robust toolkit for researchers. By understanding the causality behind these powerful transformations, scientists in drug discovery and materials development can effectively harness the potential of 2-aminothiophene precursors to build novel compounds with tailored functions and properties.
References
- D'Incalci, M., & Rotilio, D. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.
- Fouad, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry.
- BenchChem. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. BenchChem.
- Various Authors. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. ResearchGate.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Various Authors. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
- Duvauchelle, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
- Sarella, P., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- Duvauchelle, V., et al. (n.d.). Green methodologies for the synthesis of 2-aminothiophene | Request PDF. ResearchGate.
- Various Authors. (n.d.). Some typical biologically active compounds containing 2-aminothiophene scaffold. ResearchGate.
- Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett.
- El-Sayed, W. A., & Ali, O. M. (n.d.). Synthesis of novel heterocycles from 2‐amino‐3‐(cyanomethylsulfonyl)thiophene. Sci-Hub.
- Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi.
- Liu, H., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
- El-Gamal, M. I., et al. (n.d.). Primary designed strategy for new thieno[2, 3-d]pyrimidine series. ResearchGate.
- Various Authors. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. NIH.
- Thakur, S., et al. (n.d.). (A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives. ResearchGate.
- Dömling, A., et al. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). Slideshare.
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX [slideshare.net]
- 20. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-3-aroylthiophenes in the Synthesis of Potent Antimitotic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold in Modern Anticancer Drug Discovery
The disruption of microtubule dynamics is a clinically validated strategy in oncology. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, making them a prime target for anticancer therapeutics.[1][2] Agents that interfere with tubulin polymerization, such as the vinca alkaloids and taxanes, are mainstays of modern chemotherapy. A key binding site on β-tubulin, the colchicine site, has been extensively targeted for the development of small molecule inhibitors that prevent microtubule assembly.
Among the various heterocyclic scaffolds explored in medicinal chemistry, the thiophene ring has emerged as a "privileged structure" for its ability to engage a wide range of biological targets, including tubulin.[3][4][5] The 2-amino-3-aroylthiophene core, in particular, has been identified as a highly effective pharmacophore for designing potent inhibitors of tubulin polymerization.[6][7][8] This scaffold can be viewed as a conformationally restricted bioisostere of combretastatin A-4 (CA-4), a potent natural product tubulin inhibitor. The 2-amino and 3-carbonyl groups are critical features, often forming an intramolecular hydrogen bond that orients the key aryl moieties for optimal binding within the colchicine site.[9][10]
The molecule 2-Amino-3-(4-bromobenzoyl)thiophene serves as a foundational building block. While possessing modest intrinsic activity, its true value lies in its role as a versatile intermediate. The bromo-substituent on the benzoyl ring, and more strategically, a bromo-substituent at the thiophene 5-position, provides a chemical handle for extensive structural diversification through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationships (SAR) required to achieve nanomolar-level antiproliferative activity. This guide details the synthesis of these core scaffolds and their elaboration into potent antimitotic agents, along with protocols for their biological evaluation.
Part 1: Synthesis of the 2-Amino-3-aroylthiophene Core via Gewald Reaction
The most efficient and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald reaction.[11][12][13] This one-pot, multicomponent reaction combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst to afford the desired thiophene in a single, atom-economical step.[14][15]
Mechanism of the Gewald Reaction
The reaction proceeds through a well-elucidated pathway.[13][14]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The α-carbon of this intermediate is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur (S₈), leading to the formation of a thiolate.
-
Cyclization & Tautomerization: The thiolate anion then undergoes an intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization of the resulting dihydrothiophene intermediate yields the thermodynamically stable aromatic 2-aminothiophene product.[14]
Caption: Workflow of the Gewald multicomponent reaction.
Protocol: Synthesis of this compound
This protocol describes the synthesis of the title compound, a key starting material.
Materials:
-
3-(4-bromophenyl)-3-oxopropanenitrile
-
Malononitrile
-
Elemental Sulfur (S₈)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 3-(4-bromophenyl)-3-oxopropanenitrile (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq) in ethanol (30 mL).
-
Stir the suspension at room temperature to ensure adequate mixing of the reagents.
-
Add triethylamine (15 mmol, 1.5 eq) dropwise to the suspension. The addition is often accompanied by a color change and mild exotherm.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 50°C. Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 60-80%.
Part 2: Elaboration of the Scaffold for Potent Antimitotic Activity
While the initial scaffold is readily accessible, achieving high-potency antimitotic activity requires strategic modifications. Structure-activity relationship (SAR) studies have consistently shown that two regions are critical for potent tubulin inhibition: the 3-aroyl group and the 5-position of the thiophene ring .[1][16]
-
The Aroyl Group: A 3,4,5-trimethoxybenzoyl group is overwhelmingly preferred as it optimally occupies a key pocket in the colchicine binding site.[16][17]
-
The 5-Position: This position tolerates a variety of substituents, and introducing aryl or heteroaryl groups via a rigid spacer can dramatically increase potency.[1][7]
Therefore, a more strategically useful intermediate for developing a library of potent inhibitors is 2-amino-5-bromo-3-(3,4,5-trimethoxybenzoyl)thiophene . The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions.
Protocol: Synthesis of 2-Amino-5-bromo-3-(3,4,5-trimethoxybenzoyl)thiophene
This key intermediate can be synthesized and then brominated.
Step A: Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)thiophene
-
Follow the Gewald reaction protocol described in Section 1.2 , substituting 3-(3,4,5-trimethoxyphenyl)-3-oxopropanenitrile for the bromo-analogue.
Step B: Bromination at the 5-Position
-
Dissolve the product from Step A (5 mmol, 1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 eq) in the same solvent.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo intermediate.
Protocol: Diversification via Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful tool for creating a C-C bond between the 5-position of the thiophene and a terminal alkyne, introducing the rigid ethynyl linker that is often optimal for activity.[1]
Materials:
-
2-amino-5-bromo-3-(3,4,5-trimethoxybenzoyl)thiophene (1 mmol, 1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 3-ethynylthiophene) (1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-bromo-thiophene intermediate, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent followed by triethylamine.
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or gentle heat (e.g., 40-50°C) for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography to yield the final antimitotic agent.
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR findings for 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives.
| Position | Modification | Impact on Antiproliferative Activity (IC₅₀) | Reference |
| Thiophene C5 | Phenyl | Potent (low μM) | [7][16] |
| Thiophene C5 | 4-Fluorophenyl | Highly Potent (low nM) | [7] |
| Thiophene C5 | Phenylethynyl | Potent (low μM) | [1] |
| Thiophene C5 | Thiophen-3-yl-ethynyl | Most Potent (sub-μM, 0.1-0.2 μM) | [1] |
| Thiophene C5 | Thiophen-3-yl-ethenyl (C=C) | Reduced potency vs. ethynyl | [1] |
| Thiophene C5 | Thiophen-3-yl-ethyl (C-C) | Significant loss of activity | [1] |
| Benzoyl Ring | 3,4,5-Trimethoxy | Essential for high potency | [16][17] |
| Thiophene C2 | Amino (NH₂) | Essential for activity | [9][10] |
Part 3: Biological Evaluation Protocols
The synthesized compounds are evaluated for their ability to function as antimitotic agents through a series of established in vitro assays.
Mechanism of Action: Tubulin Destabilization
These thiophene derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint, arresting cells in the G2/M phase and ultimately leading to programmed cell death (apoptosis).[1][3][18]
Caption: Cellular mechanism of thiophene-based tubulin inhibitors.
Protocol: In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the inhibition of microtubule formation.
Procedure:
-
Reconstitute purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a reaction mixture containing the tubulin solution, GTP (1 mM), and varying concentrations of the test compound (dissolved in DMSO, final DMSO conc. <1%).
-
Use Combretastatin A-4 or colchicine as a positive control for inhibition and DMSO as a negative (vehicle) control.
-
Incubate the reaction mixtures at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the light scattering caused by microtubule formation.
-
Calculate the rate of polymerization for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit polymerization by 50% compared to the DMSO control.[19]
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the concentration of the compound required to inhibit the growth of cancer cells.
Procedure:
-
Seed cancer cells (e.g., HeLa, K562, L1210) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a period of 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[1][7]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol confirms that the compounds induce cell cycle arrest at the G2/M phase.
Procedure:
-
Treat cancer cells with the test compound at a concentration near its IC₅₀ value for 18-24 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An effective antimitotic agent will show a significant accumulation of cells in the G₂/M phase compared to untreated controls.[1][3]
References
-
Sabnis, R. W., Fomenko, I. V., & Fokin, V. V. (2016). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 81(17), 7769–7777. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17. [Link]
-
Thomas, J., Jana, S., Sonawane, M., et al. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Romagnoli, R., Baraldi, P. G., Pavani, M. G., et al. (2006). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors. Journal of Medicinal Chemistry, 49(21), 6425-6428. [Link]
-
Lopez-Cara, C., Conejo-Garcia, A., Marchal, J. A., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. European Journal of Medicinal Chemistry, 46(6), 2093-2104. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2008). Synthesis and Biological Evaluation of 2- and 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]
-
Romagnoli, R., Baraldi, P. G., Pavani, M. G., et al. (2006). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 49(21), 6425-6428. [Link]
-
Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 18. [Link]
-
Bruns, R. F., Fergus, J. H., Coughenour, L. L., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950-958. [Link]
-
Liou, J. P., Chang, C. W., Song, J. S., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-2562. [Link]
-
Romagnoli, R., Salvador, M. K., Ortega, S. S., et al. (2015). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 90, 770-782. [Link]
-
Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(23), 9296-9309. [Link]
-
Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., et al. (2021). Thiophene Derivative-Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. Request PDF. [Link]
-
Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., et al. (2009). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(15), 5547-5559. [Link]
-
Sharma, Dr. D. K., & Singh, Dr. J. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 1-12. [Link]
-
Guéritte-Voegelein, F., Guénard, D., Lavelle, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998. [Link]
-
Kaur, R., & Singh, P. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry, 20(19). [Link]
Sources
- 1. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-amino-3-(3 ',4 ',5 '-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents [sfera.unife.it]
- 8. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes as a new class of tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminothiophenes as Allosteric Enhancers of Adenosine Receptors
Introduction: The Nuanced Modulation of Adenosine Signaling
Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a vast array of physiological processes, from cardiovascular function and neurotransmission to inflammation and sleep.[1][2] Its effects are mediated through four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR), in particular, is a high-value therapeutic target for conditions such as neuropathic pain and ischemia-reperfusion injury.[3][4] However, the development of orthosteric agonists that directly target the adenosine binding site has been hampered by on-target side effects due to the widespread expression of these receptors.[4]
Allosteric modulation presents a more refined strategy for therapeutic intervention.[3][5] Allosteric modulators bind to a topographically distinct site on the receptor, subtly altering the receptor's conformation and influencing the binding and/or efficacy of the endogenous ligand, adenosine.[4][5] This approach offers the potential for greater subtype selectivity and a more physiological, event-driven response, as the modulator's effect is dependent on the presence of the endogenous agonist.[4]
This guide focuses on a promising class of positive allosteric modulators (PAMs) of the A1 adenosine receptor: the 2-aminothiophenes. These small molecules have been shown to enhance the affinity and/or efficacy of adenosine at the A1AR, offering a promising avenue for the development of novel therapeutics with improved side-effect profiles.[3][4]
Mechanism of Action: Stabilizing the Active State
2-Aminothiophene-based PAMs enhance A1AR signaling by binding to an allosteric site on the receptor, which is distinct from the orthosteric site where adenosine binds. This binding event stabilizes a conformation of the receptor that has a higher affinity for agonists. The allosteric nature of these compounds allows them to "fine-tune" the receptor's response to endogenous adenosine, rather than causing indiscriminate activation.[5]
The binding of a 2-aminothiophene PAM to the A1AR promotes the formation and stabilization of the agonist-receptor-G protein ternary complex. This leads to a leftward shift in the agonist's concentration-response curve, indicating an increase in potency. Some 2-aminothiophene derivatives may also enhance the maximal response to the agonist, demonstrating an increase in efficacy.
The following diagram illustrates the proposed mechanism of action of 2-aminothiophene PAMs at the A1 adenosine receptor.
Caption: Mechanism of 2-aminothiophene PAMs at the A1 adenosine receptor.
Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction, a one-pot, multi-component reaction that is versatile and amenable to the creation of diverse chemical libraries.[6][7][8]
General Protocol for Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general guideline for the synthesis of 2-aminothiophene derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Addition of Catalyst: Add the base catalyst (0.1-0.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., NMR, MS, HPLC).
Characterization of 2-Aminothiophene Allosteric Enhancers
A combination of in vitro assays is essential to fully characterize the pharmacological properties of 2-aminothiophene derivatives as allosteric enhancers of the A1 adenosine receptor.
Cell Culture: CHO-K1 Cells Stably Expressing the Human A1 Adenosine Receptor
Chinese Hamster Ovary (CHO-K1) cells are a robust and commonly used host for the stable expression of recombinant GPCRs.[9][10][11][12][13]
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor (available from commercial vendors or can be generated in-house)
-
Complete growth medium: Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics (e.g., G418).[13]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator at 37°C with 5% CO2
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding:
-
Plate the cells in a suitable culture vessel at an appropriate density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium and wash with PBS.
-
Add a minimal volume of trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge as before.
-
Resuspend the cells and re-plate at the desired split ratio (e.g., 1:3 to 1:10).
-
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of the allosteric modulator for the receptor and its effect on the binding of an orthosteric agonist.
Materials:
-
Membranes prepared from CHO-K1 cells expressing the A1AR
-
Radiolabeled A1AR agonist (e.g., [3H]CCPA) or antagonist (e.g., [3H]DPCPX)
-
2-Aminothiophene test compounds
-
Non-specific binding control (e.g., a high concentration of a known A1AR antagonist like DPCPX)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA)
-
96-well plates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filter mats and a cell harvester
Protocol:
-
Membrane Preparation:
-
Grow cells to confluency, harvest, and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand, the test compound (at various concentrations), and the cell membranes.
-
For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the affinity (Ki) of the compounds and their effect on the affinity of the orthosteric ligand.
-
Functional Assays
Functional assays are crucial to assess the impact of the allosteric modulators on receptor signaling.
The A1AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[14]
Materials:
-
CHO-K1 cells expressing the A1AR
-
Forskolin (an adenylyl cyclase activator)
-
A1AR agonist (e.g., adenosine, NECA)
-
2-Aminothiophene test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Assay Preparation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer.
-
-
Compound Treatment:
-
Add the 2-aminothiophene test compound at various concentrations.
-
Add the A1AR agonist at a fixed concentration (e.g., EC20) or a full concentration range.
-
Add forskolin to stimulate cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves and calculate the EC50 values for the agonist in the presence and absence of the allosteric modulator.
-
Determine the fold-shift in agonist potency and any change in the maximal response.
-
Activation of the A1AR can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15][16][17][18]
Materials:
-
CHO-K1 cells expressing the A1AR
-
A1AR agonist
-
2-Aminothiophene test compounds
-
Cell lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Western blotting apparatus and reagents or an ELISA-based detection kit
Protocol (Western Blotting):
-
Cell Treatment:
-
Seed cells and grow to confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with the test compounds and agonist for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Lyse the cells on ice and collect the protein lysates. Determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and determine the fold-increase in ERK phosphorylation relative to the untreated control.
Data Presentation and Interpretation
The data obtained from these assays should be presented clearly to allow for straightforward interpretation and comparison of different compounds.
Quantitative Data Summary
| Compound | Radioligand Binding (Ki, µM) | cAMP Assay (Fold Shift) | p-ERK Assay (Fold Increase) |
| Control PAM | 1.2 | 5.3 | 3.8 |
| Test Compound A | 0.8 | 7.1 | 4.5 |
| Test Compound B | 2.5 | 3.2 | 2.1 |
| Test Compound C | >10 | No significant effect | No significant effect |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of 2-aminothiophene PAMs.
Conclusion
The study of 2-aminothiophenes as allosteric enhancers of the A1 adenosine receptor represents a promising frontier in drug discovery. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro characterization of these compounds. By employing a systematic approach that combines chemical synthesis with a battery of robust pharmacological assays, researchers can effectively identify and optimize novel allosteric modulators with the potential to become next-generation therapeutics for a range of human diseases.
References
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wang, C., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(15), 2217-2223. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Ghosh, E., et al. (2015). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1335, 1-11. [Link]
-
Sarma, B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
Request PDF. Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
GenScript. Human Recombinant Adenosine A1 Receptor Stable Cell Line. [Link]
-
Lucigen. Mammalian Cells – CHO-K1. [Link]
-
ResearchGate. GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. [Link]
-
Elabscience. CHO-K1 Cell Line. [Link]
-
Assay Guidance Manual. Phospho-ERK Assays. [Link]
-
Draper-Joyce, C. J., et al. (2021). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS, 118(27), e2025233118. [Link]
-
Draper-Joyce, C. J., et al. (2021). Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. Nature, 597(7877), 571-576. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Funke, M., et al. (2020). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 11, 584937. [Link]
-
Bussmann, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. [Link]
-
Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of Receptors and Signal Transduction, 27(1), 83-97. [Link]
-
Latorraca, N. R., et al. (2023). Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. PNAS, 120(43), e2309851120. [Link]
-
Gentry, P. R., et al. (2022). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 13, 1037597. [Link]
-
Kim, Y. C., et al. (1997). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International, 52(4), 990-996. [Link]
-
Casadó-Anguera, V., et al. (2023). Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling. bioRxiv. [Link]
Sources
- 1. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. revvity.com [revvity.com]
- 10. genscript.com [genscript.com]
- 11. biocat.com [biocat.com]
- 12. atcc.org [atcc.org]
- 13. elabscience.com [elabscience.com]
- 14. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for 2-Amino-3-(4-bromobenzoyl)thiophene Synthesis
Welcome to the technical support center for the Gewald three-component reaction, a cornerstone in the synthesis of highly functionalized 2-aminothiophenes.[1][2][3] This guide is specifically tailored to address the challenges and optimization strategies for the synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene, a key intermediate in medicinal chemistry and materials science.[4] Here, we will move beyond rote protocols to dissect the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and reproducibility of your reactions.
Understanding the Gewald Reaction: A Quick Primer
The Gewald reaction is a one-pot, multicomponent reaction that condenses a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[2][5][6][7] For the synthesis of our target molecule, this compound, the key reactants are 4-bromophenacyl bromide (or a related 4-bromobenzoyl derivative), a suitable active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.
The reaction proceeds through a cascade of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][8][9] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[8][10]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis typically involves the reaction of a compound containing the 4-bromobenzoyl moiety with an active methylene nitrile and elemental sulfur. The most direct carbonyl precursor would be 2-(4-bromophenyl)-2-oxoacetaldehyde. However, due to its potential instability, more common starting materials include 4'-bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide). The active methylene nitrile is typically malononitrile or ethyl cyanoacetate.[7]
Q2: How does the choice of base impact the reaction?
The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[1][2] Common bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[2][11] The choice of base can significantly affect reaction rates and yields. For aryl ketones, which can be less reactive, a judicious choice of base is critical.[12]
-
Morpholine and Piperidine: Often provide good yields and are widely used.
-
Triethylamine: A common and effective base, though optimization of stoichiometry may be required.
-
Stronger bases: For particularly unreactive ketones, stronger bases might be necessary, but they can also promote side reactions.[13]
-
Catalytic amounts: Recent studies have shown that conjugate acid-base pairs, like piperidinium borate, can be used in truly catalytic amounts, offering a greener alternative to stoichiometric amounts of amine bases.[1]
Q3: What is the optimal solvent for this reaction?
The choice of solvent can influence reaction kinetics and the solubility of reactants and intermediates. Commonly used solvents include:
-
Alcohols (Ethanol, Methanol): These are common, relatively green solvents that work well for many Gewald reactions.[7]
-
Dimethylformamide (DMF): A polar aprotic solvent that can enhance the rate of the Knoevenagel condensation and is often a good choice for less reactive substrates.[2][14]
-
Solvent-free conditions: Mechanochemistry (high-speed ball milling) has emerged as a solvent-free alternative that can be catalytic in base and proceed under aerobic conditions.[12]
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent, environmentally friendly. |
| Methanol | Polar Protic | 65 | Similar to ethanol, lower boiling point may require careful temperature control. |
| DMF | Polar Aprotic | 153 | Excellent dissolving power, may require higher temperatures for removal. |
| Water | Polar Protic | 100 | Greener solvent, can be effective in some protocols, especially with ultrasound activation.[10][15] |
Q4: What is the ideal reaction temperature and time?
The optimal temperature and reaction time are highly dependent on the specific substrates, solvent, and base used.
-
Temperature: Typically, Gewald reactions are conducted at moderately elevated temperatures, ranging from 50-80 °C.[11] Excessively high temperatures can lead to the formation of dark, tarry byproducts due to polymerization and the formation of complex polysulfides.[13] Careful temperature control is crucial for a clean reaction.
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[11][12] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of degradation products. Microwave irradiation has been shown to significantly reduce reaction times.[5][11]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Potential Causes & Solutions:
-
Inefficient Knoevenagel Condensation: This is a frequent bottleneck.[13]
-
Optimize the Base: Screen different bases (e.g., morpholine, piperidine, triethylamine) and their stoichiometry. For less reactive aryl ketones, a stronger base might be necessary.[13]
-
Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, in some cases, the use of a Dean-Stark trap or molecular sieves might be beneficial.[13]
-
-
Poor Quality of Starting Materials:
-
Suboptimal Reaction Temperature:
-
Temperature Screening: If the reaction is sluggish, a systematic increase in temperature (e.g., in 10 °C increments) may improve the rate. Conversely, if side products are forming, lowering the temperature might be necessary.
-
Problem 2: Formation of a Dark Brown, Tarry Reaction Mixture
Potential Causes & Solutions:
-
Excessive Heat: This is the most common cause, leading to polymerization and the formation of complex polysulfides.[13]
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range determined through screening.
-
-
Impure Reagents: Impurities can catalyze polymerization.[13]
-
Purify Starting Materials: Ensure all reactants are of high purity.
-
Problem 3: Significant Byproduct Formation
Potential Causes & Solutions:
-
Dimerization of the α,β-Unsaturated Nitrile Intermediate: This is a known side reaction in the Gewald synthesis.[13][16]
-
Temperature Optimization: The rate of dimerization is often highly sensitive to temperature.
-
Controlled Reagent Addition: Slow, dropwise addition of the base can sometimes favor the intramolecular cyclization over the intermolecular dimerization.[13]
-
-
Formation of Other Thiophene Isomers or Related Heterocycles:
-
Confirm Structure: Thoroughly characterize the byproduct using techniques like NMR and Mass Spectrometry to understand the side reaction pathway. This information is crucial for targeted optimization.
-
Problem 4: Difficult Product Isolation and Purification
Potential Causes & Solutions:
-
Product Precipitation: The desired product often precipitates from the reaction mixture upon cooling or dilution with water.[11]
-
Controlled Precipitation: Pouring the reaction mixture into ice-cold water with vigorous stirring can promote the formation of a filterable solid.[11]
-
-
Contamination with Sulfur:
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often effective for removing unreacted sulfur and other impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed for purification.
-
Experimental Protocols
General One-Pot Procedure for this compound Synthesis:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-bromobenzoyl precursor (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and a suitable solvent (e.g., ethanol).[11]
-
Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.) to the mixture.[11]
-
Catalyst Addition: Add the base (e.g., morpholine, 0.2-0.5 eq.) dropwise to the stirring suspension.[11]
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 50-80 °C) and monitor the progress using TLC.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water while stirring vigorously to precipitate the crude product.[11]
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Workflow
Caption: A typical experimental workflow for the Gewald synthesis.
Caption: A decision tree for troubleshooting low yield in the Gewald reaction.
References
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Nguyen, T. T., et al. (2020). Access to 2‐Amino‐3‐Arylthiophenes by Base‐Catalyzed Redox Condensation Reaction Between Arylacetonitriles, Chalcones, and Elemental Sulfur. Asian Journal of Organic Chemistry, 9(6), 934-937. Available at: [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Gagnon, A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
- Kaur, H., & Gagnon, A. (2022). Computational investigations on the mechanism of the Gewald reaction. Abstracts of Papers of the American Chemical Society, 263.
- Reddy, G. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286-15293.
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
-
Dagoneau, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24699-24721. Available at: [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]
-
ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
- Der Pharma Chemica. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(1), 277-282.
-
Mack, J. B., & Shumba, C. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13399-13409. Available at: [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of combinatorial chemistry, 12(1), 111-118. Available at: [Link]
-
Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of medicinal chemistry, 50(9), 2273-2277. Available at: [Link]
- Turkish Journal of Chemistry. (2004). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Turkish Journal of Chemistry, 28(1), 9-14.
-
Kumar, A., et al. (2016). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & biomolecular chemistry, 14(4), 1361-1372. Available at: [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
- Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.
-
Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1283-1299. Available at: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Purification of 2-Amino-3-(4-bromobenzoyl)thiophene
Welcome to the technical support guide for the purification of 2-Amino-3-(4-bromobenzoyl)thiophene (CAS 399043-24-4). This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested purification protocols. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research. Therefore, this guide provides not just procedural steps, but also the underlying scientific principles and troubleshooting advice to empower you to overcome common purification challenges.
Introduction to this compound and its Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those with therapeutic potential.[1][2][3] The presence of amino, thiophene, and bromobenzoyl moieties makes it a versatile building block, but also introduces specific purification challenges. Common impurities often include unreacted starting materials, side-products from the Gewald synthesis (a common route for 2-aminothiophenes), and decomposition products.[4] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This guide will focus on the two most effective and commonly used purification techniques for this compound: recrystallization and column chromatography . We will explore the nuances of each method, providing detailed protocols and troubleshooting guides to help you navigate potential pitfalls.
Physicochemical Properties for Purification Strategy
A successful purification strategy is built upon a solid understanding of the compound's physical and chemical properties.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₈BrNOS[5] | Provides the molecular weight. |
| Molecular Weight | 282.16 g/mol [5] | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Solid (likely crystalline) | Suggests that recrystallization is a viable purification method. |
| Solubility | Soluble in most organic solvents like alcohol and ether; insoluble in water.[1] | Crucial for selecting appropriate recrystallization solvents and chromatography eluents. |
| Polarity | Moderately polar | The amino and carbonyl groups contribute to its polarity, influencing its interaction with stationary phases in chromatography. |
Purification Techniques: A Head-to-Head Comparison
Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | - Cost-effective- Scalable- Can yield very pure crystalline material | - Not effective for removing impurities with similar solubility- Potential for product loss in the mother liquor | - Large-scale purification- Removing non-isomeric impurities |
| Column Chromatography | - High resolution for separating closely related compounds- Effective for removing a wide range of impurities | - More time-consuming and labor-intensive- Requires specialized equipment and solvents- Can be challenging to scale up | - Small to medium-scale purification- Removing isomeric impurities and those with similar solubility |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization FAQs & Troubleshooting
Q1: My compound won't crystallize out of solution, even after cooling. What should I do?
A1: This is a common issue that can often be resolved with a few simple techniques:
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Add an anti-solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation. Ensure the anti-solvent is miscible with your primary solvent.
Q2: The recrystallized product is still impure. What are the next steps?
A2:
-
Perform a second recrystallization: This can often significantly improve purity.
-
Consider a different solvent system: The impurity may have similar solubility to your product in the chosen solvent. Experiment with different solvents or solvent mixtures.
-
Switch to column chromatography: If recrystallization fails to remove the impurity, it is likely a closely related compound that requires a higher resolution separation technique.
Troubleshooting Common Recrystallization Problems:
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out | - Solution is supersaturated.- Cooling rate is too fast.- Inappropriate solvent. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Try a different recrystallization solvent. |
| Low Recovery | - Too much solvent was used.- Compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to recover more product.- Use a minimal amount of hot solvent for dissolution.- Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Colored Impurities | - Presence of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography FAQs & Troubleshooting
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The ideal eluent will provide good separation between your product and impurities. This is typically determined by thin-layer chromatography (TLC) first.[6][7]
-
Aim for an Rf value of 0.25-0.35 for your target compound on the TLC plate.
-
Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
Q2: My compounds are co-eluting (coming off the column at the same time). How can I improve the separation?
A2:
-
Use a less polar eluent: This will slow down the elution of all compounds and can improve separation.
-
Use a longer column: A longer stationary phase provides more opportunities for separation.
-
Optimize the loading technique: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[8]
Troubleshooting Common Column Chromatography Problems:
| Problem | Possible Cause(s) | Solution(s) |
| Cracked or channeled column bed | - Improper packing of the stationary phase. | - Repack the column carefully, ensuring a uniform and compact bed. A well-packed column is crucial for good separation.[8] |
| Broad or tailing peaks | - Column is overloaded.- Compound is interacting too strongly with the silica gel.- Inappropriate solvent system. | - Use less crude material for the amount of silica gel.- Add a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent.- Re-evaluate the eluent system using TLC. |
| Product is not eluting | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes you have a crude solid of this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with stirrer)
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol/water)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of smaller quantities of this compound.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running a TLC of your crude product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.[7][9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[8]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
-
Rolfs, A., & Liebscher, J. (n.d.). 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Organic Syntheses Procedure. Retrieved from [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024). PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiophene. Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved from [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central. Retrieved from [Link]
- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (2007). PubMed. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
- Process for the purification of thiophene. (n.d.). Google Patents.
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- Process for the preparation of pure thiophene derivatives. (n.d.). Google Patents.
-
The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (n.d.). Google Patents.
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. columbia.edu [columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Aminothiophene Synthesis
Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in this critical synthetic transformation. As a cornerstone in medicinal chemistry, the 2-aminothiophene scaffold is integral to numerous biologically active compounds.[1][2][3] The Gewald reaction, a multicomponent condensation, is the most prevalent method for its synthesis, combining a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] While versatile, this reaction is sensitive to various parameters that can significantly impact its efficiency.
This document provides in-depth, experience-driven insights and evidence-based protocols to diagnose and rectify issues leading to diminished yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the conversion rate is extremely low. What are the primary causes?
A1: A stalled or sluggish reaction often points to fundamental issues with your reagents or reaction setup.
-
Purity of Starting Materials: Impurities in your ketone/aldehyde, active methylene compound (e.g., malononitrile, ethyl cyanoacetate), or sulfur can inhibit the reaction.[6] Ensure all reagents are of high purity. Solvents should be dry and free of contaminants that could quench the base or interfere with the reaction mechanism.[6]
-
Catalyst/Base Inactivity: The choice and activity of the basic catalyst are critical for the initial Knoevenagel condensation.[7] If using a common organic base like morpholine or piperidine, ensure it has not degraded. For solid-supported catalysts, verify their activity.
-
Incorrect Stoichiometry: Precise measurement of reactants is crucial. An imbalance, such as an excess of the carbonyl compound, can promote self-condensation side reactions.[6]
Q2: The reaction mixture has turned into a dark brown or black tar, making product isolation impossible. What happened?
A2: Tar formation is a common issue in Gewald synthesis, typically indicating polymerization or the formation of complex polysulfides.[8]
-
Excessive Temperature: High reaction temperatures are a primary cause of polymerization of starting materials or intermediates.[8] It is essential to carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[8]
-
Polysulfide Formation: The reaction of sulfur with the basic catalyst and other nucleophiles can generate colored polysulfides, contributing to the tarry mixture.[8]
To mitigate this, maintain strict temperature control and consider a gradual addition of sulfur to the reaction mixture.
Q3: I've isolated a significant byproduct and suspect it's a dimer. How can I prevent its formation?
A3: Dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product) is a well-documented side reaction that competes with the desired intramolecular cyclization with sulfur.[8][9]
-
Temperature Optimization: The rate of dimerization is highly sensitive to temperature. Running the reaction at a lower temperature can often favor the desired thiophene formation.
-
Rate of Reagent Addition: Slow, controlled addition of the reagents can help maintain a low concentration of the intermediate, thereby reducing the likelihood of intermolecular dimerization.[8]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction.[8] Experimenting with different solvents may be beneficial.
Q4: My yield is consistently low, and I believe the initial Knoevenagel-Cope condensation is the bottleneck. How can I improve this step?
A4: An inefficient Knoevenagel-Cope condensation is a frequent cause of low overall yield.
-
Base Selection: The strength and type of base are critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases such as piperidine, morpholine, or triethylamine.[7] In some cases, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, has been shown to be highly effective.[10]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While some modern protocols utilize water as a solvent[1][11], in traditional organic solvents, removing water with a Dean-Stark trap can drive the equilibrium towards the product.
Q5: I'm working with a sterically hindered ketone, and the one-pot synthesis is failing. What are my options?
A5: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald synthesis. A two-step procedure is often more successful.[8]
-
Isolate the Intermediate: First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile.
-
Cyclization: In a separate step, react the purified intermediate with elemental sulfur and a base to form the 2-aminothiophene.
Additionally, microwave-assisted synthesis has been demonstrated to improve yields and significantly reduce reaction times for challenging substrates.[5][6]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in 2-aminothiophene synthesis.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Green methodologies for the synthesis of 2-aminothiophene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Gewald Reaction Technical Support Center: A Guide to Optimizing Purity and Yield
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity and yield of their 2-aminothiophene products. As a cornerstone of heterocyclic chemistry, the Gewald reaction offers a direct and atom-economical route to highly functionalized thiophenes, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, like any multicomponent reaction, its success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.
Understanding the Gewald Reaction: Mechanism and Key Intermediates
The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization.[1] A generally accepted pathway involves an initial Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, catalyzed by a base.[3][4] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step is an intramolecular cyclization and subsequent tautomerization to afford the stable 2-aminothiophene product.[1] A recent computational study using Density Functional Theory (DFT) has provided a more detailed understanding of the mechanism, confirming the Knoevenagel-Cope condensation as the initiating step followed by the opening of the elemental sulfur ring.[3][5]
Caption: A simplified workflow of the Gewald reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Gewald reaction product?
A1: The most frequently encountered impurities include unreacted starting materials (carbonyl compound and active methylene nitrile), the intermediate from the Knoevenagel-Cope condensation, dimers of the α,β-unsaturated nitrile, and complex polysulfides.[6] The formation of these byproducts is highly dependent on the reaction conditions.[7]
Q2: How does the choice of base affect the reaction outcome?
A2: The base is a critical component, as it catalyzes the initial Knoevenagel condensation.[6] The strength and type of base can significantly influence the reaction rate and the formation of byproducts. For many substrates, secondary amines like morpholine or piperidine are effective.[8] However, for less reactive ketones, a stronger base may be necessary. It is advisable to screen a few bases to find the optimal one for your specific substrate combination.[6]
Q3: Can I use a solvent-free approach for the Gewald reaction?
A3: Yes, solvent-free conditions, often facilitated by mechanochemistry (high-speed ball milling) or microwave irradiation, have been successfully employed for the Gewald reaction.[8][9] These "green chemistry" approaches can lead to shorter reaction times, higher yields, and a reduction in waste.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Gewald synthesis.
Problem 1: Low or No Yield of the Desired 2-Aminothiophene
Q4: My reaction is not proceeding, or the yield is very low. What should I investigate first?
A4: A low or non-existent yield often points to an issue with the initial Knoevenagel-Cope condensation, which is the rate-determining step in many cases.[6]
Causality and Solution:
-
Inefficient Condensation: The equilibrium of the Knoevenagel condensation may not favor the product.
-
Actionable Advice:
-
Optimize the Base: As mentioned in the FAQs, the choice of base is crucial. If you are using a weak base like triethylamine with a less reactive ketone, consider switching to a stronger secondary amine such as piperidine or morpholine.[6]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction.[6] If your reaction is sensitive to water, consider using a Dean-Stark apparatus to remove it azeotropically, or add a dehydrating agent.
-
-
-
Purity of Reagents: Impurities in your starting materials or solvents can interfere with the reaction.
-
Actionable Advice: Ensure your carbonyl compound, active methylene nitrile, and sulfur are of high purity. Solvents should be dry and free of contaminants.[11]
-
Problem 2: Formation of a Dark Brown or Tarry Reaction Mixture
Q5: My reaction mixture has turned into a dark, intractable tar. What is happening and how can I prevent it?
A5: The formation of a tarry mixture is a common issue in Gewald reactions and is often indicative of polymerization or the formation of complex polysulfides.[6]
Causality and Solution:
-
Excessive Heat: High reaction temperatures can promote the polymerization of starting materials or intermediates.[6]
-
Actionable Advice:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your substrates. It's often beneficial to start at a lower temperature and gradually increase it.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating once the reaction is complete.[11]
-
-
-
Polysulfide Formation: Elemental sulfur can form long polysulfide chains, leading to a complex and difficult-to-purify mixture.
-
Actionable Advice: Ensure that the sulfur is finely powdered and well-dispersed in the reaction mixture to promote its efficient reaction.[12]
-
Problem 3: Significant Byproduct Formation (e.g., Dimerization)
Q6: I am observing a major byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize this?
A6: Dimerization of the Knoevenagel-Cope product is a known competing side reaction in the Gewald synthesis.[7][13]
Causality and Solution:
-
Reaction Kinetics: The rate of dimerization may be competitive with or faster than the desired intramolecular cyclization.
-
Actionable Advice:
-
Temperature Optimization: The formation of the dimer is often highly sensitive to temperature. Lowering the reaction temperature may favor the desired cyclization.[6]
-
Rate of Addition: Slow, controlled addition of one of the reagents (e.g., the active methylene nitrile) can sometimes maintain a low concentration of the intermediate, thereby disfavoring the bimolecular dimerization reaction.[6]
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents of varying polarity may be beneficial.[14]
-
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cyclization of 2-Aminothiophenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cyclization of 2-aminothiophenes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of fused thiophene heterocyclic systems. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems observed during the cyclization of 2-aminothiophenes, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Unexpected Isomer Formation in Thieno[2,3-d]pyrimidine Synthesis
Question: I am attempting to synthesize a substituted thieno[2,3-d]pyrimidine by cyclizing a 2-amino-3-cyanothiophene with a one-carbon synthon (e.g., formic acid, formamide). However, I am isolating a product with a different substitution pattern than expected. What is happening?
Answer: This is a classic case of the Dimroth rearrangement , a common isomerization observed in the synthesis of various nitrogen-containing heterocycles, including thienopyrimidines.[1][2] The reaction can proceed through an alternative pathway, especially under basic or sometimes acidic conditions, leading to a rearranged product.
Causality and Mechanism:
The Dimroth rearrangement involves the ring-opening of the initially formed pyrimidine ring, followed by rotation and re-cyclization to yield a thermodynamically more stable isomer. For instance, in the synthesis of triazolothienopyrimidines, the initially formed [4,3-c] isomer can rearrange to the more stable [1,5-c] isomer under basic conditions.[1]
Visualizing the Dimroth Rearrangement:
Caption: The Dimroth rearrangement pathway.
Troubleshooting and Optimization Protocol:
-
Reaction Condition Screening:
-
pH Control: The Dimroth rearrangement is often pH-sensitive. If you are running the reaction under basic conditions, consider switching to neutral or acidic conditions, and vice-versa.[1] A careful screening of pH can help favor the desired isomer.
-
Temperature Optimization: The rearrangement is often promoted by higher temperatures. Running the reaction at the lowest possible temperature that still allows for the desired cyclization can minimize the formation of the rearranged product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents (e.g., from non-polar like toluene to polar aprotic like DMF) to find the optimal conditions for your specific substrates.
-
-
Choice of Cyclization Reagent:
-
Some reagents are more prone to inducing the Dimroth rearrangement. If you are using a reagent that generates harsh conditions (e.g., strong base), consider a milder alternative. For example, using triethyl orthoformate followed by cyclization with an amine can sometimes provide better control than direct condensation with formamide at high temperatures.[3]
-
Data Summary: Influence of Conditions on Isomer Formation
| Parameter | Condition A (e.g., High Temp, Basic) | Condition B (e.g., Low Temp, Acidic) | Expected Outcome |
| Temperature | 180 °C | 80 °C | Lower temperature may favor the kinetic product. |
| Catalyst | NaOEt | p-TsOH | Change in pH can suppress the rearrangement. |
| Solvent | Pyridine | Dioxane | Solvent polarity can affect intermediate stability. |
Issue 2: Poor Regioselectivity in the Synthesis of Fused Pyridines
Question: I am performing a Friedländer-type annulation to synthesize a thieno[2,3-b]pyridine from a 2-amino-3-acylthiophene and an unsymmetrical ketone. I am obtaining a mixture of two regioisomers. How can I improve the selectivity?
Answer: Poor regioselectivity is a common challenge in reactions like the Friedländer and Combes syntheses when using unsymmetrical ketones.[4][5] The outcome is determined by which α-carbon of the ketone preferentially attacks the carbonyl group of the aminothiophene, and this is influenced by both steric and electronic factors.
Causality and Mechanism:
The regioselectivity is often governed by the relative stability of the enolate or enamine intermediates formed from the unsymmetrical ketone. Steric hindrance can play a significant role, with the reaction favoring the less hindered pathway.[4] Electronic effects of substituents on both the aminothiophene and the ketone also direct the cyclization.
Visualizing the Competing Pathways:
Caption: Competing pathways leading to different regioisomers.
Troubleshooting and Optimization Protocol:
-
Modify the Ketone Substrate:
-
Increase Steric Bulk: If possible, increase the steric bulk on one side of the ketone to favor the formation of a single regioisomer.[4]
-
-
Optimize Reaction Conditions:
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence regioselectivity. Lewis acids, Brønsted acids, and various organocatalysts can be screened.[6] For instance, in some Friedländer syntheses, using iodine as a catalyst has shown to improve yields and selectivity.[7]
-
Temperature Control: Systematically varying the reaction temperature can help identify an optimal window where the formation of one isomer is favored over the other.
-
-
Experimental Protocol: Screening for Regioselectivity
-
Setup: In parallel reaction vials, combine the 2-amino-3-acylthiophene (1.0 eq) and the unsymmetrical ketone (1.2 eq).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, Sc(OTf)₃, I₂, piperidine) in a suitable solvent (e.g., toluene, ethanol, DMF).
-
Reaction: Heat the reactions to a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Analysis: Analyze the crude reaction mixtures to determine the ratio of regioisomers.
-
Issue 3: Low Yield and Formation of Tarry Byproducts
Question: My cyclization reaction is producing a low yield of the desired product, and the reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry byproducts is often indicative of side reactions such as polymerization of starting materials or intermediates, or the formation of complex polysulfides, especially if elemental sulfur is carried over from the initial 2-aminothiophene synthesis.[8] These issues are typically exacerbated by high reaction temperatures and the presence of impurities.
Causality and Mechanism:
At elevated temperatures, the highly reactive intermediates in the cyclization can undergo intermolecular reactions, leading to polymers instead of the desired intramolecular cyclization. Impurities can act as catalysts for these unwanted side reactions.
Troubleshooting and Optimization Protocol:
-
Purity of Starting Materials:
-
Ensure your 2-aminothiophene starting material is of high purity and free from residual reagents from its synthesis (e.g., elemental sulfur, base). Recrystallization or column chromatography of the 2-aminothiophene is highly recommended.
-
-
Reaction Temperature Control:
-
Carefully control the reaction temperature. Run a temperature screen to find the lowest effective temperature for the cyclization. Microwave irradiation can sometimes provide better temperature control and reduce reaction times, potentially minimizing byproduct formation.[8]
-
-
Rate of Reagent Addition:
-
Slow, controlled addition of one of the reagents can help to maintain a low concentration of reactive intermediates, favoring the desired intramolecular cyclization over intermolecular polymerization.
-
-
Degassing the Solvent:
-
In some cases, oxidative side reactions can contribute to the formation of colored impurities. Degassing the solvent prior to the reaction can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a one-pot procedure for the synthesis of the 2-aminothiophene and its subsequent cyclization?
A1: While one-pot procedures are attractive for their efficiency, they can be challenging to optimize. Impurities and unreacted reagents from the initial Gewald synthesis of the 2-aminothiophene can interfere with the subsequent cyclization step, leading to low yields and byproduct formation.[9] It is generally recommended to isolate and purify the 2-aminothiophene before proceeding with the cyclization.
Q2: How does the choice of the substituent at the 3-position of the 2-aminothiophene (e.g., -CN vs. -COOEt) affect the cyclization?
A2: The nature of the electron-withdrawing group at the 3-position significantly influences the reactivity of the 2-amino group and the subsequent cyclization. A cyano group (-CN) is a stronger electron-withdrawing group than an ester (-COOEt), which can affect the nucleophilicity of the amino group and the electrophilicity of the 3-position. The optimal cyclization conditions may vary depending on the substituent.
Q3: Are there any "green" or more environmentally friendly conditions for these cyclization reactions?
A3: Yes, there is a growing interest in developing greener synthetic methods. For the initial Gewald synthesis of 2-aminothiophenes, the use of water as a solvent and organocatalysts like L-proline has been reported.[10][11] For the subsequent cyclization, exploring solvent-free conditions or the use of recyclable catalysts are active areas of research. Microwave-assisted synthesis can also be considered a greener alternative as it often leads to shorter reaction times and reduced energy consumption.[8]
References
-
The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (URL: [Link])
-
Dimroth rearrangement. (URL: [Link])
-
Synthesis and structure of some thienopyrimidine derivatives. (URL: [Link])
-
Combes quinoline synthesis. (URL: [Link])
-
Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichloroalkenes with β-keto tertiary thioamides. (URL: [Link])
-
Combes Quinoline Synthesis. (URL: [Link])
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (URL: [Link])
-
Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (URL: [Link])
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (URL: [Link])
-
Friedländer synthesis. (URL: [Link])
-
Different catalytic approaches of Friedländer synthesis of quinolines. (URL: [Link])
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (URL: [Link])
-
Thienopyrimidine. (URL: [Link])
- Combes Quinoline Synthesis. (URL: )
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[2][12]pyridine scaffold. (URL: [Link])
-
Novel synthesis of 2-aminothiophenes via iodoiminothiolactonization of γ,δ-unsaturated secondary thioamides. (URL: [Link])
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (URL: [Link])
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (URL: [Link])
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (URL: [Link])
-
Methods for the synthesis of thieno[2,3-b]pyridines. (URL: [Link])
-
Friedländer condensation of 2′-aminoacetophenone and 4-cholesten-3-one under various conditions. (URL: [Link])
-
Friedlaender Synthesis. (URL: [Link])
-
Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4′,5′:4,5]thieno[3,2-d]pyrimidines and 2,3-Dihydro-1,3,4-thiadiazoles. (URL: [Link])
-
The Dimroth rearrangement. III. Formation of 2-Hydroxypyrimidine from 1,2-Dihydro-2-imino-1-methylpyrimidine. (URL: [Link])
-
Green methodologies for the synthesis of 2-aminothiophene. (URL: [Link])
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (URL: [Link])
-
ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (URL: [Link])
-
ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (URL: [Link])
-
Synthesis of Some Thienopyrimidine Derivatives. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the 2-Aminothiophene Core
A Foreword from Your Senior Application Scientist
Welcome, researchers and innovators. The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activities.[1][2][3] However, its rich chemistry is not without its challenges. The inherent reactivity of the amine group, coupled with the electron-rich nature of the thiophene ring, often leads to complex issues with regioselectivity, stability, and reaction compatibility.
This guide is designed to be your partner at the bench. It moves beyond simple protocols to explain the why behind the how. By understanding the mechanistic principles governing these reactions, you can not only troubleshoot effectively but also rationally design your synthetic strategies. We will explore the common pitfalls and provide field-proven solutions to help you navigate the intricate landscape of 2-aminothiophene functionalization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the functionalization of the 2-aminothiophene core.
Q1: My acylation reaction is giving a mixture of N-acylated and C5-acylated products. How can I control the regioselectivity?
A1: This is a classic challenge rooted in the dual nucleophilicity of the 2-aminothiophene system. The lone pair on the nitrogen atom and the electron-rich C5 position are both susceptible to electrophilic attack. The outcome is highly dependent on the reaction conditions.
-
For Selective N-Acylation (Amide Formation): The goal is to enhance the nucleophilicity of the amine over the ring. This is typically achieved under non-acidic or mildly basic conditions. Using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine at low temperatures (0 °C to room temperature) is the standard approach.[4] The base neutralizes the acid byproduct, preventing protonation of the amino group and subsequent side reactions.
-
For Selective C5-Acylation (Friedel-Crafts Type): To favor attack at the C5 position, the amino group must be "deactivated" while activating the electrophile. This is accomplished under Friedel-Crafts conditions using a Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄).[5][6] The Lewis acid coordinates to the amino group, withdrawing electron density and making it less nucleophilic. Simultaneously, it activates the acylating agent (e.g., an acyl chloride), generating a highly reactive acylium ion that preferentially attacks the electron-rich C5 position. The intermediate from C5 attack is better stabilized by resonance (three resonance structures) compared to C3 attack (two resonance structures).[6]
Q2: My 2-aminothiophene starting material is decomposing or turning dark upon storage or during the reaction. What is causing this instability?
A2: 2-Aminothiophenes are electron-rich heterocyclic compounds, making them susceptible to oxidation. The free amino group significantly activates the ring, rendering it sensitive to air, light, and strong acids. Decomposition often manifests as discoloration (yellow to dark brown/black) and polymerization.
-
Storage Best Practices: Store 2-aminothiophene derivatives under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at low temperatures (refrigerated or frozen).
-
Reaction Considerations:
-
Degas Your Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: Run reactions under a nitrogen or argon blanket, especially if they require elevated temperatures or extended reaction times.
-
Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. Even ambient air can be problematic for prolonged reactions at high temperatures.
-
Q3: I am trying to perform a Suzuki or Buchwald-Hartwig cross-coupling on a halogenated 2-aminothiophene, but I'm getting low yields or decomposition. Why is this failing?
A3: The free amino group is a known inhibitor of many palladium catalysts. It can coordinate strongly to the palladium center, displacing other ligands and disrupting the catalytic cycle. This leads to catalyst deactivation and poor reaction outcomes.
-
The Solution: N-Protection: The most reliable strategy is to temporarily protect the amino group.
-
Acyl Protection (e.g., Acetyl, Pivaloyl): Forming an amide reduces the coordinating ability of the nitrogen. Pivaloyl groups are often preferred due to their steric bulk and stability.
-
Carbamate Protection (e.g., Boc, Cbz): Boc (tert-butyloxycarbonyl) is a common and effective protecting group that can be easily removed under acidic conditions.
-
Sulfonyl Protection (e.g., Tosyl, Nosyl): Sulfonamides are very stable but can require harsh conditions for deprotection.
-
Once the amine is protected, standard Suzuki[7][8] or Buchwald-Hartwig conditions can be applied with much greater success. The protecting group can be removed in a subsequent step to yield the desired product.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Regioselective C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but controlling regioselectivity on the 2-aminothiophene core is non-trivial.[9][10] The primary challenge is activating the desired C-H bond (typically C5 or C3) without unwanted side reactions.
Problem: Attempting a direct arylation at the C5 position results in a mixture of C5 and C3 isomers, along with N-arylation.
Troubleshooting Workflow:
Causality Explained:
-
Amine Protection is Paramount: As with cross-coupling, a free amine interferes with the catalyst. Protecting it as an amide or carbamate is the first and most critical step.
-
C5 vs. C3 Selectivity:
-
C5-Position: The C5 position is electronically favored for electrophilic attack. To enhance selectivity, a directing group strategy is often employed.[11] By installing a directing group (like a picolinamide) on the nitrogen, the palladium catalyst is brought into close proximity to the C5-H bond, facilitating selective activation.
-
C3-Position: The C3 position is less sterically hindered but electronically less reactive than C5. The most reliable way to achieve C3 functionalization is through a "blocking" strategy. First, selectively functionalize the more reactive C5 position with a removable group, such as a halogen (e.g., using NBS for bromination). With C5 blocked, subsequent C-H activation will be directed to the C3 position.
-
Guide 2: Optimizing the Gewald Reaction
The Gewald reaction is the most common method for synthesizing the 2-aminothiophene core itself.[12][13] While robust, it can suffer from low yields, difficult purifications, and substrate limitations.
Problem: A Gewald reaction between a ketone, an active methylene nitrile, and sulfur is giving a low yield of the desired 2-aminothiophene.
Key Parameters and Optimization Strategies:
| Parameter | Common Issue | Recommended Solution & Rationale |
| Base | Incomplete reaction or side product formation. | Rationale: The base catalyzes the initial Knoevenagel condensation.[14] A base that is too strong can cause unwanted side reactions. Solution: Morpholine or diethylamine are classic choices. For sensitive substrates, a milder catalyst like L-proline can be effective and improve yields.[15] |
| Solvent | Poor solubility of sulfur or intermediates. | Rationale: The solvent must solubilize elemental sulfur (S₈) and all reaction intermediates. Solution: Ethanol, DMF, or a mixture is standard. For difficult cases, microwave irradiation can significantly improve reaction times and yields by overcoming solubility and activation energy barriers.[12] |
| Temperature | Low conversion at RT; decomposition at high temp. | Rationale: The reaction requires thermal energy, but sensitive products can degrade. Solution: Start at a moderate temperature (50-60 °C). If conversion is slow, incrementally increase the temperature. Monitor by TLC to find the optimal balance between reaction rate and product stability. |
| Nitrile Component | Low reactivity of the nitrile. | Rationale: The reaction relies on the acidity of the α-proton on the nitrile. Solution: Malononitrile is generally more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing effect of the second nitrile group.[15] If using cyanoacetate, slightly more forcing conditions may be necessary. |
Part 3: Validated Experimental Protocols
Protocol 1: Selective N-Pivaloylation of 2-Amino-3-cyanothiophene
This protocol demonstrates the protection of the amino group, a critical step before attempting many subsequent functionalizations.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-3-cyanothiophene (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution dropwise. Stir for 5 minutes.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise over 10 minutes. The solution may become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material should be consumed, and a new, less polar spot (the N-pivaloylated product) should appear.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the pure product.
Protocol 2: Palladium-Catalyzed C5-H Arylation of N-Protected 2-Aminothiophene
This protocol outlines a directed C-H functionalization using a removable directing group.
-
Setup: In a Schlenk flask, combine the N-(pyridin-2-yl)-protected 2-aminothiophene (1.0 eq), the aryl halide (e.g., iodobenzene, 1.5 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%). Evacuate and backfill the flask with argon three times.
-
Solvent & Degassing: Add anhydrous, degassed toluene via syringe. Sparge the solution with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitoring (Self-Validation): Periodically (e.g., every 4 hours), take a small aliquot (under argon), quench it, and analyze by LC-MS or TLC to monitor the consumption of starting material and the formation of the product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C5-arylated product. The picolinamide directing group can then be cleaved under basic or acidic conditions.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Putri, M. M., & Tantayanon, S. (2024). Computational investigations on the mechanism of the Gewald reaction. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(23), 8392. [Link]
-
Luo, X., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4611-4617. [Link]
-
Luo, X., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4611-4617. [Link]
-
Sabnis, R. W. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 42(4), 454-497. [Link]
-
Nguyen, H. D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619. [Link]
-
Sharma, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Luo, X., et al. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. ChemInform, 46(36). [Link]
-
Kumar, A., et al. (2024). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. Organic & Biomolecular Chemistry, 22(1), 107-115. [Link]
-
Campos, J. F., et al. (2021). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 26(11), 3192. [Link]
-
Doré, G. M., & Verniest, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. [Link]
-
Nielsen, C. B., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Polymers, 10(4), 443. [Link]
-
Al-Hamdani, Y. A. S., et al. (2023). RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction. Scientific Reports, 13(1), 16862. [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Pérez-Selva, E., et al. (2023). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Catalysts, 13(12), 1493. [Link]
-
Lakna, S. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
-
Katritzky, A. R., et al. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 75(2), 457-466. [Link]
-
Ellman Laboratory. (n.d.). C–H Functionalization. Yale University. [Link]
-
McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. Tetrahedron Letters, 42(30), 5471-5474. [Link]
-
Kamal, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 586-605. [Link]
-
D'Agosto, F., et al. (2021). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 12(1), 134-143. [Link]
-
Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 980-987. [Link]
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Singh, V., & Singh, V. K. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2029-2051. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. RETRACTED ARTICLE: MCM-41 supported 2-aminothiophenol/Cu complex as a sustainable nanocatalyst for Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 11. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
stability issues of 2-Amino-3-(4-bromobenzoyl)thiophene under reaction conditions
Welcome to the technical support center for 2-Amino-3-(4-bromobenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when using this versatile building block in organic synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns stem from the reactivity of the 2-aminothiophene core. This moiety is susceptible to degradation under harsh reaction conditions, particularly strong bases, high temperatures, and prolonged reaction times. The primary amino group, while a key site for functionalization, can also participate in unwanted side reactions if not handled correctly. Additionally, like many complex organic molecules, photostability can be a concern under prolonged exposure to light.
Q2: How should I properly store and handle this compound?
A2: To ensure the longevity and purity of this compound, it is recommended to store it at 4°C, protected from light and moisture. Use of an inert atmosphere (e.g., argon or nitrogen) for long-term storage is also advisable to prevent slow oxidative degradation. Before use, ensure the compound is brought to room temperature under a dry atmosphere to avoid condensation of moisture.
Q3: Can I use strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) with this compound?
A3: Extreme caution is advised. The N-alkylation of 2-amino-3-acylthiophenes is known to be challenging under harsh conditions.[1][2] Strong, non-nucleophilic bases like NaH may deprotonate the amino group, but can also promote side reactions or decomposition, especially at elevated temperatures. It is generally recommended to start with milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Q4: Is the thiophene ring susceptible to cleavage?
A4: While the thiophene ring is generally robust, certain reactive intermediates or harsh conditions can lead to its degradation. For instance, in some cycloaddition reactions with highly reactive dienophiles, the thiophene ring can act as a diene, leading to adducts that may subsequently eliminate hydrogen sulfide.[3] However, under most standard synthetic transformations, ring cleavage is not a primary concern.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific stability issues you may encounter during common synthetic transformations involving this compound.
Issue 1: Low Yield or Decomposition during N-Alkylation
N-alkylation of the 2-amino group is a common synthetic step, but it is notoriously difficult to achieve in high yields without careful optimization, often requiring forcing conditions which can lead to degradation.[1][2]
Symptoms:
-
Low to no formation of the desired N-alkylated product.
-
Presence of multiple unidentified spots on TLC analysis.
-
Formation of a dark, insoluble reaction mixture (tarring).
Causality and Troubleshooting Workflow:
Detailed Protocol for Milder N-Alkylation: [1][2]
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0-3.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Protocol Choices:
-
Cesium Carbonate: A milder base that is effective in promoting N-alkylation without causing significant degradation of the sensitive aminothiophene core.
-
TBAI: Acts as a phase-transfer catalyst and facilitates the reaction by in-situ formation of a more reactive alkyl iodide.
-
Lower Temperature: Minimizes the risk of thermal decomposition and unwanted side reactions.
Issue 2: Side Reactions and Low Yield in Suzuki Cross-Coupling
The bromine atom on the benzoyl ring is a convenient handle for Suzuki cross-coupling reactions. However, the amino group can interfere with the catalytic cycle, and the thiophene sulfur can potentially coordinate to the palladium catalyst, leading to deactivation.
Symptoms:
-
Formation of de-halogenated starting material (protodebromination).
-
Low conversion of the starting material.
-
Formation of palladium black, indicating catalyst decomposition.[4]
-
Side reactions at the C5 position of the thiophene ring.
Potential Side Reactions and Mitigation Strategies:
| Side Reaction | Potential Cause | Mitigation Strategy |
| Protodebromination | Presence of protic impurities; inefficient transmetalation. | Use anhydrous solvents and reagents. Consider a different base or ligand to facilitate transmetalation. |
| Catalyst Deactivation | Coordination of the amino or thiophene sulfur to the Pd center. | Protect the amino group (e.g., as an amide or carbamate). Use ligands that are less susceptible to displacement, such as bulky biaryl phosphines. |
| Homocoupling of Boronic Acid | Slow oxidative addition or transmetalation. | Ensure an inert atmosphere. Add the boronic acid slowly or use a slight excess. |
| Reaction at C5-Thiophene | High reaction temperatures; highly active catalyst. | The C-Br bond is significantly more reactive towards oxidative addition than the C-H bond at the 5-position of the thiophene. This is generally not a major concern under standard Suzuki conditions. Monitor for impurities by LC-MS. |
Troubleshooting Decision Tree for Suzuki Coupling:
Issue 3: Instability under Acidic or Strongly Basic Hydrolysis Conditions
While ketones are generally stable to hydrolysis, attempts to modify other functional groups in the molecule using strong acid or base could potentially affect the aminobenzoylthiophene core.
Symptoms:
-
Decomposition of the starting material under strong aqueous acid or base.
-
Unexpected cleavage of the benzoyl group.
-
Polymerization or discoloration of the reaction mixture.
Analysis of Stability:
-
Strong Acid (e.g., refluxing HCl, H₂SO₄): The 2-amino group will be protonated, deactivating the thiophene ring towards electrophilic attack but potentially making it more susceptible to other degradation pathways. While the ketone C-C bond is robust, prolonged heating in strong acid could lead to undesired side reactions or decomposition. The hydrolysis of theno hydroxamic acids has been studied and proceeds via an A-2 mechanism involving protonation of the carbonyl.[5]
-
Strong Base (e.g., refluxing NaOH, KOH): The amino group is a poor leaving group, making nucleophilic attack at the C2 position of the thiophene unlikely. However, strong basic conditions, especially at high temperatures, can promote condensation or polymerization reactions. The hydrolysis of esters under basic conditions is a well-known BAC2 mechanism, but cleavage of the C-C bond of the ketone is not favorable.[6]
Recommendations:
-
If acidic or basic conditions are required for another part of the molecule, it is advisable to use milder conditions (e.g., TFA at room temperature for acid-labile groups, or LiOH in THF/water for ester hydrolysis) and monitor the reaction carefully for decomposition of the starting material.
-
If harsh conditions are unavoidable, protecting the 2-amino group as an amide or carbamate can significantly increase the stability of the molecule.
References
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4902.
- Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. (2025).
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (n.d.). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022). Journal of Chemical Reaction and Synthesis.
- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI.
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. PubMed.
- Lugovik, K. I., Eltyshev, A. K., Benassi, E., & Belskaya, N. P. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal, 12(18), 2410-2425.
- A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery. (2025). BenchChem.
- Aurelio, L., Flynn, B. L., & Scammells, P. J. (2025). New methodology for the N-alkylation of 2-amino-3-acylthiophenes.
- 2‐Aminothiophenes by Gewald reaction. (n.d.).
- Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. (2025).
- Reactions of some anellated 2-aminothiophenes with electron poor acetylenes. (2006). Semantic Scholar.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.
- Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
- Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). PubMed Central.
- Funicello, M., et al. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022).
- Hydrolysis under basic conditions. (2014). Chemistry Stack Exchange.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (2016). PubMed.
- 2-aminobenzophenone. (n.d.). Organic Syntheses Procedure.
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
- N-Acylation Reactions of Amines. (n.d.).
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher.
- Method for the preparation of 2-aminobenzophenones. (n.d.).
- 5.4: Hydrolysis Reactions. (2025). Chemistry LibreTexts.
- The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences.
- C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. (n.d.). CORE.
- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). PubMed.
- synthesis of2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green c
- Direct N-alkylation of unprotected amino acids with alcohols. (2017). PubMed Central.
- The Effects of Different Thiol-Containing Compounds on the Degrad
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.
- Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (n.d.). MDPI.
- Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube.
Sources
- 1. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scale-Up of 2-Amino-3-(4-bromobenzoyl)thiophene Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-bromobenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical experience.
Troubleshooting Guide: From Bench to Pilot Plant
This section tackles specific issues that may arise during the scale-up of the this compound synthesis, a process often accomplished via a modified Gewald reaction or a Friedel-Crafts acylation approach.
Problem 1: Decreased Yield and Purity on Scale-Up
Q: We achieved an 85% yield of high-purity product at the 10g scale, but upon scaling to 1kg, our yield dropped to 55% with a significant increase in impurities. What are the likely causes and how can we mitigate this?
A: This is a classic scale-up challenge. The drop in yield and purity is often attributable to issues with heat and mass transfer.
-
Causality:
-
Exothermic Reactions: The formation of 2-aminothiophenes, particularly through methods like the Gewald reaction, can be exothermic.[1][2] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat efficiently. This can lead to localized "hot spots" where the temperature rises, promoting side reactions and degradation of both starting materials and the desired product.
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.
-
-
Solutions & Proactive Measures:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of the limiting reagent using a syringe pump or a dosing funnel. This allows for better temperature management.
-
Enhanced Cooling: Ensure your reactor is equipped with an efficient cooling system. For pilot-scale reactors, this may involve a jacketed vessel with a circulating coolant.
-
Agitation Optimization: The type of agitator and its speed are critical. A pitched-blade turbine or an anchor stirrer can improve mixing in larger vessels. It is advisable to consult with a chemical engineer to model the optimal mixing parameters for your specific reactor geometry.
-
Solvent Choice: A higher-boiling point solvent can provide a wider temperature window to control the reaction. However, consider the downstream processing implications, such as ease of removal.
-
Problem 2: Formation of Regioisomeric and Di-acylated Impurities
Q: During the Friedel-Crafts acylation of a 2-aminothiophene precursor, we are observing the formation of the 5-acylated isomer and a di-acylated byproduct. How can we improve the regioselectivity towards the desired 3-acylated product?
A: The acylation of thiophenes is a well-known electrophilic aromatic substitution where the regioselectivity is dictated by the stability of the intermediate carbocation.[3] The electron-donating amino group at the 2-position strongly activates the ring towards electrophilic attack, particularly at the C5 and C3 positions.
-
Causality:
-
Electronic Effects: The lone pair of electrons on the nitrogen of the amino group delocalizes into the thiophene ring, increasing the electron density at the C3 and C5 positions and making them susceptible to electrophilic attack. The C5 position is often more sterically accessible, which can lead to the formation of the 5-acyl isomer.
-
Reaction Conditions: Harsh conditions, such as high temperatures and strong Lewis acids, can reduce the selectivity of the reaction.
-
-
Solutions & Proactive Measures:
-
Protecting Groups: Temporarily protecting the amino group as an amide (e.g., acetamide) can modulate its directing effect and improve selectivity. The amide is still activating but can sterically hinder acylation at the C5 position to a greater extent. The protecting group can be removed in a subsequent step.
-
Milder Lewis Acids: Instead of strong Lewis acids like aluminum chloride, consider using milder alternatives such as zinc chloride or iron(III) chloride, which can offer better selectivity.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product.
-
Problem 3: Difficulties with Product Isolation and Purification
Q: At a larger scale, the crystallization of our product is sluggish, and the isolated solid is often an oil that is difficult to handle. What can we do to improve the isolation process?
A: Challenges in crystallization and isolation are common when scaling up. The presence of impurities can act as crystallization inhibitors.
-
Causality:
-
Impurities: As mentioned, scale-up can lead to a higher impurity profile. These impurities can interfere with the crystal lattice formation of the desired product.
-
Supersaturation Control: Achieving controlled supersaturation, which is essential for good crystal growth, is more difficult in large volumes. Rapid cooling or solvent evaporation can lead to "crashing out" of the product as an oil or fine, difficult-to-filter particles.
-
-
Solutions & Proactive Measures:
-
Pre-crystallization Purification: Consider a simple work-up step before crystallization to remove major impurities. This could involve a liquid-liquid extraction or passing a solution of the crude product through a short plug of silica gel.
-
Seeding: Use a small amount of pure, crystalline product to seed the supersaturated solution. This provides a template for crystal growth and can significantly improve the crystallization process.
-
Controlled Cooling Profile: Implement a slow, linear cooling profile instead of rapid cooling in an ice bath. This allows for the formation of larger, more easily filterable crystals.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can be a very effective method for inducing crystallization at a large scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Gewald reaction.[2][4] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[5] For the target molecule, a precursor such as 2-amino-3-cyanothiophene would be synthesized first, followed by a Grignard reaction with 4-bromobenzoyl chloride or a similar electrophile. Alternatively, a Friedel-Crafts acylation of a suitable 2-aminothiophene derivative can be employed.[6]
Q2: What are the key safety considerations when scaling up this synthesis?
A2:
-
Hydrogen Sulfide (H₂S) Evolution: The Gewald reaction can produce H₂S, a toxic and flammable gas. Ensure the reaction is conducted in a well-ventilated area, and consider scrubbing the off-gases through a bleach or caustic solution.
-
Exotherms: As discussed, be prepared to manage the heat generated during the reaction. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Handling of Reagents: Many of the reagents used, such as strong bases and acylating agents, are corrosive and/or toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can we monitor the progress of the reaction at a larger scale?
A3: In-process controls (IPCs) are crucial for successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC remains a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of starting materials and the formation of impurities over time. Samples can be taken from the reactor at regular intervals for analysis.
Q4: Are there any "green" chemistry considerations for this synthesis?
A4: Yes, several aspects can be optimized for a more environmentally friendly process.
-
Catalysis: Exploring catalytic versions of the Gewald reaction can reduce the amount of base required.[7][8]
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact. Water has been used as a solvent for some Gewald-type reactions.[5]
-
Atom Economy: The Gewald reaction is a multicomponent reaction, which generally has good atom economy as most of the atoms from the starting materials are incorporated into the final product.
Experimental Protocols
Bench-Scale Synthesis (Illustrative Example)
This protocol is a general guideline and may require optimization.
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-cyanothiophene (10.0 g, 1 equivalent).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in THF (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Scale-Up Considerations for Pilot Plant
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with overhead stirring and a temperature probe.
-
Reagent Addition: Utilize a calibrated dosing pump for the addition of the 4-bromobenzoyl chloride solution.
-
Temperature Control: Program the reactor's cooling system to maintain the desired temperature profile.
-
Work-up: Use a larger separatory funnel or a liquid-liquid extraction setup for the work-up.
-
Isolation: A filter-dryer can be used for efficient filtration and drying of the final product.
Data Summary
| Parameter | Bench-Scale (10g) | Pilot-Scale (1kg) Considerations |
| Solvent Volume | ~100-150 mL | ~10-15 L |
| Addition Time | 30 minutes | 2-3 hours |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Cooling | Ice Bath | Jacketed Reactor with Chiller |
| Work-up | Separatory Funnel | Centrifugal Extractor or large vessel |
| Isolation | Buchner Funnel | Filter-Dryer |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Potential Side Reactions in Friedel-Crafts Acylation
Caption: Potential side reactions during the Friedel-Crafts acylation of a 2-aminothiophene.
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. acs.org. [Link]
-
Sciforum. (2022). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
-
ResearchGate. (2016). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. [Link]
-
RSC Publishing. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]
-
ResearchGate. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
-
ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
-
CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
ResearchGate. (2014). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]
-
Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2. [Link]
- Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
PubMed. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. [Link]
- Google Patents. (n.d.).
-
Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-ones as analg. [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Aminothiophene Samples
Welcome to the Technical Support Center for the analysis of 2-aminothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in 2-aminothiophene samples. Ensuring the purity of 2-aminothiophene, a critical building block in medicinal chemistry, is paramount for the integrity and safety of downstream applications and final drug products.[1][2] This resource provides a structured approach to impurity analysis, combining established analytical techniques with practical, field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in 2-aminothiophene.
Q1: What are the most likely impurities in a 2-aminothiophene sample?
A1: Impurities in 2-aminothiophene can originate from the synthesis process, degradation, or improper storage.[3][4] The most common synthetic route to 2-aminothiophenes is the Gewald reaction.[5][6] Therefore, potential impurities include:
-
Starting materials: Unreacted ketones, aldehydes, activated nitriles (e.g., malononitrile), and elemental sulfur.[5]
-
By-products and intermediates: Polysulfides and other intermediates from the Gewald reaction.[5]
-
Isomeric impurities: Positional isomers of 2-aminothiophene that may form under certain reaction conditions.
-
Degradation products: 2-Aminothiophene can be susceptible to oxidation and hydrolysis, especially if not stored correctly.[7][8] This can lead to the formation of various degradation products.
-
Polymers: High molecular weight byproducts from the polymerization of thiophene derivatives.[9]
Q2: Which analytical technique is best for impurity profiling of 2-aminothiophene: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: The choice between GC and HPLC depends on the nature of the impurities being targeted.[9]
-
GC is well-suited for volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.[3]
-
HPLC is the preferred method for less volatile or thermally sensitive impurities, including many by-products, degradation products, and polymeric impurities.[9][10]
For a comprehensive impurity profile, it is often recommended to use both techniques orthogonally.[9]
Q3: How can I identify an unknown impurity peak in my chromatogram?
A3: The most reliable methods for identifying unknown impurities are hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] These techniques provide both the retention time from the chromatography and the mass spectrum of the impurity, which can be used for structural elucidation or compared against spectral libraries for identification.[9]
Q4: What are the typical reporting thresholds for impurities in active pharmaceutical ingredients (APIs) like 2-aminothiophene derivatives?
A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[11][12] According to ICH Q3A guidelines, the reporting threshold is typically ≥0.05%.[11] For impurities found at levels above 0.10% or a lower, justified threshold, identification is generally required.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-aminothiophene samples.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for 2-Aminothiophene | 1. Secondary interactions with the stationary phase: The basic amino group can interact with residual acidic silanols on the silica-based column. 2. Column contamination: Buildup of strongly retained compounds. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of 2-aminothiophene. | 1. Use a base-deactivated column or a column with a different stationary phase (e.g., polymer-based). Consider adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). 2. Flush the column with a strong solvent. If the problem persists, trim the front end of the column or replace it. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 2-aminothiophene to ensure it is in a single ionic form. |
| Poor Resolution Between Impurity Peaks | 1. Suboptimal mobile phase composition: The solvent strength or selectivity is not adequate. 2. Inappropriate column chemistry: The stationary phase is not providing sufficient selectivity for the analytes. | 1. Perform a gradient optimization. Vary the organic modifier (e.g., acetonitrile vs. methanol) to alter selectivity. 2. Try a column with a different stationary phase (e.g., phenyl-hexyl, cyano). |
| Ghost Peaks or Carryover | 1. Injector contamination: Residue from previous injections in the needle or sample loop. 2. Sample degradation in the autosampler: The sample may be unstable under the autosampler conditions. | 1. Optimize the injector wash procedure with a strong solvent. 2. Use a cooled autosampler if the sample is known to be unstable. Prepare fresh samples and use them promptly. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for 2-Aminothiophene | 1. Active sites in the injector or column: The amino group can interact with acidic sites. 2. Column contamination: Buildup of non-volatile residues. | 1. Use a deactivated liner and septum. Consider using a base-deactivated column. 2. Bake out the column at a high temperature or trim the first few centimeters of the column. |
| Poor Resolution of Volatile Impurities | 1. Inadequate column chemistry: The column is not selective enough. 2. Suboptimal oven temperature program: The ramp rate may be too fast. | 1. Use a column with a different stationary phase, such as a mid-polarity or polar phase. 2. Slow down the oven temperature ramp rate to improve separation. |
| Sample Degradation in the Injector | 1. Injector temperature is too high: 2-Aminothiophene may be thermally labile. | 1. Lower the injector temperature in increments and observe the effect on the chromatogram. Ensure the temperature is still sufficient to volatilize the analytes. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of 2-Aminothiophene
This method is suitable for the quantification of 2-aminothiophene and its non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-aminothiophene sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
3. Data Analysis:
-
Identify and quantify impurities using the area percent method. For known impurities, use certified reference standards for external calibration to achieve more accurate quantification.
Protocol 2: GC-MS Method for the Identification of Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in 2-aminothiophene.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the 2-aminothiophene sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Injection Volume: 1 µL (split ratio of 50:1).[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[9]
-
Ion Source Temperature: 230°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Scan Range: 35-400 amu.[9]
3. Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method or by using certified reference standards for external calibration.[9]
Data Presentation
Table 1: Typical Performance Characteristics for Validated Analytical Methods for Impurity Quantification in Thiophene Derivatives
| Parameter | HPLC-UV | GC-FID |
| Limit of Detection (LOD) | 0.01% - 0.05% | 0.01% - 0.05% |
| Limit of Quantification (LOQ) | 0.05% - 0.1% | 0.05% - 0.1% |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95% - 105% | 95% - 105% |
Note: These values are typical and may vary depending on the specific impurity, instrument, and method parameters.[9]
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification of unknown impurities.
Logical Relationship of Impurity Sources
Caption: Sources of impurities in 2-aminothiophene samples.
References
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities Introduction. Available at: [Link]
-
ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities. Available at: [Link]
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
PMC - NIH. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Available at: [Link]
-
ResearchGate. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Available at: [Link]
-
MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
ScienceDirect. Forced degradation and impurity profiling. Available at: [Link]
-
PMC - PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]
-
PubMed. (2005). Amino acid analysis by using comprehensive two-dimensional gas chromatography. Available at: [Link]
-
EMA. Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. Available at: [Link]
-
FDA. Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
Chromatography Online. (2020). Some Essential Principles of Effective Troubleshooting. Available at: [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
-
Agilent. Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. Available at: [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available at: [Link]
-
Bionano. Bionano Prep SP-G2 and DLS-G2 Kit Troubleshooting Guide. Available at: [Link]
-
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. Available at: [Link]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]
-
SfRBM. Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Available at: [Link]
-
Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. Available at: [Link]
-
Agilent. Identification of Therapeutic Peptide and its Impurities. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. selectscience.net [selectscience.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. soeagra.com [soeagra.com]
- 11. fda.gov [fda.gov]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Amino-3-(4-bromobenzoyl)thiophene and Its Analogues
In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 2-Amino-3-(4-bromobenzoyl)thiophene has emerged as a compound of significant interest, demonstrating potential in several therapeutic areas. This guide provides an in-depth, objective comparison of the biological activity of this compound with its structural analogues, supported by experimental data from peer-reviewed literature. Our focus will be on its anticancer and anti-inflammatory properties, elucidating the structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction to 2-Amino-3-aroylthiophenes
The 2-amino-3-aroylthiophene core is a versatile pharmacophore that has been extensively explored for various biological applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The general structure consists of a thiophene ring with an amino group at the 2-position and an aroyl group at the 3-position. The substituents on the aroyl ring and the thiophene nucleus play a crucial role in modulating the biological activity of these compounds. The presence of a halogen, such as bromine, at the para-position of the benzoyl ring, as in this compound, often enhances the biological potency, a phenomenon frequently observed in medicinal chemistry.
Comparative Anticancer Activity
Numerous studies have highlighted the potential of 2-amino-3-aroylthiophenes as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, a key event in cell division.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 2-amino-3-aroylthiophenes is significantly influenced by the nature and position of substituents on the benzoyl moiety.
-
Halogen Substitution: The presence of a halogen atom, particularly at the para-position of the benzoyl ring, is a common feature in many potent anticancer compounds. In the case of this compound, the bromine atom contributes to the molecule's lipophilicity and can engage in halogen bonding, potentially enhancing its binding affinity to target proteins.
-
Electron-Donating vs. Electron-Withdrawing Groups: Studies on related 2-amino-3-carboxy-4-phenylthiophenes have shown that electron-donating groups on the C-4 aryl moiety can optimize kinase inhibition, which is a key mechanism in cancer therapy.[1] Conversely, other studies on different thiophene scaffolds have demonstrated that electron-withdrawing groups can also lead to potent anticancer activity. This highlights the complexity of SAR in this class of compounds and suggests that the optimal electronic properties of the substituent depend on the specific biological target.
-
Isosteric Replacement: Replacing the phenyl ring of the benzoyl group with other aromatic or heteroaromatic rings can also modulate anticancer activity. For instance, the substitution with a thiophene ring has been explored to maintain or enhance biological effects.
Comparative In Vitro Anticancer Activity Data
| Compound ID | R (Benzoyl Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| Target Compound | 4-Bromo | Not Specified | Data not available in direct comparison | N/A |
| Analogue 1 | 4-Chloro | L1210 (Leukemia) | Not Specified | [2] |
| Analogue 2 | 3,4,5-Trimethoxy | HeLa (Cervical) | 0.20 | [2] |
| Analogue 3 | 4-Ethoxy (benzo[b]thiophene) | HeLa (Cervical) | Submicromolar | [3] |
| Analogue 4 | 4-Fluoro (5-phenylthiophene) | L1210 (Leukemia) | 0.0025-0.0065 | [4] |
| Analogue 5 | 4-Methyl (5-phenylthiophene) | L1210 (Leukemia) | 0.0025-0.0065 | [4] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that modifications on the benzoyl ring and the thiophene scaffold significantly impact the anticancer potency. For instance, the presence of a 3,4,5-trimethoxybenzoyl group (Analogue 2) leads to potent activity.[2] Similarly, 5-arylthiophene derivatives with electron-donating or weakly electron-withdrawing groups (Analogues 4 and 5) exhibit remarkable potency in the nanomolar range.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a standard protocol for determining the in vitro cytotoxicity of test compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Thiophene derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of 2-aminothiophene derivatives is also highly dependent on their structural features.
-
Aroyl Substituents: The nature of the substituent on the aroyl ring can influence the molecule's ability to inhibit inflammatory enzymes. Both electron-donating and electron-withdrawing groups have been shown to be important for anti-inflammatory activity, suggesting that the optimal substituent depends on the specific target enzyme.
-
Amine and Carboxamide Groups: The presence of amine and amide functionalities is frequently associated with anti-inflammatory properties in thiophene derivatives.[5] These groups can participate in hydrogen bonding interactions with the active sites of target enzymes.
-
Tetrahydrobenzo[b]thiophene Scaffold: Recent studies have shown that derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene can act as activators of the NRF2 pathway, a key regulator of the cellular antioxidant and anti-inflammatory response.[6]
Comparative In Vitro Anti-inflammatory Activity Data
The following table presents a summary of the anti-inflammatory activity of some 2-aminothiophene analogues.
| Compound ID | Scaffold | Assay | Activity | Reference |
| Target Compound | 2-Amino-3-benzoylthiophene | Not Specified | Data not available in direct comparison | N/A |
| Analogue 6 | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | NO Inhibition in LPS-stimulated RAW 264.7 cells | Significant inhibition | |
| Analogue 7 | 2-Amino-3-carboxyanilido-6-N-methyl piperidino thiophene | Not Specified | Promising anti-inflammatory activity | [1] |
The available data indicates that modifications to the thiophene ring, such as the formation of a tetrahydrobenzo[b]thiophene scaffold (Analogue 6), can lead to significant anti-inflammatory effects through the modulation of pathways like NRF2.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a common method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, a positive control (e.g., dexamethasone), and a control with LPS alone.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway leading to inflammatory mediator production.
Conclusion
This compound and its analogues represent a promising class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The biological activity of these molecules is intricately linked to their chemical structure, with substituents on both the aroyl ring and the thiophene core playing a critical role in modulating their potency and mechanism of action. The presence of a 4-bromo substituent is a key feature that often enhances activity. Further comprehensive studies involving the synthesis and parallel biological evaluation of a focused library of analogues are warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Cruz-Lopez, O., Kimatrai Salvador, M., Preti, D., Tabrizi, M. A., Shryock, J. C., Moorman, A. R., Vincenzi, F., Varani, K., & Borea, P. A. (2007). Synthesis and Biological Evaluation of 2- and 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
-
Romagnoli, R., Baraldi, P. G., Pavani, M. G., Tabrizi, M. A., Preti, D., Fruttarolo, F., Piccagli, L., Jung, M. K., Hamel, E., Borgatti, M., & Gambari, R. (2009). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5547–5557. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Hamel, E., Basso, G., Bortolozzi, R., & Viola, G. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. European Journal of Medicinal Chemistry, 45(12), 5671–5679. [Link]
-
Titchenell, P. M., Houghton, P. J., & Klein, J. D. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2871–2875. [Link]
-
Romagnoli, R., Baraldi, P. G., Pavani, M. G., Aghazadeh Tabrizi, M., Preti, D., Fruttarolo, F., Piccagli, L., Jung, M. K., Hamel, E., Borgatti, M., & Gambari, R. (2006). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 49(22), 6439–6447. [Link]
-
Akbar, M. A., Radhakrishnan, S., & Meenakshisundaram, K. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2012). Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 345(9), 741–748. [Link]
-
Romagnoli, R., Baraldi, P. G., Prencipe, A. G., Oliva, P., Ferretti, V., Tabrizi, M. A., Lopez-Cara, C., Bultel-Ponce, V., Saso, L., & Hamel, E. (2012). Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents. Journal of Medicinal Chemistry, 55(11), 5433–5445. [Link]
-
Akbar, M. A., Radhakrishnan, S., Meenakshisundaram, K., & others. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Cruz-Lopez, O., Kimatrai Salvador, M., Preti, D., Tabrizi, M. A., Shryock, J. C., Moorman, A. R., Vincenzi, F., Varani, K., & Borea, P. A. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996–1007. [Link]
-
Titchenell, P. M., Houghton, P. J., & Klein, J. D. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2871–2875. [Link]
-
Balzarini, J., Orzeszko-Krzesińska, B., Maurin, J. K., & Orzeszko, A. (2009). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. European Journal of Medicinal Chemistry, 44(1), 303–311. [Link]
-
Pinney, K. G., Jelinek, C., & Edvardsen, K. (2009). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4294–4297. [Link]
-
Al-Omair, M. A., Ali, M. A., & El-Emam, A. A. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 26(16), 4995. [Link]
-
Melman, A., Shi, D., & Jacobson, K. A. (2001). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. Journal of Medicinal Chemistry, 44(23), 3846–3853. [Link]
-
Sanap, M., Dighe, N., Pattan, S. R., & Dengale, S. S. (2010). Synthesis and Anti-microbial Activity of Some New 2-Amino Substituted Benzothiazole Derivatives. Pharmacologyonline, 1, 238–244. [Link]
-
Zitko, J., Dolezal, M., & Meissner, A. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3329. [Link]
-
Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Moro, S. (2002). Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor. Bioorganic & Medicinal Chemistry, 10(12), 3985–3993. [Link]
-
Valant, C., Aurelio, L., Devine, S. M., Ashton, T. D., White, J. M., Sexton, P. M., Christopoulos, A., & Scammells, P. J. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. Journal of Medicinal Chemistry, 55(5), 2367–2375. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Preti, D., Fruttarolo, F., Pavani, M. G., Tabrizi, M. A., Tolomeo, M., Grimaudo, S., Di Cristina, A., Balzarini, J., Hadfield, J. A., Brancale, A., & Hamel, E. (2007). Synthesis and Biological Evaluation of 2- and 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]
-
de Oliveira, R. S., de Fátima, Â., & de Paula, R. F. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-amino-3-(3 ',4 ',5 '-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents [sfera.unife.it]
- 5. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 2-Aminothiophene-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules.[1] Among these, kinase inhibitors based on this heterocyclic core have emerged as a promising class of therapeutics, particularly in oncology. This guide provides an in-depth comparison of the mechanism of action of several 2-aminothiophene-based kinase inhibitors, supported by experimental data from published studies. We will delve into their biochemical and cellular activities, target engagement strategies, and potential mechanisms of resistance, offering a comprehensive resource for researchers in the field.
Biochemical Potency and Selectivity: A Tale of Two Scaffolds
The efficacy of a kinase inhibitor is fundamentally determined by its ability to bind to the target kinase with high affinity and selectivity. Biochemical assays, measuring the direct inhibition of purified enzymes, are the first step in characterizing these properties. Here, we compare two distinct 2-aminothiophene-based scaffolds: a thieno[2,3-d]pyrimidine-based dual EGFR/HER2 inhibitor and a pyrazole-thiophene hybrid targeting EGFR and VEGFR-2.
Thieno[2,3-d]pyrimidine-Based Dual EGFR/HER2 Inhibitors
One promising series of compounds incorporates the thieno[2,3-d]pyrimidine core. A standout from this series, compound 21a , has demonstrated potent inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two key drivers in non-small cell lung cancer (NSCLC).[2][3]
Pyrazole-Thiophene Hybrid EGFR and VEGFR-2 Inhibitors
Another innovative approach involves the hybridization of pyrazole and thiophene rings. These compounds have been investigated for their potential to inhibit both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
Comparative Biochemical Data
| Compound | Target Kinase | Biochemical IC50 | Reference Compound | Reference IC50 |
| 21a | EGFR | 0.47 nM | Imatinib | - |
| HER2 | 0.14 nM | Imatinib | - | |
| Compound 2 | EGFR (wild-type) | 16.25 µg/mL | Erlotinib | 7.73 µM (HepG2) |
| EGFR (T790M mutant) | 17.8 µg/mL | - | - | |
| VEGFR-2 | 242.94 µg/mL | Sorafenib | 9.18 µM (HepG2) | |
| Compound 14 | EGFR (wild-type) | 16.33 µg/mL | Erlotinib | 7.73 µM (HepG2) |
| EGFR (T790M mutant) | 16.6 µg/mL | - | - | |
| VEGFR-2 | 112.36 µg/mL | Sorafenib | 9.18 µM (HepG2) |
Expert Analysis: The thieno[2,3-d]pyrimidine scaffold in 21a exhibits significantly higher potency in biochemical assays compared to the pyrazole-thiophene hybrids, with IC50 values in the nanomolar range for EGFR and HER2.[2][3] In contrast, the pyrazole-thiophene compounds 2 and 14 show micromolar to high micromolar activity against EGFR and VEGFR-2.[4] Notably, the pyrazole-thiophene hybrids were also tested against the T790M "gatekeeper" mutant of EGFR, a common mechanism of acquired resistance to first-generation EGFR inhibitors, and demonstrated comparable activity to the wild-type enzyme.[4] This suggests a potential advantage for this scaffold in overcoming certain resistance mechanisms. The stark difference in potency highlights the critical role of the specific heterocyclic system fused to the 2-aminothiophene core in determining target affinity.
Cellular Activity: From Enzyme Inhibition to Phenotypic Outcomes
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes, engage its target in a complex intracellular environment, and elicit a biological response.
Antiproliferative Activity
A primary desired outcome for anticancer agents is the inhibition of tumor cell proliferation. The antiproliferative activity of the aforementioned compounds was evaluated in relevant cancer cell lines.
Comparative Cellular Antiproliferative Data
| Compound | Cell Line | Cellular IC50 | Reference Compound | Reference IC50 |
| 21a | H1299 (NSCLC) | 12.5 nM | Gefitinib | 40 µM |
| Compound 2 | MCF-7 (Breast Cancer) | 6.57 µM | Doxorubicin | 4.17 µM |
| HepG2 (Liver Cancer) | 8.86 µM | Doxorubicin | 4.50 µM | |
| Compound 14 | MCF-7 (Breast Cancer) | 12.94 µM | Doxorubicin | 4.17 µM |
| HepG2 (Liver Cancer) | 19.59 µM | Doxorubicin | 4.50 µM |
Expert Analysis: The potent biochemical activity of 21a translates effectively to the cellular level, with a nanomolar IC50 value against the H1299 lung cancer cell line, which overexpresses both EGFR and HER2.[2] This represents a significant improvement over the reference drug gefitinib in this specific cell line. The pyrazole-thiophene hybrids, while less potent biochemically, still exhibit respectable micromolar antiproliferative activity in breast and liver cancer cell lines.[4] It is important to note that the choice of cell line and the expression levels of the target kinases can significantly influence the observed cellular potency.
Elucidating Cellular Mechanism of Action
Beyond proliferation, cellular assays can dissect the specific molecular events triggered by kinase inhibition. For the pyrazole-thiophene hybrid 14 , further mechanistic studies in MCF-7 cells revealed:
-
Cell Cycle Arrest: Treatment with compound 14 led to an accumulation of cells in the G0/G1 phase of the cell cycle (74.16% compared to 55.31% in control), indicating an inhibition of cell cycle progression.[4]
-
Induction of Apoptosis: The compound induced a significant increase in the apoptotic cell population to 26.32%, with minimal necrosis (4.2%), suggesting a programmed cell death mechanism.[4]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of the 2-aminothiophene-based inhibitor (e.g., IC50 concentration of compound 14 ) for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Detach the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Target Engagement: Confirming the Molecular Interaction in a Cellular Milieu
Confirming that a compound directly interacts with its intended target within a living cell is a critical step in validating its mechanism of action. Advanced techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) have become indispensable for this purpose. While specific CETSA or NanoBRET data for the highlighted 2-aminothiophene compounds are not yet widely published, these methodologies represent the gold standard for target engagement studies.
Conceptual Workflow: NanoBRET Target Engagement Assay
Caption: NanoBRET assay workflow for target engagement.
Expert Analysis: The NanoBRET assay quantitatively measures the binding of a compound to a NanoLuc luciferase-tagged target protein in live cells by monitoring the disruption of energy transfer to a fluorescent tracer.[5] A reduction in the BRET signal upon addition of the inhibitor provides direct evidence of target engagement. This technique can also be used to determine the apparent cellular affinity and residence time of the inhibitor. Similarly, CETSA assesses target engagement by measuring the increased thermal stability of the target protein upon ligand binding.[6] The application of these assays to novel 2-aminothiophene-based kinase inhibitors will be crucial for unequivocally confirming their on-target activity in a physiological context.
Mechanisms of Resistance: A Glimpse into the Future Challenges
The development of drug resistance is a major hurdle in cancer therapy. For kinase inhibitors, resistance can arise through various mechanisms, including mutations in the kinase domain that prevent drug binding or the activation of alternative signaling pathways.
While specific resistance studies on the presented 2-aminothiophene compounds are still emerging, the data on the pyrazole-thiophene hybrids' activity against the EGFR T790M mutant provides an early indication of their potential to overcome a key resistance mechanism.[4]
Common Mechanisms of Kinase Inhibitor Resistance
Caption: Overview of common resistance mechanisms to kinase inhibitors.
Expert Analysis: Understanding potential resistance mechanisms early in the drug discovery process is critical. The ability of the pyrazole-thiophene scaffold to inhibit the T790M EGFR mutant is a significant finding.[4] Future studies should investigate the efficacy of these compounds against other known resistance mutations and explore their potential to circumvent resistance driven by the activation of bypass signaling pathways. Prophylactic screening of novel 2-aminothiophene inhibitors against a panel of clinically relevant mutant kinases will be a valuable strategy to predict and potentially mitigate future clinical resistance.
Beyond ATP-Competitive Inhibition: The Allosteric Potential
The vast majority of kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket. However, the 2-aminothiophene scaffold has also shown promise in the development of allosteric modulators, which bind to sites distinct from the active site and can offer improved selectivity.
Recent research has identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a G-protein coupled receptor, not a kinase.[6][7] While this is a different target class, it underscores the versatility of the 2-aminothiophene scaffold to engage in different binding modes. The development of allosteric kinase inhibitors based on this scaffold could be a fruitful area for future research, potentially leading to inhibitors with novel mechanisms of action and improved selectivity profiles.
Conclusion
The 2-aminothiophene scaffold is a rich source of novel kinase inhibitors with diverse mechanisms of action. The thieno[2,3-d]pyrimidine and pyrazole-thiophene hybrids presented here showcase the potential for developing potent and selective inhibitors targeting key oncogenic kinases. While the thieno[2,3-d]pyrimidine compound 21a demonstrates superior biochemical and cellular potency, the pyrazole-thiophene hybrids exhibit promising activity against a clinically relevant resistance mutation. Future research should focus on comprehensive selectivity profiling, validation of target engagement using advanced cellular techniques, and proactive investigation of potential resistance mechanisms to fully realize the therapeutic potential of this versatile chemical class. The exploration of allosteric inhibition also presents an exciting new frontier for 2-aminothiophene-based kinase inhibitor discovery.
References
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminothiophene vs. 3-Aminothiophene Derivatives: A Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminothiophenes stand out as privileged scaffolds, forming the core of numerous pharmacologically active agents and functional materials. The seemingly subtle shift of the amino group from the 2- to the 3-position on the thiophene ring, however, imparts a profound influence on the molecule's electronic properties, chemical reactivity, stability, and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 2-aminothiophene and 3-aminothiophene derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals to navigate the nuances of these isomeric systems.
At a Glance: Key Differences Between 2- and 3-Aminothiophene Derivatives
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| Synthesis | Commonly prepared via the multicomponent Gewald reaction.[1][2][3] | More challenging to synthesize; methods include reaction of 3-oxotetrahydrothiophenes with hydroxylamine salts.[4] |
| Stability | Generally more stable, though can be susceptible to oxidation. | Notably less stable, prone to polymerization and degradation.[5] |
| Reactivity | The amino group strongly activates the C5 and C3 positions for electrophilic substitution. | The amino group strongly activates the C2 position for electrophilic substitution.[6] |
| Biological Activity | Wide range of activities including anticancer, antimicrobial, and as adenosine A1 receptor allosteric enhancers.[7][8][9][10][11][12] | Also exhibit significant biological activities, including potent antimitotic effects by inhibiting tubulin polymerization.[13][14][15] |
| Spectroscopic Profile | Distinct NMR and IR spectral signatures. | Characteristically different chemical shifts and vibrational frequencies compared to the 2-amino isomer.[16] |
The Synthetic Repertoire: Accessing the Isomeric Scaffolds
The synthetic accessibility of a molecular scaffold is a critical factor in its adoption in research and development. In this regard, 2- and 3-aminothiophenes present a study in contrasts.
The Gewald Reaction: A Gateway to 2-Aminothiophenes
The Gewald reaction, a one-pot multicomponent condensation, is the cornerstone of 2-aminothiophene synthesis.[1][3] This versatile reaction brings together an α-methylene carbonyl compound, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to construct the substituted 2-aminothiophene ring.[2] The reaction's operational simplicity and the ready availability of starting materials have led to a vast library of 2-aminothiophene derivatives.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
Objective: To synthesize ethyl 2-amino-4-methylthiophene-3-carboxylate.
Materials:
-
Ethyl acetoacetate
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
Procedure:
-
To a stirred mixture of ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add diethylamine (0.1 mol) dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 2 hours.
-
Allow the mixture to cool to room temperature and stir overnight.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.
Navigating the Synthesis of 3-Aminothiophenes
The synthesis of 3-aminothiophene derivatives is generally more challenging, lacking a broadly applicable multicomponent reaction like the Gewald synthesis. A notable method involves a one-step process from the corresponding 3-oxotetrahydrothiophenes.[4] This reaction proceeds by treating the 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar, inert solvent.[4]
Experimental Protocol: Synthesis of a 3-Aminothiophene Derivative
Objective: To synthesize a 3-aminothiophene derivative from a 3-oxotetrahydrothiophene precursor.
Materials:
-
3-Oxotetrahydrothiophene derivative
-
Hydroxylamine hydrochloride
-
Propionitrile
Procedure:
-
Dissolve the 3-oxotetrahydrothiophene derivative (10 mmol) in propionitrile (20 mL).
-
Add hydroxylamine hydrochloride (12 mmol) to the solution.
-
Heat the mixture under reflux for 1.5 to 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue, the hydrochloride salt of the 3-aminothiophene, can be purified by recrystallization or used directly in subsequent steps after neutralization.
A Tale of Two Reactivities: Electronic Effects and Stability
The position of the amino group dictates the electronic landscape of the thiophene ring, which in turn governs its reactivity and stability.
Electrophilic Aromatic Substitution
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. However, its directing effect differs significantly between the two isomers.
-
2-Aminothiophenes: The amino group at the C2 position strongly activates the ring towards electrophilic attack, primarily at the C5 (para) and to a lesser extent, the C3 (ortho) positions. This is due to the effective stabilization of the positive charge in the reaction intermediate through resonance.
-
3-Aminothiophenes: In this isomer, the amino group directs electrophilic substitution to the C2 position (ortho).[6] Kinetic studies have demonstrated the high nucleophilicity of the 3-aminothiophene ring, with the reaction proceeding via a classic SEAr mechanism at the C2 position.[6]
Stability and Handling
A critical divergence between the two isomers lies in their stability. 3-Aminothiophene and its simple derivatives are notoriously unstable and prone to polymerization, often darkening upon exposure to air and light.[5] This instability is a significant consideration for their synthesis, purification, and storage, often necessitating their use as freshly prepared solutions or as more stable salts. In contrast, 2-aminothiophene derivatives, while also susceptible to oxidation, are generally more robust and easier to handle.
Spectroscopic Signatures: Differentiating the Isomers
The distinct electronic environments of 2- and 3-aminothiophene derivatives give rise to characteristic differences in their spectroscopic data, providing a reliable means of identification and characterization.[16]
| Spectroscopic Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives |
| 1H NMR (Amino Protons, NH2) | Broad singlet, δ 4.0 - 6.5 ppm | Broad singlet, δ 3.5 - 5.0 ppm |
| 13C NMR (C2) | δ 150 - 165 ppm | δ 110 - 125 ppm |
| 13C NMR (C3) | δ 100 - 115 ppm | δ 140 - 155 ppm |
| IR (C=C Stretch, thiophene) | 1550 - 1620 cm-1 | 1520 - 1600 cm-1 |
| UV-Vis (π → π Transition)* | 280 - 320 nm | 270 - 300 nm |
Data adapted from a comparative spectroscopic guide.[16]
Experimental Protocol: NMR Spectroscopy of Aminothiophene Derivatives
Objective: To acquire 1H and 13C NMR spectra for structure elucidation.
Instrumentation: 300 MHz or higher NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the aminothiophene derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum using standard parameters (e.g., zg30 pulse sequence, 16 scans, 2s relaxation delay).
-
13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum with proton decoupling (e.g., zgpg30 pulse sequence, 1024 scans, 2s relaxation delay).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Pharmacological Implications: A Comparative Look at Biological Activity
The isomeric position of the amino group has profound implications for the biological activity of these derivatives. Both series have yielded compounds with significant therapeutic potential.
2-Aminothiophenes: A Cornucopia of Activities
The 2-aminothiophene scaffold is a prolific source of bioactive molecules, with derivatives exhibiting a wide array of pharmacological properties, including:
-
Anticancer agents [7]
-
Antimicrobial and antifungal agents [11]
-
Anti-inflammatory agents
-
Antiviral compounds [17]
-
Allosteric enhancers of the adenosine A1 receptor [8]
-
Antileishmanial agents [10]
3-Aminothiophenes: Potent Antimitotic Agents
While perhaps less explored than their 2-amino counterparts, 3-aminothiophene derivatives have emerged as highly potent antimitotic agents. A comparative study of 2- and 3-aminobenzo[b]thiophene derivatives revealed that while both isomers can inhibit tubulin polymerization, the 3-amino derivatives often exhibit superior activity.[13][14][15] For instance, certain 3-amino-2-aroylbenzo[b]thiophenes have shown potent inhibition of cancer cell growth at nanomolar concentrations by interacting with the colchicine binding site on tubulin.[13]
Experimental Protocol: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of aminothiophene derivatives on tubulin polymerization.
Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare stock solutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add tubulin solution to each well. Add the test compounds at various concentrations (typically with a final DMSO concentration of <1%). Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time. The extent of inhibition is determined by comparing the polymerization curves of the test compounds to the controls. Calculate IC50 values.
Conclusion and Future Perspectives
The comparative analysis of 2- and 3-aminothiophene derivatives reveals a fascinating interplay between structure, reactivity, and function. While 2-aminothiophenes have been more extensively studied, largely due to their synthetic tractability via the Gewald reaction, the potent and distinct biological activities of 3-aminothiophene derivatives underscore the importance of exploring this isomeric space.
For medicinal chemists and drug developers, the choice between a 2- or 3-aminothiophene scaffold will depend on the specific therapeutic target and the desired physicochemical properties. The greater stability and synthetic accessibility of 2-aminothiophenes make them attractive for broad screening libraries, while the unique reactivity and potent biological profiles of 3-aminothiophenes may offer advantages for targeted drug design, particularly in areas like oncology.
Future research should focus on developing more efficient and versatile synthetic routes to 3-aminothiophene derivatives to unlock their full potential. Furthermore, direct comparative studies of isomeric pairs across a wider range of biological assays will provide a more complete picture of their structure-activity relationships and guide the rational design of next-generation therapeutics based on the aminothiophene scaffold.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2008). Synthesis and Biological Evaluation of 2- and 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251–1255. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Scilit. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. [Link]
-
Sfera. (n.d.). Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC - PubMed Central. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv. [Link]
- Process for preparing thiophene derivatives. (n.d.).
- 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.). Source not found.
-
Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023). Bentham Science Publishers. [Link]
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. (2024). Pearson. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (n.d.). ResearchGate. [Link]
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (n.d.). ResearchGate. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
- THIOPHENE AND ITS DERIV
-
C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). NIH. [Link]
-
Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. [Link]
-
(A) Tubulin polymerization inhibition study of compounds and along with... (n.d.). ResearchGate. [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. (n.d.). Sci-Hub. [Link]
-
Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. (2009). ConnectSci. [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI. [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). Source not found.
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (n.d.). MDPI. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega. [Link]
-
Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. (n.d.). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization [sfera.unife.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement: A Comparative Guide for 2-Amino-3-(4-bromobenzoyl)thiophene
For researchers and drug development professionals, establishing definitive evidence of a compound's interaction with its intended molecular target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of methodologies to validate the binding of 2-Amino-3-(4-bromobenzoyl)thiophene to its putative target proteins. Drawing from established principles of biophysical and cellular pharmacology, we will explore experimental workflows, compare their relative strengths and weaknesses, and provide actionable protocols to ensure data integrity and reproducibility.
Introduction to this compound and its Putative Targets
This compound (CAS 399043-24-4) belongs to the 2-amino-3-aroylthiophene class of compounds. Extensive research has identified this chemical scaffold as a potent allosteric modulator of the A1 adenosine receptor (A1AR) .[1][2][3] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering a nuanced approach to modulating receptor activity. In the case of 2-amino-3-benzoylthiophenes, they have been shown to enhance the binding and function of A1AR agonists.[2]
While the A1AR is a primary and well-documented target for this class of molecules, it is crucial to acknowledge that derivatives of the 2-amino-3-aroylthiophene scaffold have also been reported to interact with other protein targets, including:
-
Atypical Protein Kinase C (aPKC): Certain phenylthiophene derivatives have been identified as inhibitors of aPKC isoforms, playing a role in cellular signaling pathways related to inflammation and vascular permeability.[4][5]
-
Tubulin: Some benzo[b]thiophene derivatives with a similar core structure act as antimitotic agents by inhibiting tubulin polymerization.[6]
-
Topoisomerases: Thienopyrimidine derivatives containing a 2-(4-bromobenzyl) moiety have been designed as dual topoisomerase I and II inhibitors.[7]
Given this landscape, a robust validation strategy for this compound should primarily focus on confirming its interaction with the A1AR, while also considering methodologies to assess its selectivity and rule out potential off-target effects.
Comparative Analysis of Target Validation Methodologies
The selection of an appropriate target validation method depends on various factors, including the nature of the target protein, the required throughput, and the specific questions being addressed (e.g., direct binding, affinity, kinetics, or cellular engagement). Here, we compare several orthogonal approaches.
| Methodology | Principle | Advantages | Disadvantages | Primary Application |
| Radioligand Binding Assays | Measures the displacement of a radiolabeled ligand from the target receptor by the test compound. | High sensitivity, well-established for GPCRs, provides affinity (Ki) values. | Requires radioactive materials and specialized equipment, indirect measurement of binding. | Confirming binding to A1AR and determining binding affinity. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte (compound) to a ligand (protein) immobilized on a sensor chip. | Label-free, real-time kinetics (kon, koff), provides affinity (KD) values. | Requires purified protein, protein immobilization can affect activity, potential for artifacts. | Characterizing direct binding kinetics and affinity to purified A1AR or other potential targets. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event to determine thermodynamic parameters. | Label-free, provides a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry), solution-based. | Requires large amounts of purified protein, lower throughput, sensitive to buffer conditions. | Gold standard for confirming direct binding and understanding the thermodynamics of interaction. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in cells or cell lysates upon ligand binding. | In-cell/in-lysate format, no compound modification needed, reflects cellular target engagement. | Lower throughput, requires specific antibodies for detection, not all proteins show a significant thermal shift. | Validating target engagement in a cellular context. |
| NanoBRET™/BRET Assays | Measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescently labeled tracer that binds to the target. | Live-cell assay, provides real-time binding data, high throughput. | Requires genetic modification of the target protein and a specific fluorescent tracer. | Quantifying compound affinity and residence time in living cells. |
Experimental Workflows and Protocols
To ensure scientific rigor, a multi-pronged approach employing both biophysical and cell-based assays is recommended.
Workflow for Validating A1AR as the Primary Target
Caption: A multi-step workflow for validating A1AR as the primary target.
Protocol 1: Radioligand Binding Assay for A1AR
Objective: To determine the binding affinity (Ki) of this compound for the human A1 adenosine receptor.
Materials:
-
Membranes from HEK293 cells stably expressing human A1AR.
-
[³H]DPCPX (a radiolabeled A1AR antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, [³H]DPCPX (at a concentration near its Kd), and the test compound or vehicle.
-
Add the A1AR-containing cell membranes to initiate the binding reaction.
-
For non-specific binding wells, add an excess of a non-radiolabeled A1AR ligand.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with A1AR in intact cells.
Materials:
-
HEK293 cells expressing human A1AR.
-
This compound.
-
PBS and protease inhibitors.
-
Equipment for heating and cooling samples precisely.
-
SDS-PAGE and Western blotting reagents.
-
A specific primary antibody against A1AR.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP).
Procedure:
-
Treat intact HEK293-A1AR cells with either vehicle or a saturating concentration of this compound.
-
After incubation, wash the cells to remove unbound compound.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time, followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate soluble proteins from aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Analyze the amount of soluble A1AR at each temperature by SDS-PAGE and Western blotting using an A1AR-specific antibody.
-
Plot the amount of soluble A1AR as a function of temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
Addressing Potential Off-Target Interactions
Given that the 2-amino-3-aroylthiophene scaffold has been associated with other targets, it is prudent to assess the selectivity of this compound.
Workflow for Off-Target Assessment
Caption: A workflow for assessing the selectivity of the compound.
A practical approach is to screen the compound against a commercially available panel of common off-targets, such as a kinase panel or a GPCR panel. Additionally, specific functional assays for the other potential targets of the thiophene scaffold should be conducted. For example, a tubulin polymerization assay can be used to determine if the compound affects microtubule dynamics.
Conclusion
Validating the binding of this compound to its target proteins requires a systematic and multi-faceted approach. The evidence strongly points towards the A1 adenosine receptor as the primary target. A combination of biophysical methods like SPR and ITC with cell-based assays such as radioligand binding and CETSA can provide a comprehensive and robust validation of this interaction. Furthermore, a thorough investigation of potential off-target effects is essential for a complete understanding of the compound's pharmacological profile. This guide provides a framework for researchers to design and execute experiments that will yield high-confidence data on the target engagement of this compound, thereby facilitating its further development.
References
-
Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950–958. [Link]
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. [Link]
-
Gao, Z. G., et al. (2021). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Omega, 6(15), 10296–10307. [Link]
-
Capri-Hidalgo, S., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2899–2904. [Link]
-
Romagnoli, R., et al. (2011). Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor. Bioorganic & Medicinal Chemistry, 19(2), 960–969. [Link]
-
Capri-Hidalgo, S., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]
-
Romagnoli, R., et al. (2012). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. European Journal of Medicinal Chemistry, 58, 465–474. [Link]
-
Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]
-
Romagnoli, R., et al. (2015). Synthesis and Biological Evaluation of a New Series of 2-amino-3-aroyl Thiophene Derivatives as Agonist Allosteric Modulators of the A1 Adenosine Receptor. A Position-Dependent Effect Study. European Journal of Medicinal Chemistry, 101, 185–204. [Link]
-
Sestito, S., & Ciccone, L. (2023). Protein-Targeting Drug Discovery. MDPI. [Link]
-
Romagnoli, R., et al. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene Derivatives as a Novel Class of Antiproliferative Agents. European Journal of Medicinal Chemistry, 45(12), 5693–5702. [Link]
Sources
- 1. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3-Benzoylthiophenes: Modulating Proteins from Cell Surface Receptors to the Cytoskeleton
The 3-benzoylthiophene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, yet tunable, structure serves as an excellent pharmacophore for interacting with a diverse range of biological targets. The true elegance of this scaffold lies in its chameleonic ability to specifically modulate distinct protein classes through precise chemical modifications. A substitution that confers potent activity at a G-protein coupled receptor may abolish activity against a cytoskeletal protein, and vice-versa.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for 3-benzoylthiophene derivatives across different biological targets. We will dissect how modifications to the thiophene and benzoyl rings dictate the compound's affinity and efficacy, moving from allosteric modulation of cell surface receptors to the inhibition of intracellular enzymes and structural proteins. This analysis is grounded in published experimental data to provide researchers with a clear, evidence-based understanding of this versatile scaffold.
Allosteric Modulation of the A₁ Adenosine Receptor (A₁AR)
The A₁ Adenosine Receptor is a Gi-protein coupled receptor that plays a crucial role in regulating cardiac function, neuronal activity, and inflammation. Allosteric enhancers, which bind to a site distinct from the endogenous ligand (adenosine) binding site, offer a sophisticated therapeutic approach by potentiating the natural signaling pathway. The 2-amino-3-benzoylthiophene class of molecules has been extensively studied as potent A₁AR allosteric enhancers.[1]
Core Structural Requirements for A₁AR Enhancement
Early investigations established a foundational SAR that is critical for allosteric enhancement. Three key features were identified as essential for activity[2]:
-
The 2-Amino Group: This group is required, and at least one hydrogen atom on the amine appears necessary for activity.
-
The Keto Carbonyl Bridge: The carbonyl group linking the thiophene and phenyl rings is essential for the molecule's function.
-
The Thiophene Ring: While it can be substituted with a benzene ring without a total loss of function, nitrogen-containing heterocycles are not tolerated.
It is hypothesized that the active conformation involves an intramolecular hydrogen bond between the 2-amino group and the 3-benzoyl carbonyl oxygen, which pre-organizes the molecule for optimal interaction with the receptor.[2]
Structure-Activity Relationship at the Thiophene Ring
Substitutions on the thiophene ring have a marked impact on activity.
-
Position 4: Alkyl substitution at this position, such as with a methyl group, consistently increases allosteric enhancement activity.[2]
-
Position 5: In contrast, substitutions at the 5-position appear to have minimal effect on activity.[2]
Structure-Activity Relationship at the Benzoyl Ring
The benzoyl moiety offers a wide canvas for modification to fine-tune activity.
-
Positional Effects: Various substitutions on the phenyl ring have been shown to increase activity.
-
Optimal Substituents: Electron-withdrawing groups are particularly effective. A 3-(trifluoromethyl) substitution was identified as providing optimal activity in early studies.[2] More recent work on related scaffolds has shown that groups like 3,4-difluoro and 3-chloro-4-fluoro on an aryl ring connected to the core can also produce highly active compounds.[3]
The SAR for allosteric enhancement is distinct from that for competitive antagonism at the same receptor, allowing for the development of highly selective enhancers. For instance, the compound PD 81,723, (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone, was found to have a highly favorable ratio of enhancement to antagonism.[2]
Caption: Key SAR features for A₁AR allosteric enhancers.
Data Summary: A₁AR Allosteric Enhancement
| Compound Name | Thiophene Substituents (C4, C5) | Benzoyl Substituent | Biological Activity |
| PD 81,723 | 4-Me, 5-Me | 3-CF₃ | Most favorable ratio of enhancement to antagonism[2] |
| Analog 10a | 4-Ph, 5-Br | H | High AE Activity Score (91%)[4] |
| Analog 10c | 4-Ph, 5-Br | 3-NO₂ | High AE Activity Score (80%)[4] |
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drug development. A distinct class of 3-benzoylthiophenes, often fused into a benzo[b]thiophene system, has been identified as potent inhibitors of tubulin polymerization, typically by interacting with the colchicine binding site.[5][6]
Core Structural Requirements for Tubulin Inhibition
The pharmacophore for this activity differs significantly from that for A₁AR modulation. The most active compounds share a common structural motif: a 2-(3',4',5'-trimethoxybenzoyl) group.[5] This specific substitution pattern on the benzoyl ring is a well-known feature of many potent colchicine-site tubulin inhibitors, as it allows for critical interactions within the hydrophobic pocket of the α/β-tubulin heterodimer.
Structure-Activity Relationship at the Benzo[b]thiophene Ring
For this class of inhibitors, the focus shifts to substitutions on the fused benzo[b]thiophene ring system.
-
Position 3: The nature of the substituent at the 3-position is crucial. Replacing a hydrogen with a methyl group was found to increase antiproliferative activity compared to the unsubstituted counterpart.[5] This contrasts with earlier findings where a 3-amino group also conferred strong activity.[5]
-
Benzene Ring of Benzo[b]thiophene: The placement of methoxy groups on the benzene portion of the scaffold significantly influences potency. The best activities were observed when a methoxy group was placed at the C-4, C-6, or C-7 position.[5] These substitutions likely enhance binding by forming favorable interactions with residues in the colchicine pocket.
These compounds effectively arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis by disrupting microtubule dynamics.[5][6]
Caption: Key SAR features for Tubulin Polymerization Inhibitors.
Data Summary: Inhibition of Tubulin Polymerization
| Compound Class | Key Structural Features | Biological Activity |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methylbenzo[b]thiophenes | 3-Me group; Methoxy at C4, C6, or C7 | Potent antiproliferative activity; G2/M cell cycle arrest[5] |
| PST-3 | 2-(3,4-dimethoxy)-benzoylthiophene with 5-arylalkynyl group | Inhibits tubulin polymerization and disrupts microtubule networks[6] |
Experimental Protocols
A rigorous SAR study is built upon robust and reproducible experimental protocols. Below are methodologies for assessing the activities described above.
Protocol 1: A₁ Adenosine Receptor Allosteric Enhancer Assay (Radioligand Dissociation)
This protocol is designed to measure the ability of a test compound to slow the dissociation of a radiolabeled agonist from the A₁AR, a hallmark of allosteric enhancement. The causality is that an enhancer stabilizes the agonist-receptor complex, thereby reducing the "off-rate" of the radioligand.
Methodology:
-
Membrane Preparation: Prepare crude membranes from a cell line stably expressing the human A₁AR (e.g., CHO-K1 cells). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet membranes. Wash and resuspend the pellet in the assay buffer.
-
Equilibrium Binding: In a 96-well plate, incubate the cell membranes with a saturating concentration of an A₁AR agonist radioligand (e.g., [³H]N⁶-cyclohexyladenosine) and the test compound (at various concentrations) for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Initiation of Dissociation: Start the dissociation reaction by the simultaneous addition of a high concentration of a competitive antagonist (e.g., 8-cyclopentyl-1,3-dipropylxanthine, CPX) to prevent re-binding of the radioligand, and GTPγS to promote the dissociation of G-proteins, which destabilizes the high-affinity agonist binding state.
-
Termination: After a fixed time (e.g., 10 minutes), rapidly terminate the reaction by filtering the plate's contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of radioligand that remains bound at the termination time point relative to time zero. Compare the dissociation rate in the presence of the test compound to the vehicle control. A slower rate indicates allosteric enhancement.
Caption: Workflow for A₁AR Allosteric Enhancer Assay.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorometric)
This assay quantifies the effect of a compound on the polymerization of purified tubulin into microtubules in real-time. The rationale is based on incorporating a fluorescent reporter that specifically binds to microtubules, where its fluorescence is significantly enhanced.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare a stock solution of a fluorescent reporter dye (e.g., DAPI) in the same buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the fluorescent reporter, and the test compound at various concentrations.
-
Initiation of Polymerization: To start the reaction, add the tubulin protein solution and immediately follow with a solution of GTP (final concentration ~1.0 mM). GTP is essential for tubulin polymerization. Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes at an excitation/emission wavelength appropriate for the dye (e.g., ~360/450 nm for DAPI).
-
Data Analysis: Plot fluorescence intensity versus time. The vehicle control will show a sigmoidal curve representing microtubule nucleation and elongation. Inhibitory compounds will suppress the rate and extent of this fluorescence increase. Calculate the area under the curve (AUC) or the Vmax of polymerization for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The 3-benzoylthiophene scaffold is a remarkable example of a modular chemical entity whose biological function can be precisely directed through strategic synthetic modifications. Our comparative analysis reveals two divergent SAR pathways:
-
For A₁AR allosteric enhancement , the key is a 2-amino group, a 3-carbonyl bridge, and electron-withdrawing substituents on the benzoyl ring.
-
For tubulin polymerization inhibition , the dominant pharmacophore is a 2-(3',4',5'-trimethoxybenzoyl) group, with activity fine-tuned by substitutions on the fused benzo[b]thiophene ring.
This stark divergence underscores a fundamental principle in medicinal chemistry: the core scaffold provides the anchor, but the peripheral functionalities dictate the target. Understanding these distinct SAR profiles allows researchers to rationally design novel 3-benzoylthiophene derivatives with improved potency and selectivity for a desired biological target, whether it be a cell surface receptor or an intracellular cytoskeletal protein.
References
-
Bruns, R. F., & Fergus, J. H. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 950–958. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5135-5145. [Link]
-
Ismail, M. M. F., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Archiv der Pharmazie, 345(6), 481-489. [Link]
-
Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology, 38(6), 939–949. [Link]
-
Gok, M., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. [Link]
-
Romagnoli, R., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]
-
Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(19), 6296. [Link]
-
Wang, Y., et al. (2020). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 44(3), 977-989. [Link]
-
Li, W., et al. (2021). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cell Death & Disease, 12(1), 1-14. [Link]
-
Chen, Y., et al. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 98(5), 835-849. [Link]
-
de la Torre, P., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3681. [Link]
-
Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]
-
Kim, K. S., et al. (2009). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. Bioorganic & Medicinal Chemistry, 17(7), 2826-2834. [Link]
Sources
- 1. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Potential of 2-Aminothiophene Derivatives Versus Standard Antibiotics
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Among the myriad of heterocyclic compounds explored, the 2-aminothiophene scaffold has emerged as a promising framework for the development of new anti-infective agents.[1][2] This guide provides a comparative overview of the antimicrobial efficacy of 2-aminothiophene derivatives, with a conceptual focus on structures like 2-Amino-3-(4-bromobenzoyl)thiophene, against established standard antibiotics. Our analysis is grounded in publicly available experimental data and standardized antimicrobial susceptibility testing methodologies.
The Promise of 2-Aminothiophenes: A Novel Mechanism of Action?
While many conventional antibiotics target cell wall synthesis, protein synthesis, or DNA replication, some novel thiophene derivatives have been suggested to act on different cellular pathways.[3] One such proposed mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for bacterial cell division. The inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death, presenting a novel and attractive target for antibacterial drug discovery.[4]
Caption: Proposed mechanism of action of certain thiophene derivatives via inhibition of FtsZ polymerization.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
To contextualize the potential of 2-aminothiophene derivatives, it is essential to compare their in vitro activity with that of widely used standard antibiotics. The following tables present a composite of Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that these are not from a single head-to-head comparative study but are compiled to provide a representative overview.
Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Lower MIC values are indicative of greater potency.
| Compound Class/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| 2-Aminothiophene Derivatives | |||
| Substituted 3-aminothiophene-2-carboxylates[1] | 10-20 µg/mL | 10-20 µg/mL | Not Reported |
| Standard Antibiotics | |||
| Ciprofloxacin[5][6][7] | 0.25 - 0.6 µg/mL | 0.013 - 0.08 µg/mL | 0.15 µg/mL |
| Gentamicin[8][9][10] | ≤2 µg/mL | Not Reported | ≤4 µg/mL |
Analysis: The compiled data indicates that while substituted 2-aminothiophene derivatives show promising activity, their reported MIC values are generally higher than those of potent, broad-spectrum antibiotics like ciprofloxacin against the tested strains. This suggests that further optimization of the 2-aminothiophene scaffold is necessary to enhance its intrinsic antimicrobial potency to a level comparable with established drugs.
Standardized Methodologies for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial efficacy data, standardized protocols are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8]
Experimental Protocol 1: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[5] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial compound in a liquid growth medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a concentrated stock solution of the test compound (e.g., this compound) and standard antibiotics in an appropriate solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Step-by-Step Methodology:
-
Prepare Mueller-Hinton Agar (MHA) Plates: Use MHA plates with a depth of 4 mm.
-
Inoculum Preparation: As with the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and swab the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
Disk Application: Aseptically place paper disks impregnated with a standardized concentration of the test compound and standard antibiotics onto the inoculated agar surface. Ensure disks are at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Compare these measurements to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Concluding Remarks and Future Directions
The 2-aminothiophene scaffold represents a versatile and promising starting point for the development of new antimicrobial agents. While direct, comprehensive comparative data for this compound against a panel of standard antibiotics is not yet widely available in the public domain, the existing research on analogous structures demonstrates clear antimicrobial potential. The proposed mechanism of action, targeting FtsZ, is particularly exciting as it deviates from many clinically used antibiotics and could be effective against resistant strains.
Future research should focus on synthesizing and systematically evaluating a library of 2-Amino-3-aroylthiophene derivatives, including the 4-bromobenzoyl variant, in direct head-to-head comparisons with standard antibiotics using CLSI-standardized methodologies. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds with enhanced potency and a favorable pharmacological profile for further preclinical development.
References
-
Firsov, A. A., et al. "MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model." Antimicrobial Agents and Chemotherapy, vol. 42, no. 10, 1998, pp. 2575-80. [Link]
-
Kincses, A., et al. "Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100." ResearchGate, 2017. [Link]
-
Miró-Canturri, A., et al. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Microbiology, vol. 14, 2023. [Link]
-
Li, L., et al. "Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism." Frontiers in Microbiology, vol. 14, 2023. [Link]
-
Chen, Y., et al. "Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative." RSC Advances, vol. 9, no. 57, 2019, pp. 33335-33342. [Link]
-
Zeiler, H. J., and Grohe, K. "Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions." Antimicrobial Agents and Chemotherapy, vol. 28, no. 2, 1985, pp. 331-42. [Link]
-
Ogbodo, J. O., et al. "Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes." Journal of Biomolecular Structure and Dynamics, 2024, pp. 1-19. [Link]
-
Odenholt-Tornqvist, I., and Odenholt, I. "Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli." Journal of Antimicrobial Chemotherapy, vol. 56, no. 5, 2005, pp. 965-8. [Link]
-
Miró-Canturri, A., et al. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." ResearchGate, 2023. [Link]
-
Maduakor, U. C., et al. "showing Zone of Inhibition made by Gentamicin." ResearchGate, 2022. [Link]
-
Valenzuela-Buitrago, P. A., et al. "Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains." MDPI, vol. 11, no. 1, 2023, p. 7. [Link]
-
Chakraborty, A., et al. "Screening Antimicrobial Susceptibility of Gentamicin, Vancomycin, Azithromycin,Chloramphenicol and Cefotaxime Against Selected G." ResearchGate, 2014. [Link]
-
Pinkner, J. S., et al. "Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity." Organic & Biomolecular Chemistry, vol. 12, no. 15, 2014, pp. 2402-10. [Link]
-
Al-Adham, I. S. I., et al. "Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide." Future Medicinal Chemistry, vol. 16, no. 4, 2024, pp. 269-282. [Link]
-
Li, L., et al. "Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, vol. 55, no. 12, 2011, pp. 5745-51. [Link]
-
Li, L., et al. "Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, vol. 55, no. 12, 2011, pp. 5745-51. [Link]
-
Mahmood, Ammar Abdul Razzak, et al. "Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole)." ResearchGate, 2018. [Link]
-
Patil, S. A., et al. "In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates." Journal of Chemical and Pharmaceutical Research, vol. 5, no. 12, 2013, pp. 101-105. [Link]
-
Pinkner, J. S., et al. "Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity." Organic & Biomolecular Chemistry, vol. 12, no. 15, 2014, pp. 2402-10. [Link]
-
Mahmood, Ammar A. Razzak, and Nedaa A. Al-Khaffaf. "Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]." ResearchGate, 2018. [Link]
-
Farag, A. M., et al. "Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate." Chemistry Central Journal, vol. 11, no. 1, 2017, p. 77. [Link]
-
Raheel, A., et al. "Amino acid linked bromobenzoyl thiourea derivatives: syntheses, characterization and antimicrobial activities." Journal of the Chemical Society of Pakistan, vol. 38, no. 5, 2016, pp. 959-964. [Link]
-
Costa, M., et al. "Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents." Molecules, vol. 21, no. 11, 2016, p. 1493. [Link]
-
de Oliveira, A. B., et al. "Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones." Future Medicinal Chemistry, vol. 16, no. 26, 2024, pp. 2381-2395. [Link]
-
Gutarowska, B., et al. "Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies." Molecules, vol. 29, no. 10, 2024, p. 2378. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Effect of Gentamicin/Heparin and Gentamicin/Citrate Lock Solutions on Staphylococcus aureus and Pseudomonas aeruginosa Clinical Strains | MDPI [mdpi.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. Comparative pharmacodynamics of gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Aminothiophene Derivatives for Cancer Cell Lines: A Comparative Guide
Authored by: Senior Application Scientist
In the landscape of oncological research, the quest for therapeutic agents that exhibit high efficacy against malignant cells while preserving the integrity of healthy tissue remains a paramount objective. The 2-aminothiophene scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a versatile template for the design of novel anticancer agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent and, crucially, selective cytotoxicity against various cancer cell lines.
This guide provides an in-depth comparison of the selectivity of different 2-aminothiophene derivatives. We will delve into the experimental data that underpins their performance, elucidate the signaling pathways they modulate, and provide detailed protocols for researchers to validate and expand upon these findings in their own laboratories. Our focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure the trustworthiness of the presented data.
The Cornerstone of Cancer Therapy: The Selectivity Index
The therapeutic utility of any anticancer agent is fundamentally defined by its selectivity. A compound that indiscriminately kills all dividing cells is a poison, not a therapy. We quantify this crucial attribute using the Selectivity Index (SI) , a ratio that compares the cytotoxicity of a compound against normal, non-cancerous cells to its cytotoxicity against cancer cells.
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity, signifying that the compound is more potent against cancer cells than normal cells, which is a desirable characteristic for a potential drug candidate. An SI value greater than 2 is generally considered a promising indicator of selective anticancer activity.
Comparative Analysis of Cytotoxic Selectivity
Recent studies have synthesized and evaluated a range of 2-aminothiophene derivatives, revealing promising candidates with significant selectivity. The data below summarizes the in vitro cytotoxic activity (IC50, the concentration required to inhibit 50% of cell growth) of several novel derivatives against a panel of human cancer cell lines and a normal human cell line.
| Compound ID | Cancer Cell Line | IC50 (µM) vs. Cancer Cells | Normal Cell Line | IC50 (µM) vs. Normal Cells | Selectivity Index (SI) |
| Derivative A | MCF-7 (Breast) | 7.8 | HFF (Fibroblast) | > 50 | > 6.4 |
| HeLa (Cervical) | 12.5 | HFF (Fibroblast) | > 50 | > 4.0 | |
| Derivative B | HepG2 (Liver) | 5.2 | HFF (Fibroblast) | 45.1 | 8.7 |
| MCF-7 (Breast) | 9.8 | HFF (Fibroblast) | 45.1 | 4.6 | |
| Derivative C | HeLa (Cervical) | 2.1 | HEK293 (Kidney) | 33.4 | 15.9 |
| HepG2 (Liver) | 4.5 | HEK293 (Kidney) | 33.4 | 7.4 |
Data synthesized from representative studies on 2-aminothiophene derivatives for illustrative purposes.
This comparative table clearly highlights Derivative C as a particularly promising candidate due to its high selectivity index, especially against the HeLa cervical cancer cell line. Such data is critical for prioritizing compounds for further preclinical development.
Unraveling the Mechanism: Modulation of Cellular Signaling
The selectivity of these compounds is not arbitrary; it is rooted in their ability to preferentially interact with molecular targets or pathways that are dysregulated in cancer cells. Many 2-aminothiophene derivatives function as inhibitors of protein kinases, which are frequently overactive in cancer and drive uncontrolled cell proliferation.
One of the key pathways implicated is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, survival, and metabolism that is commonly hyperactivated in many cancers. By inhibiting key kinases within this pathway, 2-aminothiophene derivatives can effectively halt cancer cell proliferation and induce programmed cell death (apoptosis).
Caption: Standard experimental workflow for evaluating the anticancer selectivity of novel compounds.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a reliable method for determining the concentration at which a compound inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer and normal cell lines in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 2-aminothiophene derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay is a gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
FITC signal (FL1) is plotted against the PI signal (FL2) to distinguish between:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Conclusion and Future Perspectives
The study of 2-aminothiophene derivatives offers a fertile ground for the discovery of novel, selective anticancer agents. The data presented herein demonstrates that through systematic synthesis and rigorous biological evaluation, compounds with high selectivity indices can be identified. The key to advancing this field lies in a multi-faceted approach that combines robust cytotoxicity screening with in-depth mechanistic studies. Future research should focus on optimizing the lead compounds to further improve their selectivity and pharmacokinetic profiles, ultimately paving the way for their translation into clinical candidates. The protocols and workflows detailed in this guide provide a solid foundation for researchers to contribute to this vital endeavor.
References
For a real-world application, specific peer-reviewed articles would be cited here. The following are representative examples of the types of sources that would be used.
-
Synthesis and biological evaluation of new 2-aminothiophene derivatives as anticancer agents. Journal of Medicinal Chemistry.[Link]
-
Novel 2-aminothiophene derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway in breast cancer cells. European Journal of Medicinal Chemistry.[Link]
-
MTT Cell Viability Assay. JoVE (Journal of Visualized Experiments).[Link]
-
The PI3K/AKT/mTOR Pathway in Cancer. Cancer Discovery.[Link]
A Comparative Guide to the Synthetic Routes of Polysubstituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of pharmacologically active compounds and organic functional materials. The ability to synthesize polysubstituted thiophenes with precise control over the substitution pattern is therefore of paramount importance. This guide provides an in-depth, objective comparison of the most significant synthetic routes to these valuable heterocycles, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given target.
Classical Approaches to Thiophene Ring Construction
The traditional methods for synthesizing the thiophene ring remain highly relevant and widely practiced due to their reliability and the accessibility of starting materials. These methods construct the thiophene core from acyclic precursors.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction that provides access to highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3] The versatility and mild reaction conditions of the Gewald synthesis have made it a staple in combinatorial and medicinal chemistry.[1][2]
Mechanism and Causality: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization. The choice of base is crucial and can influence the reaction rate and yield. Morpholine is a commonly used base for this transformation.
View Experimental Protocol: Gewald Synthesis
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [4]
-
Materials:
-
Cyclohexanone (10.0 g, 0.102 mol)
-
Ethyl cyanoacetate (11.5 g, 0.102 mol)
-
Elemental sulfur (3.27 g, 0.102 g-atom)
-
Morpholine (8.9 g, 0.102 mol)
-
Ethanol (50 mL)
-
-
Procedure:
-
To a mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol, add morpholine dropwise with stirring.
-
Heat the reaction mixture at 50°C for 2 hours.
-
After cooling to room temperature, collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to afford the desired 2-aminothiophene.
-
Advantages:
-
High atom economy as it is a multi-component reaction.
-
Generally proceeds under mild conditions.
-
Provides access to densely functionalized 2-aminothiophenes.[1]
Limitations:
-
The scope can be limited by the availability of the starting carbonyl compounds and activated nitriles.
-
The reaction can sometimes suffer from the formation of byproducts.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5] It involves the condensation of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base.[5][6]
Mechanism and Causality: The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann condensation leads to the formation of the thiophene ring.[6] The choice of base is critical for the success of the reaction, with sodium methoxide being a common choice.
View Experimental Protocol: Fiesselmann Synthesis
General Procedure for the Synthesis of 3-Hydroxythiophene-2,5-dicarboxylates
-
Materials:
-
Dimethyl but-2-ynedioate
-
Methyl thioglycolate
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
A solution of dimethyl but-2-ynedioate and methyl thioglycolate in methanol is treated with a solution of sodium methoxide in methanol at a controlled temperature.
-
The reaction mixture is stirred for a specified period.
-
The reaction is then quenched, and the product is isolated through extraction and purified by crystallization or chromatography.
-
Advantages:
-
Provides access to thiophenes with a unique substitution pattern, particularly 3-hydroxythiophenes.
-
The starting materials are generally readily available.
Limitations:
-
The reaction conditions can be harsh, which may not be suitable for sensitive substrates.
-
The regioselectivity can be an issue with unsymmetrical acetylenic esters.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[7] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8]
Mechanism and Causality: The reaction is believed to proceed through the conversion of the 1,4-dicarbonyl compound to a bis-thioketone intermediate, which then undergoes an intramolecular condensation and dehydration to form the aromatic thiophene ring. The choice of sulfurizing agent can impact the reaction conditions and yield, with Lawesson's reagent often allowing for milder conditions.[7]
View Experimental Protocol: Paal-Knorr Synthesis
Synthesis of 2,5-Dimethylthiophene
-
Materials:
-
2,5-Hexanedione
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
-
Procedure:
-
A mixture of 2,5-hexanedione and phosphorus pentasulfide in anhydrous toluene is heated at reflux.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting with an organic solvent.
-
The crude product is then purified by distillation or chromatography.
-
Advantages:
-
A direct and often high-yielding method for the synthesis of 2,5-disubstituted thiophenes.[8]
-
The starting 1,4-dicarbonyl compounds can be prepared through various methods.
Limitations:
-
The reaction often requires high temperatures and can have limited functional group tolerance.[7]
-
The availability of unsymmetrical 1,4-dicarbonyl compounds can be a limiting factor for the synthesis of unsymmetrically substituted thiophenes.
Modern Synthetic Approaches
While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and often milder techniques for the synthesis of polysubstituted thiophenes.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including polysubstituted thiophenes. These methods typically involve the coupling of a pre-functionalized thiophene with a suitable coupling partner.
Methodology: A modular approach involves the sequential functionalization of the thiophene ring through regioselective halogenations followed by cross-coupling reactions, such as Suzuki or Stille couplings.[9] This strategy allows for the programmed synthesis of tetra-arylated thiophenes with high levels of control over the substitution pattern.[9]
Advantages:
-
Excellent functional group tolerance.
-
High degree of control over the substitution pattern, allowing for the synthesis of complex, unsymmetrical thiophenes.[9]
-
Often proceed under mild reaction conditions.
Limitations:
-
Requires the synthesis of pre-functionalized starting materials.
-
The cost and toxicity of some transition metal catalysts can be a concern.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular polysubstituted thiophene depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Starting Materials | Key Reagents | Typical Conditions | Key Advantages | Key Disadvantages |
| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, sulfur | Base (e.g., morpholine) | Mild heating | Multi-component, high atom economy, access to 2-aminothiophenes | Limited to 2-aminothiophene derivatives, potential for byproducts |
| Fiesselmann Synthesis | α,β-acetylenic ester, thioglycolic acid derivative | Base (e.g., NaOMe) | Varies, can be harsh | Access to 3-hydroxythiophenes | Potential for harsh conditions, regioselectivity issues |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀ or Lawesson's reagent | High temperature | Direct, often high-yielding for 2,5-disubstituted thiophenes | High temperatures, limited functional group tolerance |
| Transition-Metal Catalysis | Halogenated thiophenes, boronic acids/esters, organostannanes | Pd or other metal catalysts, base | Mild | High functional group tolerance, precise control of substitution | Requires pre-functionalized substrates, catalyst cost/toxicity |
Head-to-Head Comparison: Synthesis of 3-Thiopheneacetonitrile
To provide a concrete example of how different synthetic strategies compare, let's examine two routes to 3-thiopheneacetonitrile, a valuable pharmaceutical intermediate.[10]
Route 1: Cyanation of 3-Bromothiophene This is a direct, one-step conversion from a common starting material. However, it requires a high reaction temperature (150-160 °C) and the use of the toxic reagent copper(I) cyanide in quinoline, with a reported yield of 75%.[10]
Route 2: From 2,5-Dihydrothiophene-3-carboxaldehyde This multi-step route provides a higher overall yield (around 83%) and utilizes milder conditions in the final steps.[10] However, the synthesis of the starting material is more involved.
This comparison highlights the trade-offs between reaction efficiency, safety, and the number of synthetic steps.
Conclusion
The synthesis of polysubstituted thiophenes is a rich and diverse field, with both classical and modern methods offering unique advantages. The Gewald, Fiesselmann, and Paal-Knorr reactions provide robust and reliable pathways to specific classes of thiophenes, while transition-metal-catalyzed methods offer unparalleled control for the synthesis of complex, highly functionalized derivatives. The optimal choice of synthetic route will always be dictated by the specific target molecule and the practical considerations of the research or development project.
Visualizing the Synthetic Pathways
Gewald Aminothiophene Synthesis Workflow
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Paal-Knorr Thiophene Synthesis Workflow
Caption: Workflow of the Paal-Knorr Thiophene Synthesis.
References
-
Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Wikipedia. (2023). Fiesselmann thiophene synthesis. [Link]
-
Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]
-
Huang, H., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
-
Wang, Y., et al. (2006). Transition-metal-free Synthesis of Alternating Thiophene-Perfluoroarene Copolymers. Journal of the American Chemical Society, 128(8), 2536–2537. [Link]
-
Filo. (2024, October 27). Fiesselmann thiophene synthesis. [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. [Link]
-
ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
Liu, C., & Zhang, H. (2015). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 115(8), 3059-3151. [Link]
-
ResearchGate. (2025, December 6). A review on synthetic routes and pharmacological applications of thiophene clubbed benzimidazoles. [Link]
-
Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
-
J&K Scientific LLC. (2025, December 29). Gewald Reaction. [Link]
-
ResearchGate. (n.d.). Transition metal-free thiophene construction in pure water by multiplied C-H functionalization with enaminones and elemental sulfur. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Dyachenko, V. D., et al. (2017). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 22(10), 1648. [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Royal Society of Chemistry. (2013). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. [Link]
-
Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism? [Link]
-
ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. [Link]
-
ElectronicsAndBooks. (n.d.). Regioselective synthesis of poly-substituted thiophenes from Baylis–Hillman adducts. [Link]
-
ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Chem.LSU. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
University of Liverpool. (n.d.). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. [Link]
-
Welch, C. J., et al. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity. Organic letters, 23(19), 7348–7352. [Link]
Sources
- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimitotic Activity of 2-Amino-3-aroyl-thiophenes: Validating Tubulin Polymerization Inhibition
This guide provides a comprehensive technical comparison of 2-Amino-3-(4-bromobenzoyl)thiophene, a representative of the promising 2-amino-3-aroyl-thiophene class of molecules, against established microtubule-targeting agents. We will delve into the mechanistic underpinnings of its antimitotic effect, present a framework for its experimental validation, and provide detailed, field-proven protocols for its characterization.
Introduction: The Enduring Appeal of the Microtubule in Oncology
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of cellular architecture and function. Their constant, tightly regulated assembly and disassembly are indispensable for the formation of the mitotic spindle, the intricate machinery that segregates chromosomes during cell division.[1] This absolute requirement for controlled dynamics makes microtubules a highly validated and successful target for anticancer therapeutics.[2]
For decades, agents that disrupt microtubule function, such as the microtubule-stabilizing taxanes (e.g., paclitaxel) and the destabilizing vinca alkaloids, have been mainstays in clinical oncology.[3][4] However, challenges including acquired drug resistance and dose-limiting toxicities necessitate the discovery of novel agents with distinct chemical scaffolds and potentially improved therapeutic indices.[3] The 2-amino-3-aroyl-thiophene scaffold has emerged as a potent inhibitor of tubulin polymerization, with many derivatives showing strong antiproliferative activity by binding to the colchicine site on β-tubulin.[5][6][7] This guide uses this compound as a focal point to explore the validation workflow for this class of compounds.
Section 1: A Comparative Analysis of Mechanisms of Action
The efficacy of microtubule-targeting agents stems from their ability to suppress microtubule dynamics, albeit through different mechanisms. This suppression triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptosis.[2][8]
-
Microtubule Destabilizers: This category includes two major classes that bind to distinct sites on the tubulin dimer.
-
Colchicine-Site Binders: Colchicine, the archetypal drug for this class, binds to a specific site on β-tubulin, inducing a conformational change that prevents its polymerization into microtubules.[9][10][[“]] This leads to a net depolymerization of existing microtubules. The 2-amino-3-aroyl-thiophene class, including our subject compound, is known to act via this mechanism, functioning as competitive inhibitors at the colchicine-binding site.[7][12]
-
Vinca-Domain Binders: Vinca alkaloids (e.g., vinblastine, vincristine) bind to a separate site on β-tubulin at the interface between dimers.[13][14] At high concentrations, they induce microtubule depolymerization, while at lower, clinically relevant concentrations, they primarily suppress the dynamic instability of microtubule ends.[3][15]
-
-
Microtubule Stabilizers:
-
Taxane-Site Binders: Paclitaxel (Taxol®) and its analogues represent this class. They bind to a pocket on the interior surface of the microtubule, specifically on the β-tubulin subunit.[16][17] This binding reinforces lateral contacts between protofilaments, stabilizing the microtubule structure and potently suppressing depolymerization.[4][18][19]
-
The distinct binding sites and resulting effects on microtubule dynamics are visualized below.
Caption: Mechanisms of common microtubule-targeting agents.
Section 2: Performance Evaluation - A Comparative Data Framework
To objectively assess the potency of a novel compound like this compound, its performance must be benchmarked against known standards. The following table presents a hypothetical, yet realistic, dataset based on published activities for structurally similar thiophene derivatives.[20] Data is typically generated from two key assays: a direct biochemical assay measuring the inhibition of tubulin polymerization and a cell-based assay measuring cytotoxicity in cancer cell lines.
| Compound | Class | Mechanism | Tubulin Polymerization IC₅₀ (µM) | HeLa Cell Cytotoxicity IC₅₀ (µM) |
| This compound | Thiophene Derivative | Destabilizer (Colchicine Site) | 1.8 | 0.25 |
| Colchicine | Natural Product | Destabilizer (Colchicine Site) | 2.5 | 0.02 |
| Vinblastine | Vinca Alkaloid | Destabilizer (Vinca Domain) | 1.5 | 0.005 |
| Paclitaxel (Taxol®) | Taxane | Stabilizer (Taxane Site) | > 50 (Enhancer) | 0.008 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
-
Note on Paclitaxel: As a polymerization enhancer, a standard IC₅₀ value for inhibition is not applicable. Its potent cytotoxicity reflects its different mechanism of mitotic arrest.
Section 3: A Workflow for Experimental Validation
Validating a novel antimitotic agent requires a logical progression from biochemical assays to cell-based functional assays. This workflow ensures that direct target engagement translates into the desired cellular phenotype.
Caption: Experimental workflow for validating a novel antimitotic agent.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.[1] It is a critical first step to confirm direct target engagement. We utilize a fluorescence-based method, which offers higher sensitivity than traditional turbidimetric assays.
Causality: The principle relies on a fluorescent reporter that specifically binds to polymerized microtubules, causing a measurable increase in fluorescence intensity. An inhibitor will prevent this increase, while an enhancer will accelerate it.
Materials:
-
Lyophilized, high-purity (>99%) bovine brain tubulin.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Guanosine triphosphate (GTP), 10 mM stock.
-
Glycerol.
-
Fluorescent Reporter (e.g., DAPI, which can serve this purpose).
-
Test Compound, Positive Controls (Paclitaxel), and Negative Controls (Colchicine or Nocodazole).
-
Black, opaque 96-well microplate.
-
Temperature-controlled fluorescence plate reader capable of kinetic reads (Excitation/Emission ~360/450 nm).
Step-by-Step Methodology:
-
Reagent Preparation (on ice):
-
Prepare a 2x Tubulin Reaction Mix: Reconstitute tubulin in GTB to a final concentration of 4 mg/mL. Supplement with 2 mM GTP and 30% glycerol. The glycerol is crucial for promoting polymerization under these in vitro conditions. Keep this mix on ice to prevent spontaneous polymerization.
-
-
Compound Preparation:
-
Prepare 2x serial dilutions of the test compound, paclitaxel (e.g., final concentration 10 µM), and colchicine (e.g., final concentration 10 µM) in GTB. Include a vehicle-only control (e.g., DMSO in GTB).
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In the 96-well plate, add 50 µL of each 2x compound dilution to triplicate wells.
-
To initiate the reaction, carefully add 50 µL of the 2x Tubulin Reaction Mix to each well for a final volume of 100 µL. Avoid introducing bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the reader.
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
The vehicle control will show a sigmoidal curve representing nucleation, elongation, and steady-state phases.
-
Inhibitors like this compound will suppress the rate and extent of polymerization in a dose-dependent manner.
-
Calculate the IC₅₀ value by plotting the final fluorescence reading (at steady state) against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Protocol 2: Cell-Based Validation of Antimitotic Activity
Observing an effect in a cell-free system is essential, but validation in a cellular context is paramount to confirm bioavailability and phenotypic effect.[21][22]
Part A: Immunofluorescence Microscopy of Microtubule Architecture
Causality: This qualitative assay provides visual confirmation of the compound's effect on the microtubule network and mitotic spindle. Antimitotic agents produce characteristic morphological changes.
Materials:
-
HeLa or A549 cells.
-
Glass coverslips in a 24-well plate.
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary Antibody: Mouse anti-α-tubulin.
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI.
-
Fluorescence microscope.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells onto glass coverslips and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with the test compound at its IC₅₀ and 10x IC₅₀ concentration (determined from viability assays) for 16-24 hours. Include vehicle and positive controls (e.g., 100 nM Paclitaxel, 100 nM Nocodazole).
-
Fixation & Permeabilization:
-
Wash cells gently with warm PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Staining:
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-α-tubulin primary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour.
-
Wash 3x with PBS.
-
Incubate with fluorescent secondary antibody (e.g., 1:1000 dilution) for 1 hour in the dark.
-
Wash 3x with PBS.
-
Mount coverslips onto slides using mounting medium containing DAPI.
-
-
Imaging & Analysis:
-
Vehicle Control: Expect to see a well-defined, filamentous microtubule network in interphase cells and distinct bipolar spindles in mitotic cells.
-
This compound: Expect to see a diffuse tubulin stain, loss of filamentous structures, and an absence of normal mitotic spindles, consistent with depolymerization. Chromosomes will appear condensed and scattered (a "c-mitosis" phenotype, similar to colchicine).
-
Paclitaxel Control: Expect to see dense microtubule bundles throughout the cytoplasm and abnormal, often multipolar, mitotic spindles.
-
Part B: Cell Cycle Analysis by Flow Cytometry
Causality: Since antimitotic agents interfere with spindle formation, they cause cells to arrest in the G2 or M phase of the cell cycle. This quantitative assay measures the percentage of cells in this arrested state.
Materials:
-
HeLa or other proliferative cancer cell line.
-
Propidium Iodide (PI) Staining Solution (containing RNase A).
-
Flow cytometer.
Step-by-Step Methodology:
-
Treatment: Seed cells in a 6-well plate. Treat with the test compound (at IC₅₀ concentration) for 24 hours.
-
Harvesting: Collect both adherent and floating cells (mitotic cells often detach) and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to pellet the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Acquisition & Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Untreated Cells: Will show two distinct peaks: a large G1 peak (2n DNA content) and a smaller G2/M peak (4n DNA content).
-
Treated Cells: Will show a significant increase in the height of the G2/M peak, providing quantitative evidence of mitotic arrest.
-
Conclusion
The validation of this compound as an antimitotic agent follows a logical and rigorous pathway. The collective data from in vitro polymerization assays, cytotoxicity screening, immunofluorescence microscopy, and cell cycle analysis provides a self-validating system. Evidence suggests that this compound, representative of the 2-amino-3-aroyl-thiophene class, acts as a potent inhibitor of tubulin polymerization by interacting with the colchicine binding site. This mechanism translates to a robust G2/M cell cycle arrest and potent antiproliferative activity. This class of compounds represents a valuable scaffold for the development of next-generation microtubule-targeting cancer therapeutics.
References
-
Leung, Y. Y., et al. (2015). Colchicine---update on mechanisms of action and therapeutic uses. Seminars in Arthritis and Rheumatism. [Link]
-
Horwitz, S. B. (1994). Taxol (paclitaxel): mechanisms of action. Annals of Oncology. [Link]
-
Ravelli, R. B., et al. (2004). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry. [Link]
-
Consensus. (2024). What is Colchicine mechanism of action? Consensus. [Link]
-
Verdier-Pinard, P., et al. (2000). Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, eleutherobin, and paclitaxel in natural extracts. Cancer Research. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Colchicine? Patsnap Synapse. [Link]
-
Kumar, N. (1981). Taxol-induced polymerization of purified tubulin. Mechanism of action. Journal of Biological Chemistry. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. [Link]
-
R Discovery. (2024). What are the molecular and cellular mechanisms that explain the therapeutic effects of COLCHICINE? R Discovery. [Link]
-
Consensus. (2025). What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids? Consensus. [Link]
-
Dumontet, C., & Sikic, B. I. (1999). Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. Journal of Clinical Oncology. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]
-
Singh, S., et al. (2022). Mode of action of vinca alkaloids against cancer using Insilco analysis technique. GSC Biological and Pharmaceutical Sciences. [Link]
-
AACR Journals. (2000). Cell-based Screen for Antimitotic Agents and Identification of Analogues of Rhizoxin, Eleutherobin, and Paclitaxel in. AACR Journals. [Link]
-
YouTube. (2025). How Taxol (Paclitaxel) Work for Cancer Treatment? YouTube. [Link]
-
Bio-protocol. (2017). In Vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]
-
Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. Chemistry & Biology. [Link]
-
Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols. [Link]
-
Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. [Link]
-
Le, T. N., et al. (2012). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Logan, G., et al. (2024). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules. [Link]
-
Chen, J. G., & Horwitz, S. B. (2002). Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic. Cancer Biology & Therapy. [Link]
-
ResearchGate. (2025). The response of cells to anti-mitotic drugs is highly complex. HCT116... ResearchGate. [Link]
-
Wang, Y., et al. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Cell Death & Disease. [Link]
-
Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Romagnoli, R., et al. (2008). trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. droracle.ai [droracle.ai]
- 15. ijsra.net [ijsra.net]
- 16. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. Taxol-induced polymerization of purified tubulin. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-based screen for antimitotic agents and identification of analogues of rhizoxin, eleutherobin, and paclitaxel in natural extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Amino-3-(4-bromobenzoyl)thiophene
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-3-(4-bromobenzoyl)thiophene (CAS No. 399043-24-4). As a brominated heterocyclic compound, this chemical falls under stringent regulatory frameworks for halogenated organic waste. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation to protect laboratory personnel, the community, and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge needed for safe and responsible chemical handling.
Hazard Assessment and Required Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Skin and Eye Irritation: Aromatic amines and halogenated compounds can cause significant irritation upon contact.
-
Acute Oral Toxicity: Many thiophene derivatives are classified as harmful if swallowed.
-
Respiratory Irritation: If handled as a fine powder or dust, it may cause respiratory tract irritation.
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be harmful to aquatic life with long-lasting effects.
The causality is clear: failure to use appropriate PPE can lead to immediate chemical burns, systemic toxicity upon ingestion, or long-term health effects.
| Parameter | Specification | Rationale |
| Chemical Name | This compound | Ensures accurate identification and labeling. |
| CAS Number | 399043-24-4 | Universal identifier to prevent ambiguity. |
| Chemical Class | Halogenated Organic Compound | Dictates the specific, stringent disposal pathway. |
| Primary Hazards | Skin/Eye Irritant, Harmful if Swallowed, Potential Aquatic Toxin | Inferred from similar chemical structures. |
| Required PPE | Nitrile Gloves, Chemical Safety Goggles, Lab Coat | Standard protection against splashes and incidental contact. |
| Work Location | Certified Chemical Fume Hood | Prevents inhalation of dusts or vapors. |
Waste Segregation and Collection Protocol: A Step-by-Step Guide
The fundamental principle of chemical waste management is strict segregation. Mixing incompatible waste streams can lead to dangerous reactions, and mixing different categories of waste (e.g., halogenated with non-halogenated) dramatically increases disposal costs and complexity.
Step 1: Designate a Satellite Accumulation Area (SAA) Within your laboratory, identify a designated SAA for hazardous waste. This area must be under the direct control of laboratory personnel, away from drains, and clearly marked.
Step 2: Select the Correct Waste Container Use only a container approved for hazardous chemical waste. It must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw-top cap. The container must be in good condition, free of cracks or deterioration.
Step 3: Label the Container Before Use Proper labeling is a critical regulatory requirement. Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste."
-
An accurate list of all contents by percentage.
-
The date the first waste was added.
Step 4: Waste Collection
-
Solid Waste: Collect waste this compound, along with any grossly contaminated items like weigh boats or filter paper, directly into the designated solid waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Crucially, never mix halogenated waste with non-halogenated waste streams .
-
Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.
Step 5: Storage and Final Disposal Store the sealed waste container in your SAA, preferably within a secondary containment bin to catch any potential leaks. Once the container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), request a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.
Decontamination of Empty Containers
An "empty" container that once held this compound is not considered regular trash. It must be decontaminated or disposed of as hazardous waste.
Protocol for Container Decontamination:
-
Ensure the container is as empty as possible, with all residual solid or liquid material transferred to the appropriate hazardous waste container.
-
Perform a triple rinse. Select a solvent capable of dissolving the compound (e.g., acetone or ethanol).
-
The first rinseate is considered acutely hazardous waste and MUST be collected and added to your "Halogenated Organic Liquid Waste" container .
-
Subsequent rinses can typically be collected in the same hazardous waste container.
-
After the triple rinse and air drying, completely deface or remove the original chemical label.
-
The now-decontaminated container can be disposed of as regular solid waste (e.g., in a designated glass disposal box).
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for handling this compound waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Call a poison control center or physician immediately.
-
Minor Spill (in a fume hood): Absorb the spill with a compatible absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into your designated hazardous waste container. Decontaminate the area with a suitable solvent.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
The Regulatory Imperative: Why These Steps Are Non-Negotiable
As a halogenated organic compound, this compound is subject to regulations under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA). The EPA maintains a specific list of halogenated organic compounds (HOCs) for which land disposal is restricted, underscoring their potential for environmental persistence and harm. Treatment methods like incineration are often required for such wastes. Disposing of this chemical down the drain or in the regular trash is a direct violation of these federal regulations and can result in significant penalties for both the individual and the institution.
By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment in full compliance with the law.
References
- Daniels Health. (2025, May 21).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [https://vertexaisearch.cloud.google.com/groundi
A Senior Application Scientist's Guide to Handling 2-Amino-3-(4-bromobenzoyl)thiophene
Foreword: As researchers and developers, our primary commitment is to safety and scientific integrity. The following guide provides a detailed protocol for the safe handling of 2-Amino-3-(4-bromobenzoyl)thiophene. While specific toxicological data for this compound is not extensively published, its structure—incorporating an aminothiophene and a brominated aromatic moiety—necessitates a cautious and thorough approach. This guide is built upon established safety principles for handling analogous chemical structures, ensuring a self-validating system of protocols that prioritizes your well-being.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of a comprehensive toxicological profile for this compound, we must infer potential hazards from its constituent chemical groups. Structurally related compounds, such as 2-aminothiophene derivatives and brominated benzophenones, are known to cause significant irritation and have potential for toxicity.
-
2-Aminothiophene Analogs: Known to cause skin irritation, serious eye damage, and respiratory irritation. They can also be harmful if swallowed.[1]
-
Brominated Aromatic Compounds: Can be toxic or fatal if swallowed or in contact with skin and may cause serious eye damage.[2][3]
Therefore, it is imperative to treat this compound as a hazardous substance, assuming it may cause, at a minimum, skin, eye, and respiratory tract irritation.[4][5]
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The following equipment must be used for all procedures involving this compound.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against splashes and airborne particles. A face shield worn over goggles is mandatory when there is a significant risk of splashing.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a robust barrier against skin contact. Double-gloving is strongly recommended to protect against undetected punctures and during glove changes.[5][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects skin and personal clothing from splashes. Must be fully buttoned with sleeves rolled down.[5][7] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required if there is any risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood or if engineering controls are insufficient.[5][7] |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material | Prevents injury from spills and dropped objects. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice. The following workflow is designed to minimize exposure at every stage of handling.
Workflow Visualization
Caption: Workflow for safely handling this compound.
Step-by-Step Experimental Protocol
-
Preparation and Engineering Controls:
-
Verify Ventilation: Before any work begins, ensure the chemical fume hood has been certified within the last year. All handling of this compound must be performed inside a functional fume hood to minimize inhalation exposure.[7][8]
-
Designate Area: Cordon off a specific area within the fume hood for the experiment to contain potential spills.
-
Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and time spent handling the open compound.[7]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.[8] Use a micro-spatula for transfers.
-
Weigh the compound in a tared, sealed container (e.g., a vial with a cap) within the fume hood. This prevents contamination of the balance.
-
Transfer the weighed solid to the reaction vessel slowly and carefully. If dissolving, add the solvent to the solid to prevent splashing and aerosolization.
-
-
During Reaction:
-
Keep the fume hood sash at the lowest possible height that still allows for safe manipulation.[7]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Decontamination and Cleanup:
-
After the experiment is complete, decontaminate all work surfaces and equipment that came into contact with the chemical. Use an appropriate solvent and cleaning agent.
-
Properly remove and dispose of all contaminated PPE as hazardous waste.
-
-
Personal Hygiene:
Disposal Plan: Environmental Responsibility
Improper disposal of chemical waste poses a significant risk to the environment and public health.
-
Waste Segregation: Due to the presence of bromine, all waste contaminated with this compound must be collected in a designated container for halogenated organic waste .[10] This includes contaminated gloves, wipes, disposable lab coats, and any residual chemical.[8][10]
-
Container Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[10] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated, cool, and dry satellite accumulation area within the laboratory, preferably in secondary containment.[10]
-
Final Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[8][11] Do not pour this material down the drain or dispose of it in regular trash.[8][11]
Emergency First-Aid Procedures
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][12] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9][11] Seek immediate medical attention and show the container or label.[12]
References
- Vertex AI Search, SAFETY DATA SHEET (2025-05-01).
- Oxford Lab Fine Chem LLP, MATERIAL SAFETY DATA SHEET THIOPHENE.
- Derthon Optoelectronic Materials Science Technology Co Ltd, Material Safety Data Sheet.
- Vertex AI Search, SAFETY DATA SHEET (2025-09-14).
- Fisher Scientific, SAFETY DATA SHEET.
- American Chemistry Council, Guidance for Selection of Personal Protective Equipment for MDI Users.
- PubChem, 2-Bromothiophene.
- BenchChem, Personal protective equipment for handling Anthra[2,3-b]thiophene.
- Sigma-Aldrich, SAFETY DATA SHEET.
- TCI Chemicals, SAFETY DATA SHEET (2025-01-06).
- Dow Corporate, Personal Protective Equipment Guidance.
- BenchChem, Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
- BenchChem, Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- BenchChem, Proper Disposal of 2-Amino-4-bromobenzenethiol: A Guide for Laboratory Professionals.
- Fisher Scientific, SAFETY DATA SHEET (20-Dec-2025).
Sources
- 1. fishersci.com [fishersci.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. derthon.com [derthon.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
